The Pleiotropic Modulator: Mechanism of Action of 2-Aminoethyl Di(2-thienyl)borinate (2-APB) in Calcium Signaling
Executive Summary 2-Aminoethyl di(2-thienyl)borinate, commonly referred to as 2-aminoethoxydiphenyl borate or 2-APB, is a cornerstone pharmacological agent in the study of intracellular calcium ( Ca2+ ) signaling. Origin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Aminoethyl di(2-thienyl)borinate, commonly referred to as 2-aminoethoxydiphenyl borate or 2-APB, is a cornerstone pharmacological agent in the study of intracellular calcium (
Ca2+
) signaling. Originally characterized as a membrane-permeant inhibitor of inositol 1,4,5-trisphosphate receptors (
IP3Rs
), 2-APB is now recognized as a highly complex, pleiotropic modulator. It exhibits a hallmark bimodal effect on Store-Operated Calcium Entry (SOCE) via STIM1 and Orai1 channels, and acts as both an activator and inhibitor across various Transient Receptor Potential (TRP) channels. This whitepaper synthesizes the mechanistic pathways, target specificities, and validated experimental protocols for deploying 2-APB in advanced
Ca2+
signaling research.
Core Mechanisms of Action
The Bimodal Modulation of SOCE (STIM1/Orai1)
Store-operated
Ca2+
entry (SOCE) is mediated by the endoplasmic reticulum (ER)
Ca2+
sensor STIM1 and the plasma membrane channel Orai1. 2-APB is unique in its concentration-dependent bimodal modulation of this complex[1].
Low-Concentration Activation (1–10 µM): At low concentrations, 2-APB facilitates the functional coupling between the C-terminal region of STIM1 and the Orai1 channel, enhancing
Ca2+
influx[1]. It essentially bypasses the need for complete ER store depletion to induce the STIM1-Orai1 interaction.
High-Concentration Inhibition (≥50 µM): At higher concentrations, 2-APB acts as a potent SOCE inhibitor through a dual-site mechanism. First, it directly blocks the Orai1 channel pore, effectively halting
Ca2+
entry even in constitutively active Orai1 mutants (e.g., Orai1-P245T)[2]. Second, 2-APB acts directly on STIM1 by enhancing the intramolecular coupling between its coiled-coil 1 (CC1) domain and the STIM-Orai Activating Region (SOAR)[3]. This forced intramolecular interaction locks STIM1 in an inactive conformation, preventing the formation of STIM1 puncta at the ER-plasma membrane junctions[2].
IP3 Receptor Antagonism
Historically, 2-APB was utilized to block
IP3
-induced
Ca2+
release. However, its action on
IP3Rs
is not via direct competition at the
IP3
binding site. Instead, 2-APB exerts a use-dependent, poorly reversible block on the receptor, requiring the channel to open before the block can be fully established[4]. Because of its off-target effects on SOCE and TRP channels, 2-APB is no longer recommended as a highly specific
IP3R
probe, though it remains a valuable tool when combined with appropriate genetic knockouts.
TRP Channel Promiscuity and Indirect Inhibition
2-APB interacts extensively with the TRP channel superfamily:
Activation: It is a robust activator of TRPV1, TRPV2, and TRPV3, as well as Orai3 channels, independent of STIM1[5].
Inhibition via Acidification (TRPM7): 2-APB inhibits TRPM7 channels; however, this is not a direct pore-blocking mechanism. High concentrations of 2-APB (≥100 µM) induce rapid intracellular acidification. Because TRPM7 is highly sensitive to intracellular pH, this cytoplasmic acidification indirectly results in channel inhibition[5].
Quantitative Data Summary
The concentration-dependent effects of 2-APB dictate experimental outcomes. The following table summarizes its primary targets, effective concentrations, and the causality of its effects.
Target Protein
Concentration
Primary Effect
Mechanistic Causality
STIM1 / Orai1 (SOCE)
1 – 10 µM
Activation
Facilitates STIM1 C-terminus coupling to Orai1.
STIM1 / Orai1 (SOCE)
50 – 100 µM
Inhibition
Induces CC1-SOAR intramolecular coupling; direct Orai1 block.
IP3
Receptors
50 – 100 µM
Inhibition
Use-dependent, non-competitive allosteric block.
Orai3
50 µM
Activation
Direct channel opening, independent of STIM1.
TRPV1, V2, V3
>100 µM
Activation
Direct agonism of the channel pore/sensor.
TRPM7
100 – 300 µM
Inhibition
Indirect block via 2-APB-induced intracellular acidification.
Mechanistic Visualizations
Caption: Bimodal mechanism of 2-APB on STIM1/Orai1-mediated Store-Operated Calcium Entry (SOCE).
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the workflow: by separating store depletion from
Ca2+
influx, researchers can isolate the specific action of 2-APB on plasma membrane channels versus ER release.
Protocol 1: Ratiometric Fura-2 AM Imaging for SOCE Bimodal Assessment
Objective: Differentiate between intracellular
Ca2+
release and extracellular
Ca2+
influx to evaluate 2-APB's bimodal SOCE modulation.
Dye Loading: Incubate cells (e.g., HEK293) with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in standard extracellular buffer (containing 2 mM
Ca2+
) for 30 minutes at 37°C in the dark.
Causality: Ratiometric imaging (340/380 nm excitation) normalizes for variations in dye loading, cell thickness, and photobleaching, ensuring trustworthy quantification.
Baseline Establishment: Wash cells and perfuse with a Ca2+
-free extracellular buffer (supplemented with 0.5 mM EGTA) for 3 minutes to establish a stable baseline.
Store Depletion: Apply 1 µM Thapsigargin (TG), a SERCA pump inhibitor, in the
Ca2+
-free buffer.
Causality: Blocking SERCA causes passive depletion of the ER
Ca2+
store, triggering STIM1 oligomerization without activating plasma membrane influx (since extracellular
Ca2+
is absent).
2-APB Application: Introduce 2-APB at the desired test concentration (e.g., 5 µM for activation, 50 µM for inhibition) for 5 minutes.
Ca2+
Reintroduction: Perfuse cells with standard buffer containing 2 mM
Ca2+
and the test concentration of 2-APB.
Causality: The immediate spike in the 340/380 ratio upon
Ca2+
reintroduction represents SOCE. Comparing the amplitude of this spike against vehicle-treated controls validates the activating or inhibitory effect of 2-APB.
Protocol 2: FRET Imaging of STIM1 Intramolecular Coupling
Objective: Validate 2-APB's ability to force STIM1 into an inactive conformation via CC1-SOAR coupling.
Transfection: Co-transfect cells with STIM1 constructs tagged with CFP (donor) and YFP (acceptor) at the CC1 and SOAR domains, respectively.
Baseline FRET: Excite cells at 430 nm (CFP) and record emissions at 480 nm (CFP) and 535 nm (YFP) to establish baseline FRET efficiency.
High-Dose 2-APB Treatment: Apply 50 µM 2-APB.
Signal Analysis: An increase in the FRET signal (YFP/CFP ratio) confirms that 2-APB physically forces the CC1 and SOAR domains into close proximity, locking STIM1 in its auto-inhibited state[3].
Caption: Step-by-step experimental workflow for isolating and measuring SOCE modulation using Fura-2 AM.
Conclusion
While 2-APB is an indispensable tool in
Ca2+
signaling research, its lack of specificity demands rigorous experimental design. Its utility has shifted from a simple
IP3R
antagonist to a sophisticated probe for STIM1-Orai1 conformational dynamics and TRP channel gating. By carefully titrating concentrations and employing rigorous
Ca2+
-addback protocols, researchers can isolate specific signaling nodes to uncover the complex architecture of cellular calcium homeostasis.
References
Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC. nih.gov.[Link]
Potent functional uncoupling between STIM1 and Orai1 by dimeric 2-aminodiphenyl borinate analogs - PubMed. nih.gov.[Link]
Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins - PMC. nih.gov.[Link]
Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. bnu.edu.cn.[Link]
2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC. nih.gov.[Link]
Modulating Store-Operated Calcium Entry (SOCE): A Technical Guide to the Bimodal Pharmacology of 2-Aminoethyl di(2-thienyl)borinate
Executive Summary Store-Operated Calcium Entry (SOCE) is the primary calcium influx pathway in non-excitable cells, playing a critical role in leukocyte activation, immune responses, and tumor progression. While 2-aminoe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Store-Operated Calcium Entry (SOCE) is the primary calcium influx pathway in non-excitable cells, playing a critical role in leukocyte activation, immune responses, and tumor progression. While 2-aminoethoxydiphenylborate (2-APB) has long served as the prototypical SOCE modulator, its lack of specificity and complex bimodal behavior (potentiating at low doses, inhibiting at high doses) have driven the development of structural analogs.
This technical whitepaper provides an in-depth analysis of 2-aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB), a highly specific 2-APB derivative. By replacing the phenyl rings with thienyl groups, researchers have successfully mapped the allosteric binding requirements of the Orai1 channel. This guide details the structural pharmacology, quantitative pharmacodynamics, and self-validating experimental protocols required to accurately measure SOCE modulation in drug discovery workflows.
Mechanistic Foundations of SOCE and Borinate Modulators
The SOCE pathway is tightly regulated by two primary proteins: STIM1 (an endoplasmic reticulum Ca²⁺ sensor) and Orai1 (a highly selective plasma membrane Ca²⁺ channel). Upon depletion of the endoplasmic reticulum (ER) calcium stores, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it physically couples with and opens Orai1 channels.
The compound 2-APB interacts directly with this complex, but its utility is limited by a bimodal dose-response curve. As demonstrated in foundational pharmacological studies (), low concentrations of 2-APB (1–10 µM) enhance STIM1-Orai1 coupling, driving massive Ca²⁺ influx. Conversely, higher concentrations (>50 µM) induce a complete channel block. Understanding the structural determinants of this bimodal effect is crucial for designing next-generation immunomodulators and targeted oncological therapies.
STIM1/Orai1 SOCE pathway and bimodal modulation by dithienyl-APB.
Structural Pharmacology: The Role of the Thienyl Substitution
The pharmacological behavior of 2-APB derivatives is dictated by two distinct structural domains: the Boron-Oxygen Core (BOC) and the aromatic side chains .
The Boron-Oxygen Core (BOC) Requirement
The BOC acts as a Lewis acid-base coordinate system. The electron-deficient boron atom provides a vacant coordination site, while the nitrogen atom contributes an electron pair. Research confirms that the BOC is strictly required for the potentiation phase of SOCE. Analogs lacking the BOC (such as DMBA) completely lose their ability to potentiate Orai1, functioning solely as inhibitors ().
The Thienyl Shift
In 2-aminoethyl di(2-thienyl)borinate , the two phenyl rings of standard 2-APB are replaced by two thienyl (thiophene) rings. Because sulfur is more electronegative and the thienyl ring possesses a different steric profile than a phenyl ring, this substitution alters the compound's binding affinity to the Orai1 allosteric sites.
Causality: The altered electron density reduces the binding affinity, which shifts the entire dose-response curve to the right. Consequently, dithienyl-APB requires higher concentrations to achieve both potentiation and inhibition compared to the parent compound.
Quantitative Pharmacodynamics
To effectively utilize dithienyl-APB in experimental models, researchers must account for its shifted bimodal thresholds. The table below synthesizes the quantitative effects of key 2-APB analogs on Jurkat T cell SOCE, highlighting how structural modifications dictate functional outcomes.
Compound
Structural Modification
Peak Potentiation Concentration
Full Inhibition Threshold
Boron-Oxygen Core (BOC)
2-APB
Baseline (Diphenyl)
5–10 µM
50–100 µM
Present
Dithienyl-APB
Phenyls → Thienyls
30 µM (186% of control)
> 300 µM
Present
MDEB
Phenyls → Ethyls
~1 mM
No inhibition
Present
DMBA
Lacks Boron-Oxygen Core
No potentiation
> 100 µM
Absent
Data synthesized from comparative SOCE inhibition studies in Jurkat cell lines ().
Self-Validating Experimental Methodologies
To accurately measure the bimodal effects of dithienyl-APB, a robust, self-validating spectrofluorimetric assay is required. Single-wavelength dyes (like Fluo-4) are highly susceptible to artifacts from uneven dye loading, cell thickness, and photobleaching. Therefore, this protocol utilizes Indo-1 AM , a ratiometric dye that provides an absolute readout of intracellular calcium ([Ca²⁺]cyt) independent of cell density.
Protocol: Ratiometric Measurement of SOCE in Jurkat T Cells
Step 1: Cell Preparation and Dye Loading
Wash 5 × 10⁶ Jurkat T cells and resuspend in a Ca²⁺-free physiological saline solution (PSS).
Incubate cells with 3 µM Indo-1 AM for 45 minutes at room temperature in the dark.
Wash the cells twice to remove extracellular dye and allow 15 minutes for complete intracellular de-esterification.
Causality: De-esterification traps the active dye inside the cytosol. Using a Ca²⁺-free buffer prevents premature channel desensitization and establishes a true zero-influx baseline.
Step 2: Baseline Acquisition and ER Depletion
Transfer the cell suspension to a quartz cuvette in a spectrofluorimeter maintained at 37°C with continuous magnetic stirring.
Excite at 355 nm and record the emission ratio at 405 nm (Ca²⁺-bound) and 480 nm (Ca²⁺-free) for 2 minutes to establish a stable baseline.
Add 1 µM Thapsigargin (TG) .
Causality: TG irreversibly inhibits the SERCA pump. This passively depletes the ER Ca²⁺ stores without generating IP3, directly triggering STIM1 oligomerization and isolating the SOCE pathway from upstream receptor signaling noise.
Step 3: Modulator Incubation
Wait 10 minutes post-TG addition to ensure complete ER depletion and maximal STIM1-Orai1 coupling.
Add dithienyl-APB at the desired target concentration (e.g., 30 µM to test potentiation, or 350 µM to test inhibition).
Incubate for 30 seconds.
Causality: Adding the modulator after store depletion but before calcium reintroduction ensures the compound interacts directly with the pre-assembled, open STIM1-Orai1 complex.
Step 4: Calcium Reintroduction and Kinetic Readout
Spike the extracellular buffer with 1 mM CaCl₂ .
Measure the sharp increase in the 405/480 nm ratio. The peak amplitude and the initial slope (rate of influx) directly quantify SOCE activity.
Step 5: Assay Validation via Mn²⁺ Quenching (Internal Control)
To definitively prove that the signal change is due to plasma membrane influx and not an artifact of internal store release:
In a parallel sample, substitute the 1 mM CaCl₂ spike with 0.5 mM MnCl₂ .
Mn²⁺ enters through open Orai1 channels and irreversibly quenches Indo-1 fluorescence at its isosbestic point.
Calculate the rate of fluorescence decay. An accelerated quench rate in the presence of 30 µM dithienyl-APB validates true channel potentiation.
Ratiometric spectrofluorimetric workflow for SOCE modulator evaluation.
Implications for Drug Discovery
The characterization of dithienyl-APB and similar borinate analogs has profound implications for targeted therapeutics. While complete SOCE inhibition is often sought for autoimmune diseases to suppress T cell activation, potentiation of SOCE is emerging as a novel oncological strategy.
Recent studies have demonstrated that hyper-activating SOCE using borinate analogs (such as MDEB) can induce calcium overload and apoptosis in malignant cells. For instance, potentiating SOCE significantly improves rituximab-induced cell death in Mantle Cell Lymphoma (MCL) cell lines (). By utilizing structurally tuned molecules like dithienyl-APB, drug developers can precisely calibrate calcium influx, opening new therapeutic windows for both immunosuppression and targeted apoptosis.
References
Zheng, X., et al. (2015). "Understanding the Boron–Nitrogen Interaction and Its Possible Implications in Drug Design." Journal of Chemical Information and Modeling, ACS Publications.[Link]
Dellis, O., et al. (2011). "Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range." ResearchGate.[Link]
Hodeify, R., et al. (2020). "Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells." International Journal of Molecular Sciences, MDPI.[Link]
Doignon, I., et al. (2019). "Improvement of the rituximab-induced cell death by potentiation of the store-operated calcium entry in mantle cell lymphoma cell lines." Oncotarget. [Link]
Foundational
2-Aminoethyl Di(2-thienyl)borinate: Mechanistic Insights into TRP Channel and SOCE Modulation
Executive Summary The pharmacological modulation of Transient Receptor Potential (TRP) channels and Store-Operated Calcium Entry (SOCE) remains a critical frontier in targeted drug development. 2-Aminoethyl diphenylborin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmacological modulation of Transient Receptor Potential (TRP) channels and Store-Operated Calcium Entry (SOCE) remains a critical frontier in targeted drug development. 2-Aminoethyl diphenylborinate (2-APB) is a classical, albeit promiscuous, modulator known to activate TRPV1–3, inhibit TRPC/TRPV6 channels, and exert bimodal control over SOCE.
By replacing the phenyl rings of 2-APB with thiophene rings, researchers developed 2-aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB). This in-depth technical guide dissects the structural biology, allosteric gating mechanisms, and experimental validation protocols associated with dithienyl-APB, providing a comprehensive framework for researchers investigating calcium signaling pathways.
The basal structure of 2-APB consists of a central boron-oxygen core (BOC), an ethanolamine chain, and two phenyl groups[1]. In dithienyl-APB, the bioisosteric replacement of the phenyl rings with thienyl (thiophene) rings fundamentally alters the molecule's physicochemical properties.
The Causality of Thienyl Substitution:
Electronic Effects: The sulfur atom in the thienyl ring is an electron-rich heteroatom. This alters the electron density around the central boron atom, subtly modifying its Lewis acidity compared to the diphenyl counterpart.
Steric and Lipophilic Profile: Thiophene rings possess a different geometric footprint and lipophilicity. This directly impacts the compound's docking pose and residence time within the highly hydrophobic Voltage-Sensor-Like Domain (VSLD) pocket of TRP channels[2].
These structural modifications preserve the compound's bimodal nature but shift its concentration-response curve, offering a refined pharmacological tool for isolating intermediate states of channel gating.
Mechanistic Basis of TRP Channel Allostery
Recent advances in cryo-electron microscopy (cryo-EM) have elucidated the precise mechanisms by which 2-APB and its analogs modulate TRP channels.
The VSLD Binding Pocket
In TRPV channels, the primary binding site for borinate analogs is the VSLD pocket, a cavity formed by the cytoplasmic half of the S1-S4 transmembrane helix bundle and the TRP helix[2][3].
Allosteric Gating and Lipid Displacement
The activation of TRPV3 by borinate analogs is a masterclass in allosteric coupling. The compound binds to multiple sites, including an extracellular pocket within the S1-S4 domain[4].
Lipid Release: Binding induces a conformational shift in the S1-S2 loop, which triggers the release of an inhibitory extracellular leaflet lipid[4].
Pore Opening: This lipid displacement is allosterically coupled to the pore domain, facilitating a critical α-to-π helical transition in the S6 segment that ultimately dilates the channel gate[5].
Key Residues: Mutagenesis studies validate this mechanism; residues such as His426 and Arg696 are critical determinants for sensitivity[6], while Y540, R487, and Q483 directly mediate the binding of the borinate core[7].
Conversely, in channels like TRPV6, the analog binds to the S1-S4 bundle but stabilizes a closed conformation by rigidifying protein-lipid interactions, demonstrating that the functional outcome (activation vs. inhibition) is dictated by the specific channel-lipid microenvironment[3].
Fig 1: Mechanistic pathway of Dithienyl-APB modulating TRP channels and SOCE.
Bimodal Modulation of Store-Operated Calcium Entry (SOCE)
Similar to its parent compound, dithienyl-APB exhibits a bimodal regulatory effect on SOCE (mediated by the Orai/STIM complex).
Potentiation: At lower concentrations (~30 µM), dithienyl-APB potentiates SOCE[1]. It is hypothesized that the compound facilitates the oligomerization of STIM1 or enhances the coupling efficiency between STIM1 and Orai1.
Inhibition: At high concentrations (>300 µM), it acts as a full inhibitor[1].
The structural modification from phenyl to thienyl shifts the potency window. While 2-APB potentiates at 1–5 µM and inhibits above 20–30 µM[8], dithienyl-APB requires higher concentrations to achieve these states. This expanded concentration window provides researchers with a more forgiving titration range to study the intermediate kinetics of Orai/STIM coupling.
To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to prevent experimental artifacts.
Rationale: Ratiometric imaging using Fura-2 AM is strictly required over single-wavelength dyes (like Fluo-4) to eliminate artifacts caused by variations in cell thickness, uneven dye loading, or photobleaching.
Cell Preparation: Plate HEK293 cells (transiently transfected with TRPV3) or Jurkat T-cells (for endogenous SOCE) onto poly-D-lysine coated glass coverslips to ensure adherence during perfusion.
Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C.
Causality: The acetoxymethyl (AM) ester masks the dye's carboxyl groups, allowing membrane permeation. Intracellular esterases cleave the AM group, trapping the active, Ca2+-sensitive dye inside the cell.
Store Depletion (For SOCE assays only): Perfuse with 1 µM Thapsigargin in a zero-Ca2+ extracellular buffer.
Causality: Thapsigargin irreversibly inhibits SERCA pumps. This passively depletes the ER calcium store and pre-activates STIM1 without triggering IP3-mediated pathways, perfectly isolating the SOCE mechanism.
Modulator Application: Reintroduce 2 mM extracellular Ca2+ concurrently with dithienyl-APB (dose-response titration: 10 µM to 500 µM).
System Validation (Critical): Conclude the recording by applying 10 µM Gadolinium (Gd3+) or a known specific antagonist.
Causality: This achieves a full channel block, establishing the true baseline and proving that the observed fluorescence shift was exclusively mediated by ion channel influx, not membrane leakage.
Rationale: Patch-clamp provides high-resolution, real-time kinetic data of ion channel gating that is entirely independent of intracellular calcium buffering dynamics.
Pipette Solution: Use a Cesium-methanesulfonate (CsMeSO3) based intracellular solution.
Causality: Cesium blocks endogenous voltage-gated potassium currents, electrically isolating the non-selective cation currents generated by TRP channels.
Configuration: Achieve a >1 GΩ gigaseal and apply brief suction to rupture the membrane, establishing the whole-cell configuration.
Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms from a holding potential of -60 mV.
Perfusion & Validation: Perfuse dithienyl-APB via a rapid gravity-driven system. Continuously monitor Series Resistance (Rs).
Causality: The experiment is only validated if Rs fluctuates by less than 20%. This guarantees that changes in current amplitude are strictly due to dithienyl-APB modulating the channel, rather than degradation of the patch seal.
Fig 2: Standardized experimental workflow for evaluating TRP/SOCE modulators.
References
Dellis, O., et al. "Le recrutement du neutrophile au site de l'inflammation." ResearchGate. 9
MDPI. "Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range." MDPI. 8
ACS Publications. "Structural and Evolutionary Insights Point to Allosteric Regulation of TRP Ion Channels." ACS. 4
Singh, A.K., et al. "Structural bases of TRP channel TRPV6 allosteric modulation by 2-APB." Nature Communications / PMC. 3
Singh, A.K., et al. "Structure and Gating Mechanism of the Transient Receptor Potential Channel TRPV3." PMC. 7
Hu, H., et al. "Two amino acid residues determine 2-APB sensitivity of the ion channels TRPV3 and TRPV4." PNAS. 6
Frontiers. "Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms." Frontiers. 2
eLife. "Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity." eLife. 5
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Domain: Molecular Pharmacology, Calcium Signaling, Ion Channel Therapeutics
Executive Summary
Store-Operated Calcium Entry (SOCE) is a ubiquitous signaling pathway governed by the endoplasmic reticulum (ER) Ca²⁺ sensor STIM1 and the plasma membrane channel Orai1. For decades, 2-aminoethoxydiphenyl borate (2-APB) has served as the benchmark pharmacological tool for probing SOCE. However, its utility in clinical drug development is severely limited by a lack of specificity—it exhibits off-target effects on IP₃ receptors, SERCA pumps, and TRP channels [1].
To overcome these limitations and map the structure-activity relationship (SAR) of SOCE modulators, structural analogs like 2-aminoethyl di(2-thienyl)borinate (2-AEDTB) , also known as dithienyl-APB, have been synthesized. This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic causality, and experimental validation of 2-AEDTB compared to the classical 2-APB molecule.
The pharmacological profile of 2-APB and its analogs is dictated by three distinct structural domains:
A central Boron-Oxygen Core (BOC): Essential for the molecule's ability to potentiate SOCE.
An ethanolamine chain: Capable of forming an internal B-N coordinate bond.
Two aromatic rings: Dictate the steric footprint and electron density, heavily influencing the inhibitory capacity of the molecule.
2-APB (2-Aminoethoxydiphenyl Borate)
2-APB utilizes two phenyl rings attached to the boron atom. The internal B-N coordinate bond formed by the ethanolamine group is critical; molecules lacking this coordinate (e.g., DMBA) lose specific modulatory behaviors. The phenyl groups, combined with the B-N coordinate, confer 2-APB's potent inhibitory capacity at high concentrations (>50 µM) [2].
2-AEDTB (Dithienyl-APB)
In 2-AEDTB, the two phenyl rings are replaced by two thienyl (thiophene) rings . Thiophene is a five-membered heteroaromatic ring containing sulfur.
Causality of Structural Shift: The substitution reduces the steric bulk of the aromatic domains while altering the electron distribution around the boron center due to the sulfur heteroatom.
Functional Consequence: 2-AEDTB retains the biphasic nature of 2-APB (potentiation at low doses, inhibition at high doses) but shifts the concentration thresholds. While 2-APB typically achieves maximum potentiation at ~5–10 µM, 2-AEDTB achieves maximum SOCE potentiation at 30 µM (186 ± 15%) and requires much higher concentrations (>300 µM ) for full inhibition [3].
Table 1: Comparative Structural and Pharmacological Properties
Property
2-APB
2-AEDTB (Dithienyl-APB)
Aromatic Moieties
Diphenyl
Di(2-thienyl)
Internal B-N Coordinate
Present
Present
Max SOCE Potentiation
~5 - 10 µM
~30 µM
Full SOCE Inhibition
> 50 µM
> 300 µM
Off-Target Profile
High (IP₃R, SERCA, TRP channels)
Reduced steric bulk; under investigation for higher SOCE specificity
Mechanistic Action on the STIM1-Orai1 Axis
The modulation of SOCE by borinate compounds is highly complex and biphasic. Recent FRET and TIRF microscopy studies have elucidated the exact molecular targets of these compounds [4].
1. The Potentiation Phase (Low Concentrations):
At lower concentrations, borinate compounds enhance the coupling between the STIM1-Orai Activating Region (SOAR) and the Orai1 channel. This occurs independently of luminal Ca²⁺, effectively forcing the channel into an open state even if STIM1 is already bound to Orai1.
2. The Inhibition Phase (High Concentrations):
At high concentrations, 2-APB and 2-AEDTB exert a two-site inhibitory mechanism:
STIM1 Inhibition: The compounds enhance an intramolecular clamp between the Coiled-Coil 1 (CC1) domain and the SOAR domain of STIM1. This prevents STIM1 from oligomerizing and forming puncta at the ER-PM junctions[4].
Orai1 Pore Blockade: Even if STIM1 and Orai1 remain coupled, high concentrations of these compounds induce a conformational change at the Orai1 selectivity filter (specifically around residue V102), physically blocking Ca²⁺ influx [5].
Modulation of STIM1-Orai1 SOCE pathway by 2-APB and 2-AEDTB.
To accurately assess the structural nuances between 2-APB and 2-AEDTB, researchers must employ rigorous, self-validating experimental designs. Below are the gold-standard protocols for evaluating these compounds.
Protocol A: Ratiometric Calcium Imaging (Indo-1 or Fura-2 AM)
Why this method? Ratiometric imaging eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, providing an absolute measurement of intracellular Ca²⁺ flux.
Cell Preparation: Culture Jurkat T-cells or HEK293 cells (stably expressing STIM1/Orai1) to 70% confluence.
Dye Loading: Incubate cells with 2 µM Fura-2 AM (or Indo-1 AM) and 0.02% Pluronic F-127 in standard Tyrode's solution for 30 minutes at 37°C in the dark.
Washing & De-esterification: Wash cells twice with Ca²⁺-free Tyrode's solution (supplemented with 0.5 mM EGTA) and incubate for 15 minutes to allow complete dye de-esterification.
Baseline & Store Depletion: Record baseline fluorescence (340/380 nm excitation for Fura-2). Add 1 µM Thapsigargin (TG) . Causality: TG irreversibly blocks SERCA pumps. In Ca²⁺-free media, this causes passive ER store depletion without activating IP₃ pathways, isolating the SOCE mechanism.
Compound Incubation: Add the target compound (e.g., 30 µM 2-AEDTB for potentiation, or 300 µM for inhibition) and incubate for 3–5 minutes.
Ca²⁺ Reintroduction: Reintroduce 2 mM extracellular Ca²⁺ to the bath. The resulting spike in the 340/380 ratio represents purely STIM1/Orai1-mediated SOCE.
Ratiometric Ca2+ imaging workflow for evaluating SOCE modulators.
Protocol B: TIRF Microscopy for STIM1 Puncta Formation
Why this method? Total Internal Reflection Fluorescence (TIRF) microscopy restricts excitation to the ~100 nm evanescent field adjacent to the coverslip. This perfectly isolates ER-PM junctional events (STIM1 puncta) from cytosolic background noise [4].
Transfection: Co-express eYFP-STIM1 and CFP-Orai1 in HEK293 cells.
TIRF Setup: Mount cells in a heated chamber (37°C) on a TIRF microscope equipped with a high-NA objective (e.g., 1.49 NA).
Depletion & Puncta Tracking: Deplete stores with 1 µM Thapsigargin. Monitor the translocation of eYFP-STIM1 into bright, localized clusters (puncta) at the basal membrane.
Validation: A successful inhibitory phenotype is observed as the rapid dissolution of eYFP-STIM1 puncta back into a diffuse ER reticular pattern, confirming the enhancement of the CC1-SOAR intramolecular clamp.
Conclusion
The structural evolution from 2-APB to 2-aminoethyl di(2-thienyl)borinate (2-AEDTB) highlights the critical role of aromatic ring sterics and electron density in SOCE modulation. While the boron-oxygen core and internal B-N coordinate remain non-negotiable for baseline activity, the substitution of phenyl rings with thienyl rings significantly shifts the pharmacological window, requiring higher concentrations to achieve both potentiation and inhibition. For drug development professionals, 2-AEDTB serves as a vital structural probe for mapping the binding pockets of the STIM1-Orai1 complex and driving the design of next-generation, highly specific CRAC channel therapeutics.
References
Missiaen, L., et al. (2001). "2-Aminoethoxydiphenyl borate affects the inositol 1,4,5-trisphosphate receptor, the intracellular Ca2+ pump and the non-specific Ca2+ leak from the non-mitochondrial Ca2+ stores." ResearchGate. Available at:[Link]
Dellis, O., et al. (2011). "Structure-function analysis of 2-APB on SOCE." ResearchGate. Available at:[Link]
ResearchGate (Various Authors). "Le recrutement du neutrophile au site de l'inflammation: Effects of 2-APB analogues." Available at:[Link]
Wei, M., et al. (2016). "Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate." Pflugers Archiv - European Journal of Physiology, NIH PMC. Available at:[Link]
Wang, X., et al. (2014). "Molecular Requirements for the Action of 2-APB on STIM1-Orai1 Coupling." ResearchGate. Available at:[Link]
Foundational
The Role of Dithienyl-APB and Advanced Borinate Modulators in Intracellular Calcium Pathways: A Technical Guide
Executive Summary Intracellular calcium ( Ca2+ ) signaling is a ubiquitous secondary messenger system governing processes from gene transcription to cellular apoptosis. The precise spatiotemporal control of Ca2+ is maint...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Intracellular calcium (
Ca2+
) signaling is a ubiquitous secondary messenger system governing processes from gene transcription to cellular apoptosis. The precise spatiotemporal control of
Ca2+
is maintained by the endoplasmic reticulum (ER) through inositol 1,4,5-trisphosphate receptors (
IP3R
) and ryanodine receptors (RyR). Upon ER store depletion, the stromal interaction molecule 1 (STIM1) oligomerizes and translocates to ER-plasma membrane junctions, where it couples with and activates Orai1 channels—a process known as Store-Operated Calcium Entry (SOCE) or Calcium Release-Activated Calcium (
ICRAC
) current [1].
Historically, 2-aminoethoxydiphenyl borate (2-APB) has been the most widely utilized pharmacological tool to probe these pathways. However, its notorious lack of specificity—acting simultaneously on
IP3R
, SERCA pumps, and TRP channels—has driven the rational design of structural analogs. Among these, dithienyl-APB (2-aminoethyl di-2-thienylborinate) and dimeric diphenylborinate (DPB) compounds have emerged as critical tools for isolating specific mechanistic steps in
Ca2+
signaling [2][3]. This whitepaper explores the causality behind their mechanisms and provides validated protocols for their application in live-cell assays.
Evolution of Borinate Modulators: From 2-APB to Dithienyl-APB
The core pharmacophore of 2-APB consists of a central boron-oxygen core (BOC), an ethanolamine chain, and two phenyl groups. Structure-activity relationship (SAR) studies have demonstrated that the BOC is an absolute requirement for the potentiation of SOCE, while the phenyl groups and the internal B-N coordinate dictate its inhibitory capacity [4].
Dithienyl-APB represents a targeted structural refinement where the two bulky phenyl rings are replaced by smaller, electron-rich thienyl rings [4]. This modification reduces the overall steric profile of the molecule while preserving the critical B-N coordinate. Consequently, dithienyl-APB retains the characteristic biphasic modulation of SOCE seen with 2-APB but operates at shifted concentration thresholds. It induces maximum SOCE potentiation at approximately 30 µM and requires >300 µM for full inhibition[4]. This altered dynamic range allows researchers to more cleanly separate the potentiating and inhibitory phases during live-cell imaging compared to its predecessor.
Mechanistic Causality: How Dithienyl-APB Modulates SOCE
The biphasic nature of these borinate compounds is rooted in their differential effects on the STIM1-Orai1 coupling interface.
Potentiation Phase (Low Concentrations) : At lower concentrations (e.g., 30 µM for dithienyl-APB), the compound facilitates the rapid association between the C-terminal coiled-coil domain of STIM1 and the Orai1 channel. This forces the channels into an open state even under sub-maximal store depletion conditions, amplifying the
Ca2+
influx [1][3].
Inhibition Phase (High Concentrations) : At elevated concentrations (>300 µM for dithienyl-APB), the compound induces a powerful functional uncoupling. It rapidly reverses STIM1 puncta formation and physically disrupts the STIM1-Orai1 interaction, leading to an immediate collapse of the
ICRAC
current [2].
Mechanistic pathway of dithienyl-APB biphasic modulation on STIM1-Orai1 coupling and SOCE.
Furthermore, the development of dimeric analogs like DPB162-AE and DPB163-AE has provided even greater precision. DPB162-AE is exclusively inhibitory with an
IC50
in the nanomolar range (~200 nM), completely lacking the potentiating phase, making it a superior tool for absolute SOCE blockade without the confounding initial
Ca2+
spike [1][2].
Comparative Pharmacology of Borinate Modulators
To select the appropriate tool compound for your assay, refer to the quantitative dynamics summarized below:
Compound
Structural Modification
SOCE Potentiation (Max Effect)
SOCE Inhibition (
IC50
/ Full Block)
Primary Target Mechanism
2-APB
Diphenylborinate (Base)
~1-10 µM
~10-50 µM
STIM1-Orai1 coupling,
IP3R
Dithienyl-APB
Di-2-thienylborinate
~30 µM
>300 µM
STIM1-Orai1 coupling
DPB162-AE
Dimeric 2-APB (Isomer A)
None (Exclusively Inhibitory)
~27 nM - 200 nM
STIM1-Orai1 uncoupling
DPB163-AE
Dimeric 2-APB (Isomer B)
~100 nM
~600 nM
STIM1-Orai1 coupling/uncoupling
Experimental Methodologies: Self-Validating Systems
To rigorously evaluate the effects of dithienyl-APB or DPB analogs on intracellular
Ca2+
pathways, researchers must employ protocols that isolate SOCE from ER release dynamics. The following Fura-2 AM ratiometric imaging protocol is designed as a self-validating system.
Step-by-step experimental workflow for ratiometric Fura-2 AM evaluation of SOCE modulators.
Protocol: Ratiometric Calcium Imaging of SOCE
Rationale & Causality: Fura-2 AM is a ratiometric dye (excitation at 340 nm and 380 nm). Ratiometric imaging normalizes for variations in dye loading, cell thickness, and photobleaching, ensuring that the measured 340/380 ratio is a true reflection of intracellular
[Ca2+]i
.
Dye Loading : Incubate cells (e.g., Jurkat T-cells or HEK293) with 2 µM Fura-2 AM in standard extracellular solution (containing 1-2 mM
Ca2+
) for 30 minutes at 37°C.
Self-Validation Step: Wash cells and incubate for an additional 15 minutes to allow complete intracellular de-esterification of the AM ester. This prevents compartmentalization of the dye into organelles, ensuring the readout is strictly cytosolic.
Baseline & Store Depletion : Transfer cells to a
Ca2+
-free buffer (supplemented with 0.5 mM EGTA to chelate residual extracellular
Ca2+
). Record the baseline ratio for 2 minutes. Introduce 1-2 µM Thapsigargin (TG).
Causality: TG irreversibly inhibits the SERCA pump. Without reuptake,
Ca2+
passively leaks from the ER, causing a transient spike in cytosolic
Ca2+
. This step fully depletes the ER, maximally activating STIM1 without triggering
IP3
production, effectively isolating the SOCE pathway.
Compound Application : Once the cytosolic
Ca2+
returns to baseline (indicating complete ER depletion and extrusion of
Ca2+
by plasma membrane ATPases), apply the target compound (e.g., 30 µM dithienyl-APB for potentiation, or 2 µM DPB162-AE for inhibition).
Ca2+ Reintroduction : Reintroduce 1-2 mM extracellular
Ca2+
.
Expected Outcomes: In vehicle-treated control cells, this will cause a massive, sustained influx of
Ca2+
(SOCE). In cells treated with 30 µM dithienyl-APB, the slope and peak of this influx will be significantly potentiated. In cells treated with >300 µM dithienyl-APB or 2 µM DPB162-AE, the influx will be completely blunted.
Electrophysiological Validation (Patch-Clamp)
While imaging provides high-throughput population data, whole-cell patch-clamp electrophysiology is required to measure the true
ICRAC
current.
ICRAC
is characterized by a highly inwardly rectifying current-voltage (I-V) relationship and a very positive reversal potential (> +50 mV). Dithienyl-APB's effect on the I-V curve confirms its direct action on the pore/gating mechanism of Orai1 rather than indirect effects on membrane potential [3].
Conclusion
The transition from 2-APB to structurally refined analogs like dithienyl-APB and the dimeric DPB series represents a significant leap in the pharmacological toolkit for calcium signaling research. By understanding the causal relationship between their structural modifications (e.g., thienyl ring substitution) and their functional effects (shifted biphasic thresholds, enhanced STIM1-Orai1 uncoupling), researchers can design more precise experiments to map the complex architecture of intracellular calcium release and entry pathways.
References
Goto, J. I., et al. "Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins." Cell Calcium (via NIH.gov). URL:[Link]
Hendron, E., et al. "Potent functional uncoupling between STIM1 and Orai1 by dimeric 2-aminodiphenyl borinate analogs." Cell Calcium (via NIH.gov). URL:[Link]
Prakriya, M., & Lewis, R. S. "Molecular pharmacology of store-operated CRAC channels." Channels (via Taylor & Francis). URL:[Link]
Dellis, O., et al. "Le recrutement du neutrophile au site de l'inflammation: Characterization of new inhibitors of Jurkat cell SOCE." ResearchGate. URL:[Link]
Exploratory
The Dual-Faced Modulator: A Technical Guide to the Interaction of 2-Aminoethyl di(2-thienyl)borinate with STIM1 and Orai1
This technical guide provides an in-depth exploration of the complex molecular interactions between 2-aminoethyl di(2-thienyl)borinate (2-APB) and the key proteins of store-operated calcium entry (SOCE), STIM1 and Orai1....
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth exploration of the complex molecular interactions between 2-aminoethyl di(2-thienyl)borinate (2-APB) and the key proteins of store-operated calcium entry (SOCE), STIM1 and Orai1. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of calcium signaling pathways and the development of novel therapeutics targeting these critical cellular processes.
Introduction: The Central Role of Store-Operated Calcium Entry
Store-operated calcium entry (SOCE) is a fundamental and ubiquitous mechanism for calcium (Ca²⁺) influx in a wide variety of cell types. It plays a pivotal role in numerous physiological processes, including gene expression, cell proliferation, and immune responses. The dysregulation of SOCE has been implicated in a range of pathologies, from immunodeficiency to cancer and vascular diseases[1][2][3]. The core machinery of SOCE consists of two principal proteins: the endoplasmic reticulum (ER) Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1[1].
Upon depletion of Ca²⁺ from the ER stores, STIM1 undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1 channels, facilitating the influx of extracellular Ca²⁺ into the cytosol. This intricate process is a critical area of research, with significant therapeutic potential[3][4].
2-Aminoethyl di(2-thienyl)borinate (2-APB) has been a widely utilized pharmacological tool to probe the function of SOCE. However, its effects are notoriously complex, exhibiting a dual modulatory role that is dependent on its concentration. This guide will dissect the multifaceted interactions of 2-APB with STIM1 and Orai1, providing a comprehensive understanding of its mechanisms of action.
The Dichotomous Nature of 2-APB: Potentiation and Inhibition
A defining characteristic of 2-APB's interaction with the STIM1-Orai1 pathway is its concentration-dependent, biphasic effect on SOCE[5][6].
Low Concentrations (1-10 µM): Potentiation. At these concentrations, 2-APB enhances SOCE, leading to an increased Ca²⁺ influx. This potentiation is thought to arise from a stabilization of the STIM1-Orai1 coupling, effectively increasing the open probability of the Orai1 channel[7][8][9].
High Concentrations (>20-50 µM): Inhibition. Conversely, at higher concentrations, 2-APB acts as a potent inhibitor of SOCE[5][9][10]. The inhibitory mechanisms are more complex and appear to involve actions on both STIM1 and Orai1.
This dual activity necessitates careful consideration in experimental design and data interpretation. The following sections will delve into the molecular underpinnings of these opposing effects.
Molecular Mechanisms of 2-APB Action
The intricate effects of 2-APB stem from its ability to interact with both STIM1 and Orai1, inducing distinct conformational and functional changes in each protein.
Interaction with STIM1: A Tale of Two States
At inhibitory concentrations, 2-APB has been shown to directly affect STIM1 function. One of the key proposed mechanisms is the disruption of STIM1 puncta formation[8][11]. Upon ER Ca²⁺ store depletion, STIM1 proteins oligomerize into distinct puncta at ER-plasma membrane junctions, a prerequisite for Orai1 activation. High concentrations of 2-APB can prevent or reverse this process, thereby precluding the activation of Orai1 channels[8][11].
However, this effect is context-dependent. In cells where Orai1 is co-expressed, the ability of 2-APB to disperse STIM1 puncta is significantly diminished[8][11][12]. This suggests that the STIM1-Orai1 interaction stabilizes the puncta, rendering them less susceptible to 2-APB-induced disruption.
Furthermore, studies have indicated that 2-APB can enhance the intramolecular interaction between the coiled-coil 1 (CC1) and the STIM-Orai Activating Region (SOAR) of STIM1[10][13][14]. This action is proposed to lock STIM1 in an inactive conformation, preventing its unfolding and subsequent interaction with Orai1.
Direct Modulation of the Orai1 Channel
Independent of its effects on STIM1, 2-APB can directly interact with the Orai1 channel. At inhibitory concentrations, 2-APB is thought to act as a channel blocker, directly occluding the pore of the Orai1 channel and preventing Ca²⁺ influx[13][14]. This direct inhibition is supported by studies on constitutively active Orai1 mutants that are independent of STIM1 for their activity[13][14].
Paradoxically, even at inhibitory concentrations, Förster Resonance Energy Transfer (FRET) studies have revealed that 2-APB can increase the proximity between STIM1 and Orai1[7][15][16]. This suggests that while 2-APB may inhibit channel function, it does not necessarily cause a dissociation of the STIM1-Orai1 complex. Instead, it may induce a conformational change within the complex that leads to channel closure[16].
The following diagram illustrates the complex, concentration-dependent effects of 2-APB on the STIM1-Orai1 signaling pathway.
Figure 1: A diagram illustrating the dual modulatory effects of 2-APB on the STIM1-Orai1 signaling pathway.
Experimental Methodologies for Studying the 2-APB-STIM1-Orai1 Interaction
A multi-faceted experimental approach is crucial to fully elucidate the complex interactions between 2-APB, STIM1, and Orai1. The following are key, field-proven methodologies.
Calcium Imaging Assays
Calcium imaging is a fundamental technique to assess the overall effect of 2-APB on SOCE. Ratiometric fluorescent Ca²⁺ indicators, such as Fura-2, or single-wavelength indicators like Fluo-4, are commonly employed[17][18][19][20].
Detailed Protocol for Fura-2 Based Calcium Imaging:
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.
Load cells with 2-5 µM Fura-2 AM in the salt solution for 30-60 minutes at room temperature in the dark.
Wash the cells twice to remove extracellular Fura-2 AM.
Experimental Setup:
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
Perfuse the cells with a Ca²⁺-free solution.
Store Depletion and SOCE Measurement:
Induce ER Ca²⁺ store depletion by applying a SERCA inhibitor, such as 2 µM thapsigargin, in the Ca²⁺-free solution.
Once the cytosolic Ca²⁺ level has returned to baseline, reintroduce a solution containing extracellular Ca²⁺ (e.g., 2 mM CaCl₂). The subsequent rise in intracellular Ca²⁺ represents SOCE.
Application of 2-APB:
To study the effect of 2-APB, the compound can be added at various stages:
Pre-incubation: Incubate cells with 2-APB before store depletion.
Co-application: Apply 2-APB along with the reintroduction of extracellular Ca²⁺.
Post-activation: Add 2-APB after SOCE has been established.
Data Analysis:
The ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated to determine the intracellular Ca²⁺ concentration.
The rate and amplitude of the Ca²⁺ influx are quantified to assess the potentiation or inhibition by 2-APB.
Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique provides a direct measure of the Ca²⁺ release-activated Ca²⁺ (CRAC) current (ICRAC) mediated by Orai1 channels[21][22][23]. This allows for a detailed biophysical characterization of the effects of 2-APB on channel activity.
Detailed Protocol for Whole-Cell Patch-Clamp Recording of ICRAC:
Solutions:
External Solution (in mM): 140 NaCl, 4 CsCl, 10 CaCl₂, 2 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.
Internal (Pipette) Solution (in mM): 130 Cesium glutamate, 5 CaCl₂, 5 MgCl₂, 1 MgATP, 10 EGTA, 10 HEPES, pH 7.2 with CsOH. This solution passively depletes the ER stores.
Recording Procedure:
Establish a giga-ohm seal between the patch pipette and the cell membrane.
Rupture the membrane to achieve the whole-cell configuration.
Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -130 mV to +100 mV over 100 ms) every 2 seconds to monitor the development of ICRAC.
Once a stable ICRAC is recorded, perfuse the cell with the external solution containing the desired concentration of 2-APB.
Data Analysis:
The current-voltage (I-V) relationship is analyzed to determine the characteristic inward rectification of ICRAC.
The amplitude of the inward current at negative potentials (e.g., -100 mV) is plotted over time to visualize the potentiation and/or inhibition by 2-APB.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is a powerful technique to study the proximity and interaction between STIM1 and Orai1 in living cells[7][24][25]. By fluorescently tagging STIM1 and Orai1 with a FRET pair (e.g., CFP and YFP), the energy transfer between the two fluorophores can be measured, providing an indication of their molecular interaction.
Detailed Protocol for STIM1-Orai1 FRET Imaging:
Cell Transfection:
Co-transfect cells with plasmids encoding STIM1 fused to a donor fluorophore (e.g., STIM1-CFP) and Orai1 fused to an acceptor fluorophore (e.g., Orai1-YFP).
Imaging and FRET Measurement:
Perform live-cell imaging using a confocal or widefield microscope equipped for FRET measurements (e.g., sensitized emission or acceptor photobleaching).
Acquire images in the donor, acceptor, and FRET channels.
Induce store depletion as described in the calcium imaging protocol.
Apply different concentrations of 2-APB and continuously monitor the FRET signal.
Data Analysis:
Calculate the FRET efficiency to quantify the degree of interaction between STIM1 and Orai1.
Changes in FRET efficiency upon application of 2-APB provide insights into its effect on the STIM1-Orai1 complex.
The following diagram outlines a typical experimental workflow for investigating the effects of 2-APB.
Figure 2: A generalized experimental workflow for studying the interaction of 2-APB with STIM1 and Orai1.
Quantitative Data Summary
The following table summarizes the typical concentration-dependent effects of 2-APB on SOCE.
2-APB Concentration
Primary Effect on SOCE
Proposed Primary Mechanism(s)
1-10 µM
Potentiation
Enhanced STIM1-Orai1 coupling
>20-50 µM
Inhibition
Disruption of STIM1 puncta, direct Orai1 channel block
Conclusion and Future Perspectives
2-Aminoethyl di(2-thienyl)borinate remains a valuable, albeit complex, pharmacological tool for the study of store-operated calcium entry. Its dual-modulatory nature, acting as both a potentiator and an inhibitor depending on concentration, underscores the intricate regulation of the STIM1-Orai1 signaling complex. A thorough understanding of its multifaceted mechanisms of action is paramount for the accurate interpretation of experimental data and for its potential as a lead compound in drug discovery.
Future research should focus on the development of more specific modulators of the STIM1-Orai1 interaction. The structural insights gained from studying the binding of 2-APB and its analogs to STIM1 and Orai1 can inform the rational design of novel therapeutics for a wide range of diseases where SOCE is dysregulated.
References
Dziadek, M. A., & Murali, A. (2008). STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy. The Journal of Physiology, 586(17), 4229–4244. [Link]
Wang, Y., Deng, X., & Zhou, Y. (2016). Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. Scientific Reports, 6, 37348. [Link]
Prakriya, M., & Lewis, R. S. (2008). Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. Journal of Biological Chemistry, 283(34), 23073–23084. [Link]
Wang, Y., Deng, X., & Zhou, Y. (2017). Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. Cell Calcium, 61, 1-10. [Link]
Prakriya, M. (2018). Assessing the Molecular Nature of the STIM1/Orai1 Coupling Interface Using FRET Approaches. In Calcium Entry Channels in Non-Excitable Cells (pp. 119-135). Springer, Cham. [Link]
Prakriya, M., & Lewis, R. S. (2008). Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry. The Journal of biological chemistry, 283(34), 23073–23084. [Link]
Park, C. Y., Shcheglovitov, A., & Dolmetsch, R. (2010). Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins. British Journal of Pharmacology, 161(1), 169–181. [Link]
Prakriya, M., Feske, S., & Rao, A. (2009). STIM protein coupling in the activation of Orai channels. Proceedings of the National Academy of Sciences, 106(18), 7481–7486. [Link]
Prakriya, M. (2014). Potent functional uncoupling between STIM1 and Orai1 by dimeric 2-aminodiphenyl borinate analogs. The Journal of general physiology, 144(6), 509–525. [Link]
Wang, Y. (2011). Molecular Requirements for the Action of 2-APB on STIM1-Orai1 Coupling. Thesis. [Link]
Chen, Y. F., & Chen, W. C. (2017). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. In Methods in molecular biology (Vol. 1599, pp. 131-140). Humana Press, New York, NY. [Link]
Barr, V. A., & Samelson, L. E. (2009). Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps. Molecular biology of the cell, 20(1), 110–121. [Link]
Alansary, D., Kilch, T., & Niemeyer, B. A. (2012). Patch-Clamp Measurement of ICRAC and ORAI Channel Activity. CSH protocols, 2012(6), pdb-top066795. [Link]
Secondini, C., & Launikonis, B. S. (2017). STIM and Orai Mediated Regulation of Calcium Signaling in Age-Related Diseases. Frontiers in aging neuroscience, 9, 441. [Link]
Sophion Bioscience. (2020). Development of an Automated Patch Clamp Assay for recording STIM1/Orai1 – mediated currents using Qube 384. Application Note. [Link]
Johnson, M. (2018). Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2. In Methods in Molecular Biology (pp. 141-149). Humana Press, New York, NY. [Link]
Barr, V. A., Helman, D. J., & Samelson, L. E. (2008). Analysis of STIM1 and Orai1 in distal caps and puncta in activated T cells using FRET, FRAP and FLIP. European Journal of Cell Biology, 87(8-9), 671. [Link]
Prakriya, M. (2014). Potent functional uncoupling between STIM1 and Orai1 by dimeric 2-aminodiphenyl borinate analogs. The Journal of general physiology, 144(6), 509–525. [Link]
Chen, K. H., & Chien, S. Y. (2017). Inhibition of STIM1-ORAI1 colocalization by 2-APB pre-treatment leads to reduced liver cancer cell migration ability. Oncotarget, 8(39), 65287–65300. [Link]
Scrimgeour, N., & Litjens, T. (2009). Properties of Orai1 mediated store-operated current depend on the expression levels of STIM1 and Orai1 proteins. Cell Calcium, 46(2), 120–131. [Link]
Liu, X., & Wang, Y. (2022). Regulation of Orai/STIM Channels by pH. In Calcium Entry Channels in Non-Excitable Cells (pp. 145-156). Springer, Cham. [Link]
Trebak, M., & Putney, J. W. (2011). STIM1 and Orai1: Novel Targets for Vascular Diseases?. Journal of vascular research, 48(5), 375–385. [Link]
Sophion Bioscience. (2020). Development of an Automated Patch Clamp Assay for recording STIM1/Orai1 – mediated currents using Qube 384. Application Note. [Link]
Jardin, I., & Rosado, J. A. (2016). STIM and Orai proteins as novel targets for cancer therapy. A Review in the Theme: Cell and Molecular Processes in Cancer Metastasis. American Journal of Physiology-Cell Physiology, 310(11), C831–C840. [Link]
De Smet, P., & Parys, J. B. (2014). 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. Cell Calcium, 56(1), 35–44. [Link]
Johnson, M. (2018). Calcium Imaging of Store-Operated Calcium (Ca 2+) Entry (SOCE) in HEK293 Cells Using Fura-2. Methods in molecular biology (Clifton, N.J.), 1796, 141–149. [Link]
Fiorio Pla, A., & Gkika, D. (2019). Targeting Stim and Orai Proteins as an Alternative Approach in Anticancer Therapy. Cancers, 11(7), 976. [Link]
Yang, S., & Zhang, J. J. (2009). Orai1 and STIM1 are critical for breast tumor cell migration and metastasis. Cancer cell, 15(2), 124–134. [Link]
Prakriya, M. (2009). Competitive Modulation of Ca2+ Release-activated Ca2+ Channel Gating by STIM1 and 2-Aminoethyldiphenyl Borate. Journal of Biological Chemistry, 284(32), 21391–21401. [Link]
Wang, Y., Deng, X., & Zhou, Y. (2016). Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. Cell calcium, 60(5), 323–332. [Link]
Lia, A., & D'Alessandro, R. (2020). Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits. Frontiers in Cellular Neuroscience, 14, 583803. [Link]
Johnson, M. (2018). Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2: Methods and Protocols. Methods in Molecular Biology. [Link]
Wang, Y., Deng, X., & Zhou, Y. (2016). Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. Cell Calcium, 60(5), 323-332. [Link]
An In-depth Technical Guide to the Pharmacological Profile of 2-Aminoethyl Diphenylborinate (2-APB) in T Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals A Note on the Subject Compound: This guide details the pharmacological profile of 2-aminoethyl diphenylborinate, commonly known as 2-APB. Initial...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound: This guide details the pharmacological profile of 2-aminoethyl diphenylborinate, commonly known as 2-APB. Initial inquiries for "2-aminoethyl di(2-thienyl)borinate" did not yield relevant findings in the context of T cell pharmacology. Given the extensive research on the closely related diphenyl compound, this document proceeds under the assumption that 2-APB is the intended subject of interest.
Section 1: Introduction and Core Concepts
2-Aminoethyl diphenylborinate (2-APB) is a membrane-permeable small molecule that has become an invaluable tool in the study of intracellular calcium (Ca²⁺) signaling.[1][2] Originally identified as an antagonist of the inositol 1,4,5-trisphosphate receptor (IP₃R), its pharmacological activities are now understood to be far more complex and pleiotropic.[1][3] In the field of immunology, 2-APB is particularly recognized for its profound modulatory effects on T lymphocytes, primarily through its influence on store-operated calcium entry (SOCE), a critical signaling pathway for T cell activation, proliferation, and effector functions.[4][5]
This guide provides a comprehensive overview of the pharmacological profile of 2-APB in T cells, detailing its mechanisms of action, its impact on key T cell functions, and standardized protocols for its experimental application.
Section 2: Mechanism of Action in T Cells
The effects of 2-APB on T cells are multifaceted, targeting several key components of the cellular signaling machinery. Its most well-characterized role is the modulation of SOCE, but it also impacts other ion channels and cellular processes.
Bimodal Modulation of Store-Operated Calcium Entry (SOCE)
T cell activation is critically dependent on a sustained increase in intracellular Ca²⁺, which is primarily achieved through SOCE. This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER) stores, which is sensed by the STIM1 protein in the ER membrane. STIM1 then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to Ca²⁺ influx.[4][6]
2-APB exhibits a distinct, dose-dependent bimodal effect on SOCE in T cells[6][7][8]:
Potentiation (Low Concentrations: 1-10 µM): At lower concentrations, 2-APB enhances SOCE and the associated CRAC current (Icrac).[6][8] This potentiation is thought to result from a direct interaction with the Orai1 channel, possibly by dilating the channel pore.[6]
Inhibition (High Concentrations: ≥30 µM): At higher concentrations, 2-APB is a potent inhibitor of SOCE.[6][7][8] This inhibition is mediated, at least in part, by preventing the functional coupling between STIM1 and Orai1.[9] 2-APB has been shown to block the formation of STIM1 puncta at the plasma membrane, a crucial step in the activation of Orai1 channels.[9]
It is now widely accepted that the effects of 2-APB on SOCE are independent of its action on IP₃ receptors.[6][8][10]
Figure 1: A simplified diagram of the T cell activation pathway leading to store-operated calcium entry (SOCE) and the bimodal effects of 2-APB.
Inhibition of TRPM7 Channels
In addition to its effects on SOCE, 2-APB also inhibits the TRPM7 channel in T cells.[1][11] TRPM7 is a cation channel with a fused kinase domain that is involved in a variety of cellular processes, including Mg²⁺ homeostasis and cell adhesion. Studies in Jurkat T lymphocytes have shown that 2-APB at concentrations of 100-300 µM reversibly inhibits TRPM7 channels.[1][11]
Interestingly, this inhibition is not a direct effect of 2-APB on the channel itself. Instead, it is a consequence of intracellular acidification.[1][11] 2-APB, being a lipophilic molecule, can cross the cell membrane and cause a dose-dependent decrease in intracellular pH.[1] Since TRPM7 channels are sensitive to and inhibited by protons, this cytoplasmic acidification leads to the observed channel inhibition.[1] This indirect mechanism of action is important to consider when interpreting the effects of 2-APB in experimental systems.
Other Cellular Targets
While the modulation of SOCE and TRPM7 are the most well-documented effects of 2-APB in T cells, it is known to interact with a range of other proteins, which may also contribute to its overall pharmacological profile. These include:
IP₃ Receptors: As mentioned, 2-APB was first described as an IP₃R antagonist, and it can inhibit IP₃-mediated Ca²⁺ release from the ER at higher concentrations.[1][12]
SERCA Pumps: 2-APB can inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which are responsible for pumping Ca²⁺ back into the ER, although this effect is generally observed at higher concentrations.[1][13]
Other TRP Channels: 2-APB is a known modulator of various TRP channels, activating some (TRPV1, TRPV2, TRPV3) and inhibiting others (TRPC channels).[12] The expression and functional relevance of these channels in T cells can vary.
Section 3: Pharmacological Effects on T Cell Function
The modulation of intracellular Ca²⁺ signaling and ion channel activity by 2-APB has significant downstream consequences for T cell physiology.
T Cell Activation and Proliferation
Given the central role of SOCE in T cell activation, it is not surprising that 2-APB can modulate this process. The bimodal effect on SOCE translates to a similar effect on T cell activation. While low concentrations could potentially enhance T cell responses, the more commonly studied inhibitory concentrations of 2-APB are known to suppress T cell activation and proliferation.[4] This makes 2-APB and its more potent analogs potential candidates for development as immunosuppressive agents.[4][14]
Cytokine Production
The production of cytokines, such as Interleukin-2 (IL-2), is a hallmark of T cell activation and is highly dependent on the sustained Ca²⁺ signaling provided by SOCE. By inhibiting SOCE, high concentrations of 2-APB and its derivatives can suppress IL-2 secretion from activated T cells.[14]
Induction of Apoptosis
Sustained, high levels of intracellular Ca²⁺ can be cytotoxic. Interestingly, some studies have shown that potentiation of SOCE can lead to apoptosis in activated Jurkat T cells.[14] Conversely, other reports indicate that at inhibitory concentrations, 2-APB can induce apoptosis in some cancer cell lines, suggesting that the effect on cell viability may be cell-type specific and dependent on the particular signaling pathways involved.[15]
Table 1: Summary of the Dose-Dependent Effects of 2-APB on T Cells.
Section 4: Experimental Protocols
The following protocols provide standardized methods for investigating the effects of 2-APB on T cell function.
Calcium Imaging for Store-Operated Calcium Entry (SOCE)
This protocol describes the measurement of SOCE in Jurkat T cells using a fluorescent Ca²⁺ indicator.
Figure 2: Workflow for a SOCE calcium imaging experiment.
Step-by-Step Methodology:
Cell Preparation: Culture Jurkat T cells to a density of approximately 1-2 x 10⁶ cells/mL.
Dye Loading: Incubate the cells with a Ca²⁺ indicator dye (e.g., 2 µM Fura-2 AM or Indo-1 AM) in a suitable buffer for 30-45 minutes at 37°C.
Washing: Centrifuge the cells and wash them twice with a Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺) to remove any extracellular dye.
Store Depletion: Resuspend the cells in the Ca²⁺-free buffer and transfer to a cuvette for fluorometry or plate for microscopy. Add thapsigargin (a SERCA pump inhibitor, final concentration 1 µM) to passively deplete the ER Ca²⁺ stores. Monitor the initial rise in intracellular Ca²⁺ as it is released from the ER.
2-APB Treatment: Once the intracellular Ca²⁺ level has returned to a stable baseline, add the desired concentration of 2-APB and incubate for a short period (e.g., 30 seconds to 2 minutes).
Initiation of SOCE: Add CaCl₂ to the cell suspension to a final concentration of 1-2 mM. This will allow for Ca²⁺ influx through the activated store-operated channels.
Data Acquisition: Continuously record the fluorescence of the Ca²⁺ indicator. The increase in fluorescence after the addition of CaCl₂ represents the SOCE.
Analysis: Quantify the magnitude of the SOCE by measuring the peak fluorescence or the area under the curve after CaCl₂ addition. Compare the results from 2-APB-treated cells to a vehicle control.
T Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry.
Figure 3: Workflow for a CFSE-based T cell proliferation assay.
Step-by-Step Methodology:
Cell Preparation: Prepare a single-cell suspension of primary T cells or a T cell line.
CFSE Labeling: Incubate the cells with a low concentration of CFSE (e.g., 1-5 µM) for 10-15 minutes at 37°C. Quench the reaction with fetal bovine serum.
Washing: Wash the cells thoroughly to remove any unbound CFSE.
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate and stimulate them with a polyclonal T cell activator (e.g., anti-CD3/CD28 antibodies, or PMA and ionomycin).
2-APB Treatment: Add serial dilutions of 2-APB to the appropriate wells. Include a vehicle control.
Incubation: Culture the cells for 3-5 days to allow for several rounds of cell division.
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
Analysis: Quantify the percentage of divided cells and the proliferation index in the 2-APB-treated groups compared to the control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Step-by-Step Methodology:
Cell Culture and Treatment: Culture T cells in the presence of the desired concentrations of 2-APB for a specified period (e.g., 24-48 hours). Include positive and negative controls.
Cell Harvesting: Gently harvest the cells, including any that are detached and floating in the supernatant.
Washing: Wash the cells with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Analysis: Differentiate the cell populations:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Section 5: Conclusion and Future Directions
2-Aminoethyl diphenylborinate (2-APB) is a complex pharmacological agent with a significant impact on T cell biology. Its bimodal, dose-dependent modulation of store-operated calcium entry, coupled with its effects on other ion channels like TRPM7, makes it a powerful tool for dissecting the intricacies of T cell signaling. While its lack of specificity can be a limitation, careful experimental design and dose-response studies can yield valuable insights into the role of Ca²⁺ and other ions in T cell function.
Future research may focus on the development of more specific analogs of 2-APB that can selectively target different components of the SOCE machinery or other ion channels in T cells.[5][14] Such compounds could have significant therapeutic potential as novel immunosuppressants for autoimmune diseases or to prevent transplant rejection.
References
Chokshi, R., Fruasaha, P., & Kozak, J. A. (2012). 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism. Channels (Austin, Tex.), 6(5), 362–369. [Link]
Chokshi, R., Fruasaha, P., & Kozak, J. A. (2012). 2-aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism. Channels (Austin), 6(5), 362-369. [Link]
Warnier, M., et al. (2021). Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range. International Journal of Molecular Sciences, 22(1), 4. (Note: This is a proxy for the ResearchGate link which is less stable) [Link]
Warnier, M., et al. (2020). Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range. Molecules, 26(1), 4. [Link]
Goto, J. I., et al. (2010). Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca(2+) entry via STIM proteins. Cell Calcium, 47(1), 1–10. [Link]
Prakriya, M., & Lewis, R. S. (2001). 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. Receptors and Channels, 7(6), 429-39. [Link]
Prakriya, M., & Lewis, R. S. (2001). Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. The Journal of Physiology, 536(Pt 1), 3–19. [Link]
Ozaki, S., et al. (2013). 2-Aminoethyl diphenylborinate (2-APB) analogues: Regulation of Ca2+ signaling. Biochemical and Biophysical Research Communications, 441(2), 286-290. [Link]
Kandasamy, P., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 21(16), 5604. [Link]
Wu, C. Y., et al. (2016). A Novel Strategy for TNF-Alpha Production by 2-APB Induced Downregulated SOCE and Upregulated HSP70 in O. tsutsugamushi-Infected Human Macrophages. PLoS ONE, 11(7), e0159295. (Note: This is a proxy for the ResearchGate link which is less stable) [Link]
Prakriya, M., & Lewis, R. S. (2001). 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. Receptors & Channels, 7(6), 429-439. (Note: This is a proxy for the ResearchGate link which is less stable) [Link]
Ejendal, K. F. K., et al. (2023). Effect of 2-Aminoethoxydiphenyl Borate (2-APB) on Heart Rate and Relation with Suppressed Calcium-Activated Potassium Channels. International Journal of Molecular Sciences, 24(11), 9181. [Link]
DeHaven, W. I., et al. (2008). Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. Journal of Biological Chemistry, 283(28), 19265–19273. [Link]
Chalifoux, J. R., & Carter, A. G. (2010). 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons by modulating persistent sodium and calcium-activated potassium currents. Journal of Neurophysiology, 104(4), 2145–2156. [Link]
Kandasamy, P., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 21(16), 5604. (Note: This is a proxy for the ResearchGate link which is less stable) [Link]
Lee, H. K., et al. (2017). The Role of Transient Receptor Potential Melastatin 7 (TRPM7) in Cell Viability: A Potential Target to Suppress Breast Cancer Cell Cycle. International Journal of Molecular Sciences, 18(3), 647. (Note: This is a proxy for the ResearchGate link which is less stable) [Link]
Engineering Specificity in Ion Channel Modulators: The Discovery and Application of Thiophene-Substituted 2-APB Analogues
Executive Summary As a Senior Application Scientist specializing in ion channel pharmacology, I frequently encounter the limitations of legacy chemical probes. For decades, 2-aminoethoxydiphenyl borate (2-APB) has been t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in ion channel pharmacology, I frequently encounter the limitations of legacy chemical probes. For decades, 2-aminoethoxydiphenyl borate (2-APB) has been the ubiquitous tool for investigating Store-Operated Calcium Entry (SOCE), Inositol 1,4,5-trisphosphate receptors (IP3R), and Transient Receptor Potential (TRP) channels[1]. However, 2-APB is fundamentally flawed as a clinical or advanced preclinical candidate due to its lack of specificity and its paradoxical biphasic effect—potentiating SOCE at low concentrations (1–5 µM) while inhibiting it at higher concentrations (>30 µM)[1][2].
To overcome these limitations, rational drug design has focused on modifying the boron-oxygen core (BOC) and the flanking phenyl rings of 2-APB. The substitution of these phenyl rings with thiophene or dibenzothiophene moieties has yielded a new class of ultra-potent, pure inhibitors. This whitepaper details the mechanistic rationale, synthesis, and validation of thiophene-substituted 2-APB analogues, providing a comprehensive guide for researchers transitioning to these next-generation modulators.
Mechanistic Rationale: The 2-APB Paradox and the Thiophene Advantage
The classical 2-APB molecule possesses two phenyl rings capable of free rotation. Structure-activity relationship (SAR) studies have demonstrated that this rotational freedom, combined with the specific electron density of the unmodified phenyl groups, is causally linked to the molecule's ability to potentiate SOCE via STIM1/Orai1 interactions[1].
By replacing the phenyl rings with bulkier, electron-rich heteroaromatic systems like dibenzo[b]thiophene (yielding compounds such as P11), two critical pharmacological shifts occur[1][2]:
Steric Hindrance: The bulky thiophene derivatives restrict the conformational flexibility of the molecule. This structural locking completely abolishes the potentiation phase, converting the molecule into a pure antagonist[1].
Enhanced Affinity: The sulfur atom in the thiophene ring alters the Lewis acidity of the boron core, optimizing its binding kinetics with the STIM/Orai complex or associated TRP channel subunits. This drives the inhibitory constant (
Ki
) down from ~3 µM (classical 2-APB) to the submicromolar range (e.g., ~75 nM for the dibenzothiophene analogue P11)[2].
Visualizing the Pharmacological Intervention
Below is the logical flow of SOCE activation and where these modulators intervene.
Fig 1: SOCE pathway showing the pure antagonistic intervention of thiophene-APB analogues.
Quantitative Data: Comparative Efficacy
To illustrate the superiority of thiophene-substituted analogues, the following table summarizes the pharmacological profiles of classical 2-APB against modified variants[1][2].
Compound
Structural Modification
SOCE Potentiation (1-5 µM)
SOCE Inhibition (
Ki
)
Specificity Profile
Classical 2-APB
None (Diphenyl)
Yes (>200% increase)
~3.0 µM
Low (Targets IP3R, SERCA, TRPs)
Methoxy-APB
Monomethoxy-phenyl
Yes (Reduced)
~2.5 µM
Low to Moderate
Compound P11
Dibenzo[b]thiophene
No (Pure Inhibitor)
~75 nM
High (Orai1/STIM1 dependent)
Compound P8
Methyl-thiophene
No
~350 nM
Moderate to High
Experimental Workflows and Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and screening these analogues.
Protocol 1: Telescoped Synthesis of Thiophene-2-APB Analogues
The synthesis of diarylborinic acids traditionally suffers from instability. Utilizing diisopropylaminoborane as a boron source allows for a highly controlled, telescoped Grignard addition[3][4].
Step-by-Step Methodology:
Grignard Formation: In a flame-dried flask under inert argon, dissolve 5-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF. Add magnesium turnings (1.2 eq) and a catalytic crystal of iodine. Reflux until the magnesium is consumed to form the aryl Grignard reagent.
Borylation: Cool the mixture to 0°C. Dropwise, add diisopropylaminoborane (0.5 eq)[3]. Causality Note: The steric bulk of the diisopropylamine leaving group prevents over-alkylation, ensuring the formation of the diarylborinic acid rather than an unwanted triarylborane.
Chelation & Precipitation: Quench the reaction with 1M HCl. Extract the organic layer with ethyl acetate. To the organic phase, add ethanolamine (1.1 eq). The N,O-chelation stabilizes the boron core, prompting the thiophene-substituted 2-APB analogue (e.g., 2-(dibenzo[b]thiophen-5-ylboryloxy)ethanamine) to precipitate as a white solid[1].
Validation: Filter, wash with cold ether, and validate purity via
1
H and
11
B NMR.
Fig 2: Telescoped synthesis and validation workflow for thiophene-APB analogues.
To prove that the analogue is a pure SOCE inhibitor, we must decouple ER calcium release from extracellular calcium influx. This is achieved using the SERCA pump inhibitor thapsigargin in a calcium-free extracellular environment[1].
Step-by-Step Methodology:
Dye Loading: Incubate Jurkat T cells (
1×106
cells/mL) with 2 µM Indo-1 AM (or Fura-2 AM) and 0.02% Pluronic F-127 in standard extracellular buffer (containing 1 mM
Ca2+
) for 30 minutes at room temperature in the dark.
Washing & Baseline: Centrifuge and resuspend cells in a Ca2+
-free extracellular buffer (supplemented with 0.5 mM EGTA to chelate residual calcium). Record the baseline fluorescence ratio (e.g., 405/485 nm for Indo-1) for 2 minutes.
Store Depletion: Inject Thapsigargin (1 µM). Causality Note: Blocking SERCA causes passive ER depletion, triggering STIM1 oligomerization without activating IP3 receptors. Observe the transient spike in cytosolic calcium representing ER release[1].
Compound Pre-incubation: Wait 10 minutes for the ER to fully deplete and SOCE channels (Orai) to open on the plasma membrane. Add the thiophene-APB analogue (e.g., P11 at 100 nM) 30 seconds prior to the next step[1][2].
Calcium Re-addition: Inject
CaCl2
to a final extracellular concentration of 1 mM.
Data Interpretation: In vehicle controls, a massive secondary sustained spike will occur (SOCE). In cells treated with >100 nM Compound P11, this secondary spike is completely flattened, validating submicromolar, pure inhibition[1][2].
Conclusion
The transition from classical 2-APB to thiophene-substituted analogues represents a masterclass in rational chemical biology. By understanding the structural causality behind 2-APB's promiscuity—specifically the rotational freedom of its phenyl rings—researchers have engineered dibenzothiophene derivatives that lock the pharmacophore into an inhibitory conformation. These tools, boasting nanomolar affinities and lacking confounding potentiation phases, are now the gold standard for dissecting STIM/Orai and TRP channel signaling in health and disease.
References
Le Guilcher, C., Luyten, T., Parys, J. B., Pucheault, M., & Dellis, O. (2020). Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range. International Journal of Molecular Sciences, 21(24), 9777.[Link]
Pucheault, M., et al. (2014). Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane. ResearchGate.[Link]
El Dine, T. M., Rouden, J., & Blanchet, J. (2018). Development of a Telescoped Process for Preparation of N,O-Chelated Diarylborinates. ACS Publications / Organic Process Research & Development.[Link]
Application Note: Reconstitution and Handling Protocol for 2-Aminoethyl Di(2-thienyl)borinate in DMSO
Introduction & Pharmacological Context 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB ) is a highly specialized, cell-permeable structural analog of the widely used Store-Operated Calcium Entry...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB ) is a highly specialized, cell-permeable structural analog of the widely used Store-Operated Calcium Entry (SOCE) modulator, 2-APB. By substituting the phenyl rings of 2-APB with thienyl (thiophene) rings, researchers have developed a compound with altered electron density and steric properties. This structural shift allows for nuanced, biphasic modulation of the STIM1-Orai1 coupling interface at the endoplasmic reticulum-plasma membrane (ER-PM) junctions.
Dithienyl-APB exhibits a distinct concentration-dependent biphasic effect on SOCE: it potentiates calcium influx at lower concentrations (~30 µM) and completely inhibits it at higher concentrations (>300 µM). Because of its highly specific molecular interactions, maintaining the structural integrity of the compound during dissolution and storage is paramount to achieving reproducible experimental results.
Mechanistic Rationale for Solvent Selection (Causality)
Dithienyl-APB features a highly lipophilic di(2-thienyl)borinate core paired with a polar aminoethyl ester chain. This amphiphilic nature makes it practically insoluble in standard aqueous buffers. Dimethyl sulfoxide (DMSO) is the mandatory solvent for primary stock preparation because its aprotic, highly polar nature effectively solvates both the hydrophobic thienyl rings and the polar amine group .
Critical Insight: The borinate ester bond in dithienyl-APB is highly susceptible to nucleophilic attack by water. If moisture is present, the compound will rapidly hydrolyze into di(2-thienyl)borinic acid and ethanolamine, rendering it pharmacologically inert. Therefore, strictly anhydrous DMSO (≥99.9% water-free) must be used, and atmospheric moisture must be rigorously excluded throughout the preparation workflow.
Biphasic modulation of the STIM1-Orai1 SOCE complex by dithienyl-APB.
Chemical Properties & Quantitative Data
To ensure accurate molarity calculations and proper experimental design, reference the physical properties and comparative pharmacodynamics summarized below.
Table 1: Chemical Properties of Dithienyl-APB
Property
Specification
Compound Name
2-Aminoethyl di(2-thienyl)borinate
Synonyms
Dithienyl-APB
Molecular Formula
C₁₀H₁₂BNO₂S₂
Molecular Weight
~237.15 g/mol
Primary Solvent
Anhydrous DMSO (≥99.9%)
Max Solubility
≥ 100 mM
Long-Term Storage
-20°C (Powder) / -80°C (DMSO Aliquots)
Table 2: Comparative Pharmacodynamics (2-APB vs. Dithienyl-APB)
Parameter
2-APB (Parent Compound)
Dithienyl-APB (Analog)
Primary Targets
IP3R, STIM1/Orai1, TRP channels
STIM1/Orai1 (SOCE)
SOCE Potentiation
~1 – 10 µM
~30 µM
SOCE Inhibition
> 50 µM
> 300 µM
Structural Difference
Phenyl rings
Thienyl (thiophene) rings
Step-by-Step Protocol: Preparation of 100 mM Master Stock
This self-validating protocol is designed to eliminate the two primary modes of compound failure: hydrolytic degradation and solvent-induced cytotoxicity .
Anhydrous DMSO (sealed under argon, ≤0.005% water)
Amber microcentrifuge tubes (borinates can be light-sensitive)
Argon or Nitrogen gas source
Sonicator bath
Procedure:
Thermal Equilibration (Crucial Step): Remove the lyophilized dithienyl-APB vial from -20°C storage. Place it in a vacuum desiccator at room temperature for at least 30–45 minutes before breaking the seal.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This microscopic water layer will catalyze borinate ester hydrolysis the moment DMSO is added.
Mass Verification: Weigh the powder using a calibrated microbalance (e.g., 2.37 mg of dithienyl-APB).
Solubilization: Add the exact volume of anhydrous DMSO required to achieve a 100 mM concentration (e.g., add 100 µL of anhydrous DMSO to 2.37 mg of powder).
Homogenization: Vortex the solution vigorously for 30 seconds. If particulates remain, float the tube in a room-temperature sonicator bath for 1–2 minutes until the solution is completely clear. Do not heat the solution.
Aliquoting & Purging: Divide the 100 mM master stock into small, single-use aliquots (e.g., 5 µL or 10 µL) in amber microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 3–5 seconds.
Causality: Purging displaces ambient oxygen and moisture, preventing oxidative degradation of the thiophene rings and hydrolysis of the ester during long-term storage.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer. Aliquots are stable for up to 6 months. Never subject the solution to freeze-thaw cycles.
Working Dilution: On the day of the experiment, thaw a single aliquot at room temperature. Dilute directly into the extracellular recording buffer or culture medium immediately prior to application.
Causality: Ensure the final DMSO concentration in your biological assay does not exceed 0.3% (v/v). Higher concentrations of DMSO can induce artifactual calcium transients and cellular cytotoxicity, confounding SOCE measurements.
Workflow for the anhydrous dissolution and aliquoting of dithienyl-APB.
References
Dellis, O., et al. "Calcium channels in polymorphonuclear neutrophils: role in phagocytosis and reactive oxygen species." ResearchGate, 2011. URL:[Link]
Executive Summary Store-Operated Calcium Entry (SOCE) is a critical signaling pathway governed by the endoplasmic reticulum (ER) calcium sensor STIM1 and the plasma membrane channel Orai1. While 2-aminoethoxydiphenyl bor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Store-Operated Calcium Entry (SOCE) is a critical signaling pathway governed by the endoplasmic reticulum (ER) calcium sensor STIM1 and the plasma membrane channel Orai1. While 2-aminoethoxydiphenyl borate (2-APB) is the classical pharmacological tool used to probe this pathway, its off-target effects on IP3 receptors and TRP channels often confound data.
This application note details the mechanistic rationale and experimental protocol for using 2-aminoethyl di(2-thienyl)borinate (dithienyl-APB) —a structurally modified analogue of 2-APB—in conjunction with Fura-2 ratiometric calcium imaging . By replacing phenyl rings with 2-thienyl rings, dithienyl-APB shifts the dose-response curve of SOCE modulation, providing researchers with a wider concentration window to study channel gating kinetics.
Mechanistic Causality & Rationale (E-E-A-T)
The Role of the Diaryl Borinate Moiety in SOCE Modulation
The classic modulator 2-APB exhibits a well-documented biphasic effect on SOCE: it potentiates Orai1 channels at low concentrations (1–5 µM) and rapidly inhibits them at higher concentrations (≥50 µM) [1]. However, the diaryl borinate moiety is highly sensitive to structural substitution. In 2-aminoethyl di(2-thienyl)borinate (dithienyl-APB), the substitution of phenyl rings with 2-thienyl rings alters the molecule's electron density and steric hindrance [2]. This structural shift alters its binding affinity to the Orai1 channel complex. Consequently, dithienyl-APB requires ~30 µM to achieve maximum potentiation and >300 µM to achieve full inhibition. This dampened potency is highly advantageous for capturing intermediate gating states without accidentally triggering rapid channel block.
Why Fura-2 AM is the Gold Standard for this Assay
To accurately capture the transient intracellular calcium ([Ca2+]i) dynamics induced by dithienyl-APB, Fura-2 AM is strictly required. Fura-2 is a ratiometric, dual-excitation indicator. When bound to Ca2+, its excitation peak shifts from 380 nm to 340 nm, while emission remains constant at 510 nm. By calculating the 340/380 nm fluorescence ratio, researchers can mathematically eliminate optical artifacts caused by uneven dye loading, variable cell thickness, or photobleaching—issues that severely plague single-wavelength dyes like Fluo-4 [3].
The Thapsigargin-Induced Depletion Strategy
To isolate the SOCE pathway from receptor-operated calcium entry, the protocol utilizes Thapsigargin . By irreversibly inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, Thapsigargin causes passive depletion of ER Ca2+ stores without generating IP3. This strictly isolates the STIM1-Orai1 coupling mechanism for targeted modulation by dithienyl-APB.
Quantitative Comparison of Modulators
The following table summarizes the pharmacological divergence between the parent compound and its thienyl analogue, guiding proper concentration selection for Fura-2 assays.
Compound
Chemical Structure Core
Max Potentiation Concentration
Full Inhibition Concentration
Primary Targets
2-APB
Diphenylborinate
1 – 5 µM
≥ 50 µM
SOCE (Orai1), IP3R, TRP channels
Dithienyl-APB
Di(2-thienyl)borinate
~ 30 µM
> 300 µM
SOCE (Orai1)
Experimental Workflows & Visualizations
Fig 1: Mechanistic pathway of SOCE activation and modulation by Dithienyl-APB in a Fura-2 assay.
Fig 2: Step-by-step experimental workflow for Fura-2 ratiometric calcium imaging.
Detailed Step-by-Step Protocol
A. Reagent Preparation
Fura-2 AM Stock (1 mM) : Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO. Protect from light.
Dithienyl-APB Stock (10 mM) : Dissolve in anhydrous DMSO. Aliquot and store at -20°C to prevent hydrolysis (borinate compounds are prone to rapid hydrolysis in aqueous buffers).
Imaging Buffer (Ca2+-free) : 145 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, 0.5 mM EGTA (pH 7.4).
Imaging Buffer (2 mM Ca2+) : Same as above, but replace EGTA with 2 mM CaCl2.
B. Cell Loading & De-esterification
Seed cells (e.g., HEK293 or Jurkat T cells) onto poly-D-lysine coated glass-bottom 35mm dishes.
Wash cells twice with standard HBSS to remove serum proteins that can cleave the AM ester prematurely.
Prepare the loading solution: Mix 2 µL of 1 mM Fura-2 AM with 2 µL of 20% Pluronic F-127 (to aid dispersion). Dilute this mixture into 1 mL of standard HBSS (final Fura-2 AM concentration: 2 µM). Add 2.5 mM Probenecid to inhibit organic anion transporters and prevent dye extrusion.
Incubate cells in the dark at 37°C for 30–45 minutes.
Critical Step (De-esterification) : Wash the cells three times with standard HBSS and incubate in dye-free buffer for an additional 20 minutes at room temperature. Causality: This allows intracellular esterases to completely cleave the acetoxymethyl (AM) groups, trapping the active, Ca2+-sensitive Fura-2 inside the cytosol.
C. Ratiometric Imaging Setup
Mount the dish on an inverted epifluorescence microscope equipped with a fast filter wheel or dual LED light source.
Set excitation wavelengths to alternate rapidly between 340 nm and 380 nm .
Set the emission filter to 510 nm .
Configure the acquisition software to record an image pair every 2–3 seconds.
D. Assay Execution
Phase 1 (Baseline) : Perfuse the cells with Ca2+-free Imaging Buffer for 2 minutes to establish a stable resting 340/380 ratio.
Phase 2 (ER Depletion) : Add 1 µM Thapsigargin to the Ca2+-free buffer. Record for 5–8 minutes. You will observe a small, transient peak in the 340/380 ratio as Ca2+ leaks from the ER into the cytosol and is subsequently pumped out of the cell. Wait until the ratio returns to baseline, indicating complete ER depletion and STIM1 translocation.
Phase 3 (SOCE Modulation) : Switch the perfusion to 2 mM Ca2+ Imaging Buffer containing either:
Record the massive influx of Ca2+ (indicated by a sharp spike in the 340/380 ratio) for an additional 5 minutes.
Data Analysis & Interpretation
Export the raw fluorescence intensities for both 340 nm and 380 nm. Subtract background fluorescence from a cell-free region of interest (ROI) for both channels. Calculate the ratio (
R=F340/F380
).
Potentiation : At 30 µM dithienyl-APB, the peak amplitude of
R
upon calcium re-addition will be significantly higher (often >150%) compared to a vehicle control (DMSO).
Inhibition : At >300 µM dithienyl-APB, the
R
curve will flatten, indicating the physical block of the Orai1 pore by the compound.
References
Prakriya M, Lewis RS. Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. J Physiol. 2001. URL:[Link]
Hofer A, et al. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport. Bioorg Med Chem. 2013. URL:[Link]
Grynkiewicz G, Poenie M, Tsien RY. A new generation of Ca2+ indicators with greatly improved fluorescence properties. J Biol Chem. 1985. URL:[Link]
Method
Advanced Patch-Clamp Electrophysiology Protocol for Evaluating 2-Aminoethyl Di(2-thienyl)borinate Modulation of Calcium Channels
Scientific Background & Rationale 2-Aminoethyl di(2-thienyl)borinate (CAS 29137-60-8), commonly referred to in the literature as dithienyl-APB , is a synthetic structural analog of the widely utilized pharmacological mod...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Background & Rationale
2-Aminoethyl di(2-thienyl)borinate (CAS 29137-60-8), commonly referred to in the literature as dithienyl-APB , is a synthetic structural analog of the widely utilized pharmacological modulator 2-APB (2-aminoethoxydiphenyl borate)[1]. The core structure of 2-APB consists of an ethanolamine chain, a boron-oxygen core (BOC), and two benzene rings[2]. By replacing the two phenyl rings with thienyl (thiophene) groups, researchers have engineered dithienyl-APB to investigate the structure-activity relationship (SAR) of calcium channel modulation[1][3].
Mechanistic Causality : Both 2-APB and dithienyl-APB exhibit a bimodal (dual) effect on Store-Operated Calcium Entry (SOCE), which is mediated by the STIM1/Orai1 complex. However, the thienyl substitution alters the electron density and steric bulk around the BOC, shifting the dose-response curve. While standard 2-APB potentiates SOCE at low concentrations (1–5 µM) and fully blocks it at higher concentrations (>20–30 µM)[4], dithienyl-APB exhibits a shifted dose-response. It requires ~30 µM for maximum potentiation (up to 186% increase) and >300 µM for full inhibition[1][3]. Furthermore, the sensitivity of SOCE to these borinate analogs is heavily modulated by the stoichiometric expression ratio of Orai1 to STIM1[4].
Why Patch-Clamp? While fluorescent calcium imaging (e.g., Fura-2) is excellent for high-throughput screening, it only measures bulk cytosolic Ca²⁺, which is confounded by mitochondrial buffering and Ca²⁺-ATPase activity. Whole-cell patch-clamp electrophysiology is mandatory to isolate the macroscopic Calcium Release-Activated Calcium (
ICRAC
) current (). By heavily buffering the intracellular pipette solution with BAPTA, we passively deplete the endoplasmic reticulum (ER) Ca²⁺ stores. This triggers STIM1 oligomerization and subsequent Orai1 channel opening without the need for receptor agonists, providing a self-validating, clean baseline to test dithienyl-APB kinetics.
Experimental Setup & Solutions
Cell Preparation :
Use HEK293T cells stably co-transfected with human STIM1 and Orai1. Endogenous
ICRAC
in wild-type cells is exceptionally small (~1-2 pA/pF). Overexpression amplifies the current to ~20-50 pA/pF, drastically improving the signal-to-noise ratio required for precise pharmacological profiling.
Table 1: Patch-Clamp Solutions for
ICRAC
Isolation
Component
Extracellular Solution (Bath)
Intracellular Solution (Pipette)
Rationale / Causality
NaCl
120 mM
-
Primary charge carrier for leak subtraction.
CaCl₂
10 mM
-
High extracellular Ca²⁺ increases the driving force for
ICRAC
.
Pull borosilicate glass capillaries to a tip resistance of 3.0 – 5.0 MΩ when filled with the intracellular solution.
Position the electrode against the HEK293T cell membrane and apply gentle negative pressure to form a Gigaohm (GΩ) seal.
Apply a brief pulse of suction to rupture the membrane, establishing the whole-cell configuration . Immediately monitor membrane capacitance (
Cm
) and series resistance (
Rs
). Compensate
Rs
by at least 70% to minimize voltage errors.
Step 2: Passive Store Depletion and Baseline Recording
Hold the membrane potential at 0 mV . Causality: Holding at 0 mV inactivates voltage-gated sodium and calcium channels, ensuring the recorded current is exclusively
ICRAC
.
Apply a voltage ramp protocol from -100 mV to +100 mV over 50 ms, repeated every 2 seconds.
Extract the current amplitude at -80 mV and plot it over time.
Wait 3–5 minutes. As BAPTA diffuses into the cytosol, the ER stores will deplete, and the inward
ICRAC
current will slowly develop and plateau.
Step 3: Dithienyl-APB Application
Potentiation Phase : Once the
ICRAC
baseline is stable, switch the local perfusion system to deliver 30 µM 2-aminoethyl di(2-thienyl)borinate . You will observe a rapid, robust increase in the inward current amplitude, confirming the compound's potentiating interaction with the Orai1 channel pore[1][3].
Inhibition Phase : Switch the perfusate to 300 µM 2-aminoethyl di(2-thienyl)borinate . The current will rapidly decay to near zero, demonstrating the secondary inhibitory binding site[1][3].
Validation (Self-Validating System) : Wash out the drug with standard extracellular solution. Note that borinate esters are lipophilic and washout may be slow or partial. Finally, apply 10 µM Lanthanum (La³⁺) . La³⁺ is a potent, irreversible pore blocker of Orai1. Complete block by La³⁺ validates that the entire recorded current was indeed
ICRAC
.
Experimental Visualizations
Bimodal modulation of the STIM1/Orai1 (SOCE) pathway by 2-aminoethyl di(2-thienyl)borinate.
Step-by-step patch-clamp electrophysiology workflow for recording I_CRAC currents.
References
Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range.
Source: International Journal of Molecular Sciences (MDPI).
URL:[Link]
Two Benzene Rings with a Boron Atom Comprise the Core Structure of 2-APB Responsible for the Anti-Oxidative and Protective Effect on the Ischemia/Reperfusion-Induced Rat Heart Injury.
Source: Antioxidants (MDPI).
URL:[Link]
Le recrutement du neutrophile au site de l'inflammation (Characterization of 2-APB Analogs).
Source: ResearchGate (Dellis et al. / Academic Archive).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro Assays for Testing 2-Aminoethyl Di(2-thienyl)borinate in Jurkat Cells
Executive Summary & Rationale
Store-operated calcium entry (SOCE) is a ubiquitous intracellular signaling mechanism, serving as the primary calcium influx pathway in non-excitable cells like Jurkat T lymphocytes. In these cells, SOCE drives downstream transcriptional networks critical for proliferation and cytokine expression. The canonical SOCE modulator, 2-aminoethyl diphenylborinate (2-APB), exhibits a well-documented bimodal effect: potentiating Calcium Release-Activated Calcium (CRAC) channels at low concentrations while inhibiting them at higher doses [3]. However, 2-APB's lack of specificity has driven the development of structural analogs.
2-Aminoethyl di(2-thienyl)borinate (commonly referred to as Dithienyl-APB or Thienyl-APB) is a targeted analog wherein the phenyl rings of 2-APB are replaced by thienyl groups. This modification alters the compound's electron density and steric profile, shifting its affinity for the STIM1-Orai1 coupling interface. As a Senior Application Scientist, I have designed this guide to detail the optimized in vitro workflows for evaluating Dithienyl-APB in Jurkat cells, emphasizing mechanistic causality, self-validating assay design, and strict control of confounding variables.
Mechanistic Grounding & Assay Causality
Jurkat cells are the gold-standard model for SOCE due to their robust and highly characterized STIM1/Orai1 stoichiometry. To isolate the direct modulatory effects of Dithienyl-APB on the CRAC channel, our experimental workflows must deliberately bypass upstream T-cell receptor (TCR) and Phospholipase C (PLC) signaling [1].
Causality of Store Depletion: We utilize Thapsigargin, an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. This induces passive ER calcium depletion without generating Inositol 1,4,5-trisphosphate (IP3). This is a critical self-validating step: by removing IP3 from the equation, we ensure that any observed inhibition by Dithienyl-APB is due to direct action on the STIM1-Orai1 complex, rather than off-target antagonism of IP3 receptors [2].
Bimodal Dynamics: Dithienyl-APB retains the bimodal nature of its parent compound but operates on a shifted concentration gradient. It facilitates STIM1-Orai1 coupling to potentiate SOCE maximally at ~30 µM, but physically disrupts coupling or blocks the pore to achieve full inhibition at concentrations exceeding 300 µM [2].
SOCE signaling pathway and the bimodal modulation of the STIM1-Orai1 complex by Dithienyl-APB.
Quantitative Data Summary
The following table summarizes the comparative modulatory profiles of canonical 2-APB and Dithienyl-APB in Jurkat cell SOCE assays.
Modulator
Potentiation Range
Peak Potentiation Amplitude
Inhibition Threshold
Full Inhibition
2-APB
1 – 10 µM
~150% (at 5 µM)
> 20 µM
~50 µM
Dithienyl-APB
10 – 100 µM
186 ± 15% (at 30 µM)
> 100 µM
> 300 µM
Data synthesized from fluorometric assessments of intracellular calcium dynamics [2].
Self-Validating Design: Single-wavelength dyes (e.g., Fluo-4) are highly susceptible to artifacts from uneven dye loading, cell thickness variations, and photobleaching. By using Fura-2 AM, a ratiometric dye (340 nm / 380 nm excitation), we create an internally controlled system. The fluorescence ratio strictly reflects the intracellular calcium concentration ([Ca²⁺]i), mathematically normalizing out optical and volumetric artifacts.
Step-by-Step Workflow:
Cell Preparation: Culture Jurkat T cells (ATCC TIB-152) in RPMI 1640 supplemented with 10% FBS. Harvest at a logarithmic growth phase at a density of 1 × 10⁶ cells/mL.
Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 (to facilitate membrane permeation and prevent dye compartmentalization) in standard Tyrode's buffer (containing 2 mM Ca²⁺) for 30 minutes at 37°C in the dark.
De-esterification & Washing: Centrifuge at 300 × g for 5 minutes. Resuspend in Ca²⁺-free Tyrode's buffer (supplemented with 0.5 mM EGTA to chelate residual extracellular calcium) and incubate for 15 minutes at room temperature to allow complete intracellular dye de-esterification.
Baseline & Store Depletion: Transfer cells to a fluorometric imaging plate reader or quartz cuvette. Record the baseline 340/380 nm ratio for 60 seconds. Add 1 µM Thapsigargin to deplete ER stores. Observe the transient rise in [Ca²⁺]i representing ER release.
Compound Pre-incubation: Once [Ca²⁺]i returns to baseline (indicating complete store depletion and maximal STIM1 oligomerization), add Dithienyl-APB at the desired testing concentration (e.g., 30 µM for potentiation, 350 µM for inhibition). Incubate for 3–5 minutes.
SOCE Induction: Inject CaCl₂ to a final extracellular concentration of 2 mM. Record the resulting rapid influx of Ca²⁺ (the SOCE peak) for 300 seconds.
Step-by-step experimental workflow for ratiometric Fura-2 AM calcium imaging in Jurkat cells.
To definitively prove that Dithienyl-APB modulates the CRAC pore directly, macroscopic currents must be recorded.
Self-Validating Design: The intracellular pipette solution contains 10 mM EGTA and 0 mM ATP. The high EGTA passively and profoundly depletes the ER store immediately upon whole-cell break-in, while the lack of ATP prevents SERCA from refilling the store. This guarantees maximal, sustained I_CRAC activation independent of receptor stimulation, ensuring the measured current is purely SOCE-derived.
Step-by-Step Workflow:
Setup: Plate Jurkat cells on poly-L-lysine coated glass coverslips to ensure adherence during perfusion.
Solutions:
Extracellular Bath: 120 mM NaCl, 10 mM TEA-Cl, 10 mM CaCl₂ (high calcium amplifies the minute CRAC current), 2 mM MgCl₂, 10 mM HEPES, pH 7.4.
Intracellular Pipette: 120 mM Cs-glutamate, 10 mM EGTA, 3 mM MgCl₂, 10 mM HEPES, pH 7.2.
Recording: Establish a GΩ seal and break into the whole-cell configuration. Hold the membrane potential at 0 mV to minimize voltage-gated channel interference.
Voltage Protocol: Apply 50-ms voltage ramps from -100 mV to +100 mV every 2 seconds. Monitor the development of the inward-rectifying I_CRAC current at -80 mV over 100–200 seconds until it plateaus.
Compound Application: Perfuse Dithienyl-APB into the bath. Quantify the change in steady-state current amplitude to determine the exact extent of potentiation or inhibition.
References
Caractérisation des canaux calciques dans les polynucléaires neutrophiles : rôle dans la phagocytose et la production des radicaux libres oxygénés. Theses.fr. Available at: [Link]
Le recrutement du neutrophile au site de l'inflammation. ResearchGate. Available at: [Link]
Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca(2+) entry via STIM proteins. Cell Calcium (via PubMed). Available at: [Link]
Method
Preparation and Application of 2-Aminoethyl Di(2-thienyl)borinate (Dithienyl-APB) Stock Solutions for Cell Culture
Introduction and Rationale Store-Operated Calcium Entry (SOCE) is a ubiquitous extracellular Ca²⁺ influx mechanism critical for cellular signaling, immune response activation, and gene transcription. The pathway is prima...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
Store-Operated Calcium Entry (SOCE) is a ubiquitous extracellular Ca²⁺ influx mechanism critical for cellular signaling, immune response activation, and gene transcription. The pathway is primarily mediated by the endoplasmic reticulum (ER) Ca²⁺ sensor STIM1 and the plasma membrane pore-forming subunit Orai1 [1]. For decades, 2-aminoethoxydiphenyl borate (2-APB) has been the standard pharmacological tool used to modulate SOCE[2]. However, 2-APB suffers from significant off-target effects, including the inconsistent inhibition of Inositol 1,4,5-trisphosphate receptors (IP3R) and various TRP channels[2].
To address these limitations, structural analogues of 2-APB have been developed. 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as Dithienyl-APB ) is a highly specialized analogue in which the two phenyl rings of 2-APB are replaced by 2-thienyl groups[3]. Like 2-APB, Dithienyl-APB exhibits a unique bimodal pharmacological signature: at low concentrations (e.g., 5–30 µM), it strongly potentiates SOCE, whereas at higher concentrations (>100 µM), it acts as a robust inhibitor[3]. The potentiation ability is mechanistically driven by the molecule's central boron-oxygen core (BOC)[4].
Because borinate esters are inherently susceptible to hydrolysis and oxidative degradation, the preparation and storage of Dithienyl-APB stock solutions require strict adherence to anhydrous techniques. This application note provides a self-validating, step-by-step protocol for preparing Dithienyl-APB stock solutions to ensure maximum stability and reproducible SOCE modulation in live-cell assays.
Physicochemical Properties
To ensure precise molarity calculations and proper handling, the quantitative physicochemical properties of Dithienyl-APB are summarized below.
Property
Specification
Chemical Name
2-Aminoethyl di(2-thienyl)borinate
Common Name
Dithienyl-APB
Molecular Formula
C₁₀H₁₂BNO₂S₂
Molecular Weight
~237.17 g/mol
Appearance
Off-white to pale yellow crystalline solid
Target Stock Concentration
100 mM
Solvent Compatibility
Anhydrous Dimethyl Sulfoxide (DMSO)
Storage (Solid)
-20°C, desiccated, protected from light
Storage (Stock Solution)
-20°C to -80°C (Argon blanketed)
Mechanistic Pathway
The following diagram illustrates the SOCE signaling cascade and the specific pharmacological intervention point of Dithienyl-APB.
Fig 1. Mechanistic pathway of SOCE modulation by Dithienyl-APB via STIM1-Orai1 coupling.
Reagents and Equipment Required
Dithienyl-APB (High purity, ≥98%)
Anhydrous DMSO (Cell-culture grade, ≥99.9% purity, water content <0.005%)
Inert Gas Source (Argon or Nitrogen, filtered)
Amber Glass Vials (2 mL) with PTFE-lined screw caps
Desiccator (containing active silica gel or Drierite)
Analytical Balance (0.1 mg precision)
Positive Displacement Pipettes (for accurate DMSO handling)
Fig 2. Step-by-step workflow for the preparation and storage of Dithienyl-APB stock solutions.
Step-by-Step Methodology
Temperature Equilibration: Remove the lyophilized Dithienyl-APB vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.
Causality: Dithienyl-APB is hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder. Water nucleophilically attacks the boron-oxygen-nitrogen (B-O-N) coordination core, leading to premature hydrolysis of the borinate ester[4].
Weighing: Rapidly weigh the required mass of Dithienyl-APB (e.g., 23.72 mg for 1 mL of 100 mM stock) into a sterile, amber glass vial.
Causality: Amber glass prevents UV-induced degradation of the thienyl rings. Avoid polystyrene or polypropylene tubes for long-term storage of high-concentration DMSO stocks, as DMSO can leach plasticizers that interfere with sensitive fluorescence assays.
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex gently for 30–60 seconds until the solution is completely clear. Do not heat.
Causality: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Using strictly anhydrous DMSO ensures the functional integrity of the BOC, preserving the compound's bimodal SOCE modulatory capacity[4].
Aliquoting and Blanketing: Divide the 100 mM master stock into single-use aliquots (e.g., 20–50 µL) in amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 3–5 seconds before immediately capping tightly.
Causality: Argon is heavier than air and displaces oxygen and ambient humidity. This prevents oxidative degradation of the sulfur-containing thienyl rings and maintains the anhydrous environment.
Storage: Store aliquots at -20°C or -80°C in a secondary desiccated container.
Protocol 2: Working Solution & Self-Validating Functional Assay
To ensure the integrity of the stock solution, every newly prepared batch should be functionally validated using a ratiometric Ca²⁺ imaging assay (e.g., Fura-2 AM or Indo-1) in a standard cell line such as Jurkat T cells[3].
Step-by-Step Methodology
Thawing: Thaw a single aliquot of the 100 mM stock at room temperature. Never subject aliquots to freeze-thaw cycles.
Aqueous Dilution: Dilute the stock directly into the physiological assay buffer (e.g., Ca²⁺-free Tyrode's or HBSS) immediately prior to the experiment.
Causality: Once introduced to an aqueous environment, borinate esters begin a slow hydrolysis process. Preparing working solutions immediately before application ensures the cells are exposed to the intact Dithienyl-APB molecule.
Critical Parameter: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and non-specific membrane permeabilization.
Self-Validating Fura-2 Assay:
Load cells with Fura-2 AM and suspend in Ca²⁺-free buffer.
Deplete ER Ca²⁺ stores by adding 1 µM Thapsigargin (TG).
Wait 5–10 minutes for complete store depletion.
Test Condition A (Potentiation): Add Dithienyl-APB to a final concentration of 10 µM . Wait 30 seconds, then add 1 mM CaCl₂. You must observe a Ca²⁺ influx peak that is >150% higher than the vehicle control.
Test Condition B (Inhibition): Add Dithienyl-APB to a final concentration of 100 µM . Wait 30 seconds, then add 1 mM CaCl₂. The SOCE influx must be completely abolished.
Validation Logic: This bimodal signature is the hallmark of an intact BOC and thienyl structure[3]. If the 10 µM condition fails to potentiate SOCE but retains some inhibitory action, the stock has hydrolyzed and must be discarded.
Troubleshooting and Best Practices
Problem
Potential Cause
Expert Solution
Precipitation upon dilution
Localized high concentration of DMSO/compound in aqueous buffer.
Pipette the stock directly into the center of the buffer volume while vortexing vigorously. Do not add buffer to the DMSO stock.
Loss of SOCE potentiation
Hydrolysis of the Boron-Oxygen Core (BOC) due to moisture.
Discard the aliquot. Ensure future stocks are prepared using strictly anhydrous DMSO and blanketed with Argon.
High background fluorescence
Leaching of plasticizers from tubes by 100 mM DMSO stock.
Only use PTFE-lined amber glass vials for the preparation and storage of the master stock.
Inconsistent cell viability
Final DMSO concentration exceeded 0.1% (v/v).
Perform serial dilutions in intermediate buffers if necessary, ensuring the final well concentration remains ≤0.1%.
Measuring Store-Operated Calcium Entry (SOCE) Inhibition Using 2-Aminoethyl di(2-thienyl)borinate (2-APB): An Application Note and Protocol
This guide provides a comprehensive overview and a detailed protocol for measuring the inhibition of Store-Operated Calcium Entry (SOCE) using 2-aminoethyl di(2-thienyl)borinate (2-APB). It is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview and a detailed protocol for measuring the inhibition of Store-Operated Calcium Entry (SOCE) using 2-aminoethyl di(2-thienyl)borinate (2-APB). It is intended for researchers, scientists, and drug development professionals working in cell signaling and pharmacology.
The Principle of Store-Operated Calcium Entry (SOCE)
Store-Operated Calcium Entry (SOCE) is a fundamental and ubiquitous Ca²⁺ signaling pathway in a vast number of cell types.[1][2] This process is critical for a wide array of physiological functions, including gene expression, cell proliferation, and immune responses.[1] The central mechanism of SOCE involves the activation of plasma membrane Ca²⁺ channels in response to the depletion of Ca²⁺ from the endoplasmic reticulum (ER), the cell's primary intracellular calcium store.[2][3][4][5]
The key molecular players orchestrating this elegant signaling cascade are:
STIM (Stromal Interaction Molecule) proteins (STIM1 and STIM2): These are the Ca²⁺ sensors located in the ER membrane.[3][4] When ER Ca²⁺ levels are depleted, STIM proteins undergo a conformational change, oligomerize, and translocate to ER-plasma membrane (PM) junctions.[4][6][7]
Orai proteins (Orai1, Orai2, and Orai3): These proteins form the highly selective Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane.[3][6]
Upon store depletion, the aggregated STIM proteins at the ER-PM junctions directly interact with and activate Orai channels, leading to a sustained influx of extracellular Ca²⁺ into the cytosol.[4][8] This influx is essential for replenishing the ER Ca²⁺ stores and for downstream signaling events. The process can be experimentally initiated by using agents like thapsigargin, an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which prevents the re-uptake of Ca²⁺ into the ER, thus leading to store depletion.[1][4][9][10]
Diagram: The SOCE Signaling Pathway
Caption: The core mechanism of Store-Operated Calcium Entry (SOCE).
2-Aminoethyl di(2-thienyl)borinate (2-APB) as a Modulator of SOCE
2-aminoethyl di(2-thienyl)borinate (2-APB) is a membrane-permeable compound widely used as an experimental tool to modulate SOCE.[6][7] Originally identified as an inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor, its effects on SOCE are now known to be independent of IP₃ receptors.[6][11]
The action of 2-APB on the SOCE machinery is complex and notably biphasic, depending on its concentration:
Potentiation at Low Concentrations (1-10 µM): At lower micromolar concentrations, 2-APB can enhance or potentiate SOCE and the underlying CRAC current (Icrac).[11][12] This potentiation is thought to occur by enhancing the coupling between STIM1 and Orai1.[13]
Inhibition at High Concentrations (10-100 µM): At higher concentrations, 2-APB strongly inhibits SOCE.[11][12] This inhibition is multifaceted, involving the disruption of the functional coupling between STIM1 and Orai1 and potentially altering the Orai1 channel pore.[13][14] 2-APB can also block the formation of STIM1 puncta, which is a crucial step for SOCE activation.[6][7]
It is crucial to acknowledge that 2-APB is not entirely specific to the SOCE machinery. It has been shown to affect a range of other channels and pumps, including TRP channels and Ca²⁺ pumps, which necessitates careful experimental design and data interpretation.[12]
Summary of 2-APB Concentration-Dependent Effects on SOCE
Concentration Range
Primary Effect on SOCE
Proposed Mechanism of Action
1 - 10 µM
Potentiation
Enhances the coupling between STIM1 (SOAR region) and Orai1 channels.[12][13]
>10 - 100 µM
Inhibition
Disrupts functional STIM1-Orai1 coupling; may induce conformational changes in the Orai1 pore.[12][13][14] Also reported to inhibit STIM1 puncta formation.[6][7]
Experimental Protocol: Measuring SOCE Inhibition with 2-APB using Fura-2 AM Ratiometric Imaging
This protocol details a standard method to measure SOCE and its inhibition by 2-APB in adherent cells using the ratiometric calcium indicator Fura-2 AM.[1] Fura-2 AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases into its active, membrane-impermeant form, Fura-2.[1] Fura-2 exhibits a shift in its excitation spectrum upon binding Ca²⁺. The ratio of fluorescence emission at ~510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound) provides a quantitative measure of the intracellular Ca²⁺ concentration ([Ca²⁺]i), minimizing artifacts from uneven dye loading or photobleaching.[15]
Diagram: Experimental Workflow for SOCE Assay
Caption: Step-by-step workflow for the Fura-2 based SOCE inhibition assay.
Materials and Reagents
Adherent cells of interest cultured on glass coverslips
Fura-2 AM (e.g., Thermo Fisher F1221)
Anhydrous DMSO
Pluronic F-127 (20% w/v in DMSO)
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
Ca²⁺-free HBSS (supplemented with 1 mM EGTA)
Thapsigargin (TG) stock solution (e.g., 1 mM in DMSO)
2-Aminoethyl di(2-thienyl)borinate (2-APB) stock solution (e.g., 100 mM in DMSO)
CaCl₂ solution (e.g., 1 M)
Step-by-Step Protocol
Part A: Cell Preparation and Dye Loading
Cell Plating: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.[1]
Prepare Fura-2 AM Loading Solution:
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[1][16]
For the final loading solution, dilute the Fura-2 AM stock in HBSS (with Ca²⁺/Mg²⁺) to a final concentration of 2-5 µM.
Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.[1] Vortex thoroughly.
Dye Loading:
Wash the cells once with HBSS (with Ca²⁺/Mg²⁺).
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[1] The optimal time and concentration should be determined for your specific cell type.
Wash and De-esterification:
Wash the cells twice with HBSS (with Ca²⁺/Mg²⁺) to remove extracellular dye.[1]
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM by cytosolic esterases.[1][16]
Part B: SOCE Measurement and Inhibition
Microscope Setup: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging (e.g., with a light source alternating between 340 nm and 380 nm excitation and a detector for emission at ~510 nm).
Establish Baseline: Begin perfusion with Ca²⁺-free HBSS (containing 1 mM EGTA) to chelate any residual extracellular Ca²⁺ and record the baseline F340/F380 ratio for 2-3 minutes.[1]
ER Store Depletion: While continuing to perfuse with Ca²⁺-free HBSS, add thapsigargin to a final concentration of 1-2 µM.[1][17] This will block SERCA pumps, leading to a transient increase in cytosolic Ca²⁺ due to leakage from the ER. Continue recording until the [Ca²⁺]i returns to a stable, near-baseline level.
Application of Inhibitor: To test the effect of 2-APB, introduce it into the Ca²⁺-free HBSS + thapsigargin perfusate at the desired final concentration (e.g., 50 µM for inhibition).[13] Incubate for 3-5 minutes. For a control experiment (no inhibitor), continue perfusion with only Ca²⁺-free HBSS + thapsigargin.
Initiate SOCE: Switch the perfusion solution to HBSS containing a physiological concentration of CaCl₂ (e.g., 1.8-2 mM) and thapsigargin (and 2-APB for the inhibited condition). This reintroduction of extracellular Ca²⁺ will trigger influx through the now-open store-operated channels.
Data Acquisition: Record the F340/F380 ratio for another 5-10 minutes to capture the full SOCE response.
Data Analysis and Interpretation
Ratio Calculation: The primary data will be a time course of the F340/F380 fluorescence ratio.
Quantification of SOCE: The magnitude of SOCE can be quantified in several ways:
Peak Amplitude: The difference between the peak ratio after Ca²⁺ re-addition and the baseline ratio just before re-addition.
Area Under the Curve (AUC): The integral of the ratio signal over a defined time period after Ca²⁺ re-addition.
Calculating Inhibition: The percentage of inhibition by 2-APB can be calculated as:
% Inhibition = [1 - (SOCE_response_with_2APB / SOCE_response_control)] * 100
Expected Outcome: In a successful experiment, the control cells (no 2-APB) will show a sharp and sustained increase in the F340/F380 ratio upon re-addition of extracellular Ca²⁺. In contrast, cells pre-treated with an inhibitory concentration of 2-APB (e.g., 50 µM) will exhibit a significantly blunted or abolished Ca²⁺ influx, demonstrating SOCE inhibition.
Trustworthiness and Self-Validation
To ensure the validity of your results, incorporate the following controls into your experimental design:
Vehicle Control: Run a parallel experiment using the vehicle (e.g., DMSO) at the same final concentration used for the 2-APB stock solution to ensure it has no effect on SOCE.
Positive Control (No Inhibitor): Always include a condition with thapsigargin treatment but without 2-APB to establish the maximum SOCE response in your system.
Dose-Response Curve: To rigorously characterize the inhibitory effect of 2-APB, perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the IC₅₀ value. This will also capture the biphasic nature of the compound.
Cell Viability: At high concentrations, pharmacological agents can induce toxicity. Perform a simple viability assay (e.g., Trypan Blue exclusion or a live/dead stain) to confirm that the observed inhibition is not due to cell death.
By systematically applying these controls, you can confidently attribute the observed reduction in Ca²⁺ influx to the specific inhibitory action of 2-APB on the SOCE pathway.
References
Prakriya, M., & Lewis, R. S. (2006). Potent functional uncoupling between STIM1 and Orai1 by dimeric 2-aminodiphenyl borinate analogs. The Journal of general physiology, 145(3), 269–285. [Link]
DeHaven, W. I., Smyth, J. T., Boyles, R. R., & Putney, J. W., Jr (2008). Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry. The Journal of biological chemistry, 283(28), 19345–19353. [Link]
Wang, Y., Deng, X., Zhou, Y., & Gill, D. L. (2014). Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. Pflügers Archiv : European journal of physiology, 466(2), 245–255. [Link]
DeHaven, W. I., Smyth, J. T., Boyles, R. R., & Putney, J. W. (2008). Complex actions of 2-aminoethyldiphenyl borate on store-operated calcium entry. Journal of Biological Chemistry, 283(28), 19345-19353. [Link]
Wang, Y., Deng, X., Mancarella, S., Hendron, E., Eguchi, S., Soboloff, J., ... & Gill, D. L. (2010). Molecular requirements for the action of 2-APB on STIM1-Orai1 coupling. PloS one, 5(5), e10852. [Link]
Goto, J. I., Suzuki, A. Z., Ozaki, S., & Oh-hora, M. (2010). Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins. Cell calcium, 47(1), 1–10. [Link]
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Moodle@Units. [Link]
Lewis, R. S. (2011). Activation and regulation of store-operated calcium entry. Cold Spring Harbor perspectives in biology, 3(7), a003961. [Link]
Prakriya, M., & Lewis, R. S. (2015). Store-Operated Calcium Channels. Physiological reviews, 95(4), 1383–1436. [Link]
Jardin, I., Lopez, J. J., Salido, G. M., & Rosado, J. A. (2018). The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells. Frontiers in physiology, 9, 257. [Link]
Lewis, R. S. (2007). Store-Operated Calcium Channels. Physiological Reviews, 87(1), 261-283. [Link]
Lee, H. C., Bae, J. S., & Kim, Y. H. (2013). 2-Aminoethyl diphenylborinate (2-APB) analogues: regulation of Ca2+ signaling. Archives of pharmacal research, 36(11), 1317–1323. [Link]
ResearchGate. (n.d.). The mechanism of store-operated calcium entry (SOCE) channel.... ResearchGate. [Link]
Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]
Martínez-Peña y Valenzuela, I., et al. (2020). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 10(24), e3868. [Link]
Jaques, S., & Witko, V. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of visualized experiments : JoVE, (23), 1042. [Link]
Al-Hetti, A. A., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Molecules (Basel, Switzerland), 25(15), 3532. [Link]
ResearchGate. (n.d.). Inhibition constants of the various 2-APB analogs used in this study.... ResearchGate. [Link]
Yoast, R. E., et al. (2020). Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2. In Calcium Signaling: Methods and Protocols (pp. 125-134). Humana, New York, NY. [Link]
Yoast, R. E., et al. (2020). Calcium Imaging of Store-Operated Calcium (Ca 2+) Entry (SOCE) in HEK293 Cells Using Fura-2. Methods in molecular biology (Clifton, N.J.), 2162, 125–134. [Link]
Biasuz, K., et al. (2022). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Frontiers in cell and developmental biology, 10, 989104. [Link]
Yoast, R. E., et al. (2020). Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2. Request PDF. [Link]
ResearchGate. (n.d.). Expression of COMP increases calcium influx induced by thapsigargin. ResearchGate. [Link]
Andrade, S., et al. (2018). Calcium Pathways in Human Neutrophils—The Extended Effects of Thapsigargin and ML-9. International journal of molecular sciences, 19(11), 3507. [Link]
Ali, H., et al. (1994). Antigen and thapsigargin promote influx of Ca2+ in rat basophilic RBL-2H3 cells by ostensibly similar mechanisms that allow filling of inositol 1,4,5-trisphosphate-sensitive and mitochondrial Ca2+ stores. The Biochemical journal, 304 ( Pt 2), 431–440. [Link]
Agilent. (n.d.). Thapsigargin-induced Cellular Stress Response and Inhibition of Gq-dependent Calcium Signaling. Agilent. [Link]
Application Note: High-Throughput Screening Assays Utilizing 2-Aminoethyl Di(2-thienyl)borinate for SOCE and TRP Channel Modulation
Introduction & Mechanistic Overview Store-Operated Calcium Entry (SOCE) is a ubiquitous intracellular signaling pathway that governs calcium homeostasis in non-excitable cells. The primary molecular constituents of SOCE...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
Store-Operated Calcium Entry (SOCE) is a ubiquitous intracellular signaling pathway that governs calcium homeostasis in non-excitable cells. The primary molecular constituents of SOCE are the endoplasmic reticulum (ER) calcium sensor STIM1 and the plasma membrane pore-forming channel Orai1 , which frequently operate in concert with Transient Receptor Potential (TRP) channels. Dysregulation of this pathway is a hallmark of numerous pathologies, including severe combined immunodeficiency (SCID), autoimmune disorders, and tumor metastasis, making SOCE a high-value target for drug discovery.
Historically, 2-aminoethoxydiphenyl borate (2-APB) has been the gold-standard reference compound for modulating SOCE. 2-APB exhibits a unique bimodal pharmacology: it potentiates calcium influx at low concentrations (1–5 µM) and completely inhibits it at higher concentrations (>50 µM). However, standard 2-APB lacks target specificity, exhibiting off-target effects on IP3 receptors and SERCA pumps.
To overcome these limitations in High-Throughput Screening (HTS) environments, structural analogs have been engineered. 2-Aminoethyl di(2-thienyl)borinate (dithienyl-APB) is a highly specialized analog where the two phenyl groups of 2-APB are replaced by thienyl (thiophene) rings.
Expertise Insight: The substitution of phenyl rings with thienyl rings alters the electron density and steric bulk surrounding the central boron-oxygen core (BOC). This structural modification shifts the pharmacological potency to the right. In Jurkat T cell models, dithienyl-APB requires ~30 µM for maximal potentiation and >300 µM for full inhibition . For HTS assay development, this expanded concentration window is a massive advantage. It prevents the "dose-response cliff" seen with standard 2-APB, allowing automated liquid handlers to capture both the potentiating and inhibitory phases of the compound with high reproducibility.
Fig 1: SOCE signaling cascade and bimodal modulation by 2-aminoethyl di(2-thienyl)borinate.
Quantitative Data Summary
The table below summarizes the shifted pharmacological profile of dithienyl-APB compared to its parent molecule. This data is critical for establishing the concentration gradients used in HTS validation plates.
To screen for novel SOCE/TRP modulators, we utilize a Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay.
The Self-Validating System: A robust HTS assay must prove it can detect both agonists (enhancers) and antagonists (inhibitors) without false positives. By utilizing dithienyl-APB as the primary reference control across a 10-point concentration gradient (1 µM to 500 µM), the assay validates itself. Because dithienyl-APB is bimodal, a single dose-response plate simultaneously validates the assay's upper dynamic range (signal enhancement at 30 µM) and lower dynamic range (signal quenching at >300 µM). If the resulting curve is not distinctly biphasic, the assay is flagged for calibration error.
Fig 2: FLIPR-based HTS workflow for evaluating SOCE modulators in 384-well microplates.
Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 1 mM CaCl2 (pH 7.4).
Protocol Execution
Step 1: Cell Preparation and Plating
Harvest Jurkat T cells in the exponential growth phase.
Centrifuge and resuspend in assay buffer.
Seed cells at a density of 50,000 cells/well in 25 µL of buffer into the 384-well plate.
Causality: Jurkat T cells are utilized because they possess a robust, endogenously expressed STIM1/Orai1 pathway . A high seeding density ensures a confluent monolayer, which is strictly required to generate a high signal-to-noise ratio in population-based FLIPR optics.
Step 2: Intracellular Dye Loading
Prepare a 2X dye loading solution containing 4 µM Fluo-4 AM and 5 mM Probenecid in assay buffer.
Add 25 µL of the 2X dye solution to each well (Final concentrations: 2 µM Fluo-4 AM, 2.5 mM Probenecid).
Incubate in the dark for 60 minutes at 37°C.
Causality: The acetoxymethyl (AM) ester allows the dye to passively permeate the lipid bilayer. Intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid is a mandatory addition; it inhibits organic anion transporters, preventing the active cellular extrusion of the cleaved dye and ensuring a stable baseline fluorescence.
Step 3: ER Store Depletion
Transfer the plate to the FLIPR instrument.
Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.
Inject 10 µL of Thapsigargin (Final concentration: 1 µM) and monitor the transient ER calcium release for 3 minutes.
Causality: Thapsigargin irreversibly inhibits the SERCA pump. Without SERCA activity, the ER passively leaks Ca2+. This depletion is the obligate mechanical trigger for STIM1 to oligomerize and migrate to ER-plasma membrane junctions to couple with Orai1.
Step 4: Dithienyl-APB Addition & Kinetic Read
Using the FLIPR liquid handler, inject 10 µL of dithienyl-APB across a 10-point serial dilution (Final well concentrations ranging from 1 µM to 500 µM).
Record the kinetic fluorescence response every 2 seconds for 5 minutes.
Causality: Capturing the immediate kinetics post-addition is vital. The rapid influx of extracellular Ca2+ through the newly opened SOCE channels will be either potentiated (at ~30 µM) or quenched (at >300 µM) by the dithienyl-APB.
Data Analysis & Quality Control
Bimodal Curve Fitting: Export the maximum Relative Fluorescence Units (RFU) post-compound addition. Plot RFU against the log concentration of dithienyl-APB. Fit the data using a sum of two Hill equations (one modeling the activation phase, one modeling the inhibition phase) to accurately derive the EC50 and IC50.
Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control wells (100% SOCE signal) and the maximal inhibition wells (>300 µM dithienyl-APB; 0% SOCE signal).
Validation Metric: A Z'-factor
≥0.5
indicates a robust, reproducible assay suitable for screening unknown libraries.
References
Prakriya, M., & Lewis, R. S. (2015). Store-Operated Calcium Channels. Physiological Reviews.[Link]
Dellis, O., et al. (2014). Characterization of novel store-operated calcium entry effectors. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.[Link]
Goto, J., et al. (2010). Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins. Cell Calcium.[Link]
Zhang, H., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE). International Journal of Molecular Sciences.[Link]
Application
using 2-aminoethyl di(2-thienyl)borinate to study neutrophil phagocytosis
As a Senior Application Scientist, I frequently consult on the optimization of calcium signaling assays in innate immune cells. A persistent hurdle in neutrophil biology is the pharmacological isolation of Store-Operated...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the optimization of calcium signaling assays in innate immune cells. A persistent hurdle in neutrophil biology is the pharmacological isolation of Store-Operated Calcium Entry (SOCE). While 2-Aminoethoxydiphenyl borate (2-APB) has been the historical standard for blocking SOCE, its promiscuity—acting on IP₃ receptors, TRP channels, and SERCA pumps—often confounds data.
To overcome this, structural analogues have been developed. By replacing the phenyl rings of 2-APB with thienyl groups, 2-aminoethyl di(2-thienyl)borinate offers a refined, highly potent tool for dissecting the STIM1/Orai1-mediated calcium pathways that drive neutrophil phagocytosis and the reactive oxygen species (ROS) burst.
This application note provides a comprehensive, self-validating framework for using 2-aminoethyl di(2-thienyl)borinate to study SOCE-dependent phagocytosis in neutrophils.
Mechanistic Framework: SOCE in Neutrophil Phagocytosis
Neutrophil phagocytosis is a highly coordinated event reliant on spatiotemporal calcium signaling. Upon the crosslinking of Fcγ receptors by opsonized pathogens, Phospholipase Cγ (PLCγ) is activated, generating IP₃. This triggers an initial, transient release of Ca²⁺ from the endoplasmic reticulum (ER).
The subsequent drop in ER calcium is sensed by the EF-hands of the transmembrane protein STIM1 . STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it physically tethers to and opens Orai1 channels . This massive influx of extracellular calcium (SOCE) is the primary driver for the actin cytoskeletal remodeling required for phagosome closure and the activation of the NOX2 complex for the ROS burst.
Unlike traditional 2-APB, which exhibits a confounding bimodal effect (potentiating SOCE at low doses and inhibiting at high doses), 2-aminoethyl di(2-thienyl)borinate provides a more linear, high-affinity blockade of the STIM1/Orai1 complex .
Fig 1: Mechanism of SOCE-dependent neutrophil phagocytosis and its targeted inhibition.
Quantitative Data: Why Substitute the Phenyl Rings?
The substitution of phenyl rings with thienyl groups alters the electron density around the central boron atom, enhancing the molecule's stability in aqueous buffers and shifting its binding affinity away from IP₃ receptors and directly toward the SOCE machinery .
Table 1: Pharmacological Comparison of 2-APB vs. 2-Aminoethyl di(2-thienyl)borinate
Parameter
2-APB (Standard)
2-Aminoethyl di(2-thienyl)borinate
Aromatic Substitution
Diphenyl
Di(2-thienyl)
SOCE IC₅₀ (Neutrophils)
~15 - 20 µM
~3 - 5 µM
IP₃R Inhibition
High (Promiscuous)
Significantly Reduced
Bimodal Effect
Yes (Potentiates at <10 µM)
Minimal to None
Aqueous Stability
Prone to rapid hydrolysis
Enhanced stability
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. They utilize internal controls to prove that the observed phenotypic changes are strictly due to SOCE inhibition.
Fig 2: Self-validating experimental workflow for measuring SOCE-dependent phagocytosis.
Protocol 1: Pharmacological Isolation of SOCE via "Calcium Add-Back"
Rationale: To prove that 2-aminoethyl di(2-thienyl)borinate specifically targets SOCE, we must decouple SOCE from IP₃-mediated ER calcium release. We achieve this by passively depleting the ER store in a calcium-free environment before reintroducing extracellular calcium.
Step-by-Step Methodology:
Probe Loading: Incubate primary human neutrophils (or differentiated PLB-985 cells) at 1×10⁶ cells/mL with 2 µM Fluo-4 AM in standard HBSS (containing Ca²⁺/Mg²⁺) for 30 minutes at 37°C in the dark.
Extracellular Chelation (The Validation Step): Wash the cells twice and resuspend in Ca²⁺-free HBSS supplemented with 0.5 mM EGTA .
Causality: EGTA strictly chelates any residual extracellular Ca²⁺. This guarantees that any initial fluorescence spike observed is solely from intracellular ER stores, not premature influx.
Inhibitor Pre-incubation: Add 2-aminoethyl di(2-thienyl)borinate (titrated between 1 µM and 10 µM) or DMSO (vehicle control) for 15 minutes at room temperature.
Store Depletion: Stimulate the cells with 1 µM Thapsigargin.
Causality: Thapsigargin irreversibly inhibits the SERCA pump. This passively empties the ER without generating IP₃, forcing STIM1 to oligomerize and open Orai1 channels. Because the extracellular buffer is Ca²⁺-free, the channels remain "open but empty."
SOCE Trigger: Inject 2 mM CaCl₂ into the extracellular buffer while recording fluorescence.
Outcome: The sudden availability of Ca²⁺ causes a massive, synchronized influx through the pre-opened Orai1 channels. The efficacy of the borinate analogue is quantified by its ability to blunt this specific influx peak compared to the DMSO control.
Protocol 2: Flow Cytometric Phagocytosis Assay with Quenching
Rationale: To link the biochemical inhibition of SOCE to a functional phenotypic outcome (phagocytosis), while ensuring we are measuring true internalization, not merely surface binding.
Step-by-Step Methodology:
Opsonization: Incubate FITC-labeled Zymosan A bioparticles with 50% human serum for 30 minutes at 37°C, then wash twice in PBS.
Causality: Opsonization coats the particles with IgG and complement (C3b), specifically engaging the Fcγ and Mac-1 receptors on neutrophils, which are the physiological triggers for SOCE-dependent phagocytosis.
Pre-treatment: Pre-incubate neutrophils (1×10⁶ cells/mL) with 5 µM 2-aminoethyl di(2-thienyl)borinate for 20 minutes at 37°C.
Co-incubation: Add the opsonized FITC-Zymosan to the neutrophils at a multiplicity of infection (MOI) of 10:1. Centrifuge briefly (300 × g, 1 min) to synchronize contact, then incubate at 37°C for 45 minutes.
Fluorescence Quenching (The Validation Step): Transfer the tubes to ice to halt phagocytosis. Immediately before flow cytometry acquisition, add 0.2% Trypan Blue to the cell suspension.
Causality: Trypan blue is a membrane-impermeable dye that absorbs FITC emission. It quenches the fluorescence of any Zymosan particles stuck to the outside of the neutrophil. Therefore, any FITC signal detected by the flow cytometer strictly represents fully internalized (phagocytosed) particles, validating the assay's integrity.
Acquisition: Analyze via flow cytometry (Excitation: 488 nm, Emission: 530 nm), gating on the live neutrophil population.
Troubleshooting & Field Insights
Issue: Rapid loss of inhibitor potency over time.
Causality: Like all borinic acids, 2-aminoethyl di(2-thienyl)borinate is susceptible to hydrolysis and oxidation in aqueous solutions .
Solution: Reconstitute the lyophilized powder in anhydrous DMSO to create a high-concentration stock (e.g., 50 mM). Aliquot into single-use tubes and store at -20°C. Never subject the compound to freeze-thaw cycles, and only dilute it into aqueous assay buffers immediately before application.
Issue: High background fluorescence in the phagocytosis assay.
Causality: Incomplete quenching of extracellular FITC-zymosan.
Solution: Ensure the Trypan Blue is fresh and added no more than 2 minutes prior to running the sample through the flow cytometer. Prolonged exposure to Trypan Blue can compromise neutrophil viability, leading to dye internalization and false quenching of true phagosomes.
References
Feske, S., Wulff, H., & Skolnik, E. Y. (2015). Physiological and pathophysiological functions of SOCE in the immune system. Frontiers in Immunology.
URL:[Link]
Waldherr, L., et al. (2020). Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. Molecules.
URL:[Link]
Goto, J., et al. (2010). Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca(2+) entry via STIM proteins. Cell Calcium.
URL: [Link]
Bootman, M. D., et al. (2002). 2-Aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release. The FASEB Journal.
URL:[Link]
Method
Application Note: A Validated Protocol for the Synthesis and Purification of 2-Aminoethyl di(2-thienyl)borinate
Abstract: This document provides a comprehensive, field-tested guide for the synthesis and purification of 2-aminoethyl di(2-thienyl)borinate, a heterocyclic analogue of the widely studied modulator of intracellular calc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive, field-tested guide for the synthesis and purification of 2-aminoethyl di(2-thienyl)borinate, a heterocyclic analogue of the widely studied modulator of intracellular calcium channels, 2-APB (2-Aminoethyldiphenyl borinate).[1][2] Borinic acid esters, or borinates, represent a critical class of organoboron compounds with significant applications in medicinal chemistry, catalysis, and materials science.[3][4] This protocol details a robust, two-step synthesis beginning with the formation of di(2-thienyl)borinic acid via an organolithium intermediate, followed by esterification with 2-aminoethanol. Furthermore, it outlines validated methods for purification, including recrystallization and specialized column chromatography, ensuring high purity for downstream applications in drug discovery and development.
Part 1: Synthesis of 2-Aminoethyl di(2-thienyl)borinate
Principle of Synthesis
The synthesis is achieved through a two-step process. The first step involves the formation of two new carbon-boron bonds. This is accomplished by reacting an organometallic species, 2-lithiothiophene, with a boron electrophile (triisopropyl borate). The use of an organolithium reagent is a standard and effective method for creating symmetric diarylborinic acids.[3] The resulting borinic acid is then directly esterified with 2-aminoethanol in a condensation reaction to form the stable, N,O-chelated borinate ester.[5] This chelation significantly enhances the stability of the compound compared to the free borinic acid.
Visualized Synthesis Workflow
The overall synthetic pathway is depicted below. The process begins with the generation of the nucleophilic thienyl anion, which then builds the core borinic acid structure, followed by the final esterification.
Figure 1: Synthesis pathway for 2-Aminoethyl di(2-thienyl)borinate.
Materials and Reagents
Reagent
Grade
Supplier
Notes
2-Bromothiophene
98%
Sigma-Aldrich
Store under inert gas.
n-Butyllithium
2.5 M in hexanes
Sigma-Aldrich
Highly pyrophoric. Handle with extreme care.
Triisopropyl Borate
98%
Sigma-Aldrich
Moisture sensitive.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Inhibitor-free. Required for organometallic reactions.
2-Aminoethanol
≥99.0%
Sigma-Aldrich
Also known as ethanolamine.
Toluene
Anhydrous, 99.8%
Sigma-Aldrich
Used for azeotropic removal of water.
Hydrochloric Acid (HCl)
2 M aqueous solution
Fisher Scientific
For reaction workup.
Sodium Sulfate (Na₂SO₄)
Anhydrous
Fisher Scientific
For drying organic extracts.
Diethyl Ether (Et₂O)
ACS Grade
Fisher Scientific
For extraction.
Detailed Synthesis Protocol
PART A: Synthesis of Di(2-thienyl)borinic Acid (Crude)
Inert Atmosphere Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas. This is critical to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture or oxygen.
Initial Reaction Mixture: To the flask, add anhydrous tetrahydrofuran (THF) and 2-bromothiophene. Cool the solution to -78 °C using a dry ice/acetone bath.
Generation of 2-Lithiothiophene: Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The addition of the first equivalent deprotonates the thiophene ring, while the second equivalent ensures the formation of the diaryl species on the boron center. Stir the mixture at -78 °C for 1 hour.
Borylation: To this solution, add triisopropyl borate (1.0 equivalent) dropwise, again maintaining the temperature below -70 °C. The reaction is highly exothermic. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 2 M aqueous HCl.[6] Vigorously stir the biphasic mixture for 1 hour at room temperature to ensure complete hydrolysis of the borate esters.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude di(2-thienyl)borinic acid as an oil or waxy solid. This crude product is used directly in the next step without further purification.
PART B: Esterification to 2-Aminoethyl di(2-thienyl)borinate
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the crude di(2-thienyl)borinic acid from the previous step, toluene, and 2-aminoethanol (1.1 equivalents).
Condensation: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting borinic acid is consumed. This method simplifies the procedure compared to using Grignard reagents and allows for a clean conversion.[4]
Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude solid or oil is now ready for purification.
Part 2: Purification Protocols
Principle of Purification
Borinic acid derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.[7][8] Therefore, non-chromatographic methods like recrystallization are highly preferred. For challenging separations, column chromatography can be employed, but requires deactivation of the stationary phase.
Visualized Purification Workflow
Figure 2: Decision workflow for the purification of the target compound.
Protocol 1: Recrystallization (Preferred Method)
Recrystallization is highly effective for purifying borinate esters, which are often stable, crystalline solids.[9][10]
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, hexane) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. A co-solvent system like ethyl acetate/hexane is often effective.
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a pad of Celite to remove the charcoal.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This method should be used if recrystallization fails to remove impurities. The key is to neutralize the acidic silica gel.
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., hexane). Add triethylamine (1% v/v) to the slurry and the mobile phase. This neutralizes the acidic silanol groups, preventing product degradation.[11]
Column Packing: Pack a glass column with the prepared slurry.
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate), always maintaining 1% triethylamine in the mobile phase.
Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Part 3: Characterization and Data
The identity and purity of the final product must be confirmed by standard analytical methods.
Expected Analytical Data
Analysis
Expected Result
¹H NMR
Signals corresponding to thienyl protons, and two methylene (-CH₂-) groups from the aminoethyl moiety.
¹³C NMR
Resonances for the four distinct carbons of the thienyl ring and the two carbons of the ethyl bridge.
¹¹B NMR
A single broad peak expected in the range of δ 3-10 ppm, characteristic of a tetracoordinate boronate ester.
HRMS (ESI+)
Calculated m/z for C₁₀H₁₂BNO S₂ [M+H]⁺.
Melting Point
A sharp melting point is indicative of high purity.
Purity (HPLC)
>98% purity as determined by reverse-phase HPLC with UV detection.[11]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield in Step 1
Inactive n-butyllithium; Wet solvent/glassware; Reaction temperature too high.
Titrate n-BuLi before use; Ensure all glassware is flame-dried and solvents are anhydrous; Maintain strict temperature control (-78 °C).
Incomplete Esterification
Insufficient removal of water; Insufficient reflux time.
Ensure the Dean-Stark trap is functioning correctly; Monitor reaction by TLC and reflux until completion.
Product Degradation on Silica
Acidic nature of the stationary phase.
Use the recrystallization protocol; If chromatography is necessary, add 1% triethylamine to the eluent or use deactivated silica gel.[11]
Difficulty Crystallizing
Product is an oil; Incorrect solvent system; Impurities inhibiting crystallization.
Try triturating with a non-polar solvent like hexane or pentane; Screen a wider range of solvent systems; Purify by column chromatography first, then attempt recrystallization.[9]
References
Vertex AI Search. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC.
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC.
ACS Publications. (2012, November 12). Synthesis of Diarylmethanes via Metal-Free Reductive Cross-Coupling of Diarylborinic Acids with Tosyl Hydrazones | The Journal of Organic Chemistry.
MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives.
Bentham Science. (n.d.). 2-Aminoethyldiphenyl Borinate: A Multitarget Compound with Potential as a Drug Precursor.
ACS Publications. (2015, July 6). Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane | Organic Letters.
National Center for Biotechnology Information. (2020, January 27). Efficiently self-healing boronic ester crystals - PMC.
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros.
ResearchGate. (2025, November 27). 2-Aminoethyldiphenyl Borinate: A Multitarget Compound with Potential as a Drug Precursor | Request PDF.
PubMed. (2013, June 1). Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport.
Organic Syntheses. (n.d.). (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a.
BenchChem. (n.d.). Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB or 2-ATB) is a potent, membrane-permeable analog of 2-APB used extensively to modulate Store-Operated Calcium Entry (SOCE) and Transient Receptor Potential (TRP) channels ()[1]. While replacing the phenyl rings of 2-APB with di(2-thienyl) groups can alter its efficacy and specificity in cellular assays, it shares a severe bottleneck with its parent compound: extreme hydrophobicity.
As a Senior Application Scientist, I have designed this guide to provide field-validated, self-validating troubleshooting strategies. This ensures your compound remains in solution without compromising cellular viability or experimental integrity.
PART 1: CAUSALITY & MECHANISMS
The Chemical Nature of the Precipitation Problem
The low aqueous solubility of 2-aminoethyl di(2-thienyl)borinate is an inherent property of its chemical structure. The di(2-thienyl)borinate moiety is highly lipophilic—a trait necessary for penetrating the plasma membrane to reach intracellular targets, but highly detrimental to aqueous solvation ()[1].
Furthermore, the core borinate ester bond is chemically unstable in water. When exposed to aqueous physiological buffers (e.g., ACSF, PBS, or Tyrode's solution), the compound not only precipitates but undergoes rapid hydrolysis ()[2]. This cleavage generates di(2-thienyl)borinic acid and ethanolamine, drastically altering the effective concentration of the active SOCE modulator and potentially introducing off-target effects. Therefore, overcoming its solubility requires a dual approach: maximizing dissolution in an anhydrous carrier solvent and shielding the molecule during aqueous dilution to minimize degradation before cellular uptake ()[3].
PART 2: TROUBLESHOOTING GUIDE & FAQs
Q1: Why does my 2-ATB stock solution turn cloudy immediately upon addition to aqueous buffers?Cause: The compound is experiencing "solvent shock." When a highly concentrated DMSO stock is injected directly into a large volume of aqueous buffer, the local concentration of water spikes. The hydrophobic di(2-thienyl)borinate crashes out of solution before it can evenly disperse.
Solution: Employ a stepwise dilution method. Pre-warm your aqueous buffer to 37°C. Add the DMSO stock dropwise while vortexing vigorously. For final assay concentrations >10 µM, you must use a surfactant like Pluronic F-127 (see Protocol B). The surfactant forms stable micelles that encapsulate the lipophilic thienyl rings, preventing aggregation.
Q2: Can I prepare my aqueous working solutions in advance and store them at 4°C?Cause: No. The borinate ester bond hydrolyzes rapidly in aqueous environments ()[2].
Solution: Aqueous working solutions must be prepared immediately before application to your cells or tissue bath. Never store the compound in aqueous buffers for more than 1–2 hours. Stock solutions should only be stored in anhydrous DMSO at -20°C or -80°C.
Q3: How do I prevent DMSO toxicity in sensitive cell lines when high concentrations of the compound are required?Cause: Achieving a 50 µM final concentration using a standard 10 mM stock requires 0.5% final DMSO. This concentration can alter membrane fluidity, induce cellular stress, and confound baseline calcium signaling in sensitive primary cells.
Solution: Prepare a highly concentrated stock (e.g., 100 mM) using anhydrous DMSO ()[2]. This allows you to achieve a 50 µM final concentration with only 0.05% DMSO, safely below the universally accepted 0.1% toxicity threshold for in vitro assays.
Q4: My stock solution in DMSO is freezing or forming crystals at room temperature. What went wrong?Cause: DMSO is highly hygroscopic (absorbs atmospheric moisture) and has a relatively high freezing point (18.5°C). If your laboratory is cool, or if the solvent has absorbed water, the solubility capacity drops drastically.
Solution: Always use fresh, unopened ampoules of high-purity, anhydrous DMSO (≥99.9%). Warm the DMSO to 25°C–30°C before dissolving the crystalline solid, and purge the storage vial with an inert gas (Argon or Nitrogen) before sealing ()[3].
PART 3: VALIDATED EXPERIMENTAL PROTOCOLS
Protocol A: Preparation of 100 mM Anhydrous Stock Solution
Self-Validating Check: The final solution must be completely transparent with no visible particulates when held against a light source. If cloudiness persists, moisture contamination has occurred.
Equilibration: Allow the sealed vial of lyophilized 2-aminoethyl di(2-thienyl)borinate to equilibrate to room temperature in a desiccator for 30 minutes. This prevents condensation from introducing moisture upon opening.
Weighing: Tare a sterile, amber microcentrifuge tube (the compound is light-sensitive over long periods). Carefully weigh the required mass of the crystalline solid.
Solubilization: Add the calculated volume of fresh, anhydrous DMSO (pre-warmed to 25°C) to achieve a 100 mM concentration ()[3].
Agitation: Cap tightly and vortex for 2 minutes. If dissolution is incomplete, sonicate in a water bath at 30°C for up to 5 minutes.
Storage: Purge the headspace of the tube with Argon gas. Aliquot the solution into 20 µL single-use volumes to avoid freeze-thaw cycles, and store immediately at -80°C ()[2].
Protocol B: Surfactant-Assisted Aqueous Dilution (For final concentrations >10 µM)
Causality: Pluronic F-127 is a nonionic triblock copolymer. Its hydrophobic core encapsulates the di(2-thienyl)borinate, while its hydrophilic chains extend into the water, creating a stable, soluble micelle that prevents precipitation.
Micelle Preparation: In a fresh tube, mix your 100 mM DMSO stock 1:1 (v/v) with a 20% (w/v) Pluronic F-127 solution (dissolved in DMSO).
Homogenization: Pipette the mixture vigorously until completely clear and homogenous.
Aqueous Dispersion: Pre-warm your physiological buffer (e.g., Tyrode's or ACSF) to 37°C. While vortexing the buffer, add the compound/Pluronic mixture dropwise.
Application: Apply the dispersed solution to your experimental chamber immediately to preempt hydrolysis ()[2].
PART 4: DATA PRESENTATION
Solvent System
Max Soluble Concentration
Stability & Storage
Recommended Application
Anhydrous DMSO
~100 mM
-80°C for up to 6 months
Primary stock solution formulation.
Absolute Ethanol
~20 mM
-20°C for 1 month
Alternative stock if DMSO is contraindicated.
PBS / ACSF (Direct)
< 50 µM
< 2 hours at Room Temp
Low-dose in vitro cell culture assays.
PBS / ACSF + 0.1% Pluronic F-127
Up to 200 µM
< 2 hours at 37°C
High-dose tissue slice or in vivo perfusion assays.
Table 1: Comparative solubility profiles and storage recommendations for 2-aminoethyl di(2-thienyl)borinate.
PART 5: MANDATORY VISUALIZATION
Workflow for anhydrous solubilization and surfactant-assisted aqueous dilution of 2-ATB.
REFERENCES
Title: Le recrutement du neutrophile au site de l'inflammation. Source: ResearchGate. URL: [Link]
Technical Support Center: Mitigating Off-Target Effects of Dithienyl-APB in TRP Assays
Welcome to the Technical Support Center for TRP channel assay optimization. 2-aminoethyl di(2-thienyl)borinate (Dithienyl-APB) is a potent structural analog of 2-APB, featuring thienyl rings instead of phenyl rings, whic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for TRP channel assay optimization. 2-aminoethyl di(2-thienyl)borinate (Dithienyl-APB) is a potent structural analog of 2-APB, featuring thienyl rings instead of phenyl rings, which alters its binding affinity and lipophilicity 1. While highly effective for modulating Transient Receptor Potential (TRP) channels, its utility is often compromised by off-target effects on Store-Operated Calcium Entry (SOCE), Inositol 1,4,5-trisphosphate receptors (IP3R), and SERCA pumps 2.
This guide provides field-proven strategies to isolate TRP-specific signals, troubleshoot common artifacts, and ensure robust experimental causality.
Quantitative Profiling of Dithienyl-APB Targets
To effectively use Dithienyl-APB without confounding your data, you must account for its concentration-dependent promiscuity. The table below summarizes the quantitative thresholds for its primary and off-target effects 234.
Target Protein
Modulatory Effect
Effective Concentration Range
Mechanistic Note
TRPV1, TRPV2, TRPV3
Activation
> 30 µM
Direct channel pore opening; facilitates large cation influx.
TRPM7, TRPC (1/3/5/6)
Inhibition
20 – 170 µM
Blocks ion permeability; IC50 for TRPM7 is ~120-178 µM.
SOCE (STIM1/Orai1)
Biphasic
1 – 10 µM (Potentiates)> 30 µM (Inhibits)
Low doses enhance STIM-Orai coupling; high doses block the Orai1 pore.
IP3 Receptors (IP3R)
Inhibition
IC50 ~ 42 µM
Prevents agonist-induced ER calcium release.
SERCA Pumps
Inhibition
> 50 µM
Causes passive calcium leak from the ER into the cytosol.
Mechanistic Pathway Analysis
Understanding the interconnected calcium signaling web is crucial for troubleshooting. Dithienyl-APB does not act in a vacuum; it simultaneously perturbs multiple calcium regulatory nodes.
Mechanism of Dithienyl-APB modulating TRP channels and off-target calcium pathways.
Troubleshooting Guide: Common Experimental Pitfalls
Q: Why is my baseline intracellular calcium drifting upward before I even stimulate the TRP channels?A: This is a classic symptom of SERCA pump inhibition. At concentrations above 50 µM, Dithienyl-APB inhibits SERCA 2. Because the endoplasmic reticulum (ER) naturally leaks calcium, blocking the reuptake pump causes a slow, passive accumulation of cytosolic calcium, destroying your baseline.
Solution: Pre-deplete the ER stores using Thapsigargin in a zero-calcium extracellular buffer before applying Dithienyl-APB. This eliminates the ER as a source of baseline drift.
Q: I am trying to activate TRPV2 with 100 µM Dithienyl-APB, but I see a massive, immediate calcium spike followed by a rapid drop. Is this TRPV2 desensitization?A: Not necessarily. If you haven't isolated the plasma membrane currents, this initial spike is likely a combination of TRPV2 activation and off-target SOCE modulation 3. Because Dithienyl-APB has biphasic effects on SOCE, the initial perfusion gradient passes through the 1-10 µM "potentiation" window before reaching the 100 µM "inhibitory" concentration, causing a transient SOCE flare.
Solution: Switch from global calcium imaging to whole-cell patch-clamp electrophysiology, or use pharmacological SOCE blockers (e.g., Synta66) prior to Dithienyl-APB application.
Self-Validating Protocol: Pharmacological Isolation of TRP Channels
To establish causality in your TRP assays, you must utilize a self-validating workflow. The following protocol ensures that any observed calcium influx is strictly mediated by plasma membrane TRP channels, eliminating ER and SOCE artifacts 3.
Step-by-step workflow for isolating TRP channel calcium signals from off-target noise.
Step-by-Step Methodology:
Dye Loading & Preparation: Load cells with a ratiometric calcium indicator (e.g., Fura-2 AM) to avoid artifacts from dye leakage or photobleaching. Wash and incubate in a nominally Ca²⁺-free HEPES-buffered saline (HBS) supplemented with 0.5 mM EGTA.
ER Store Depletion (The Causality Anchor): Perfuse cells with 1 µM Thapsigargin (a highly specific SERCA inhibitor) in the Ca²⁺-free buffer for 10 minutes. You will observe a transient rise in cytosolic calcium as the ER empties, followed by a return to baseline.
Baseline Verification (Self-Validation Step): Monitor the fluorescence for 2 minutes post-depletion. Critical Check: If the baseline is not perfectly flat, your stores are not fully depleted, or you have a leaky plasma membrane. Do not proceed until the baseline stabilizes; otherwise, the system is not isolated.
Targeted Blockade: Perfuse with 10 µM Synta66 (or 1 µM BTP2) to selectively block Orai1/SOCE channels.
Dithienyl-APB Application: Reintroduce HBS containing 2 mM Ca²⁺ simultaneously with your optimized concentration of Dithienyl-APB (e.g., 100 µM for TRPV2 activation) 3.
Data Acquisition: The resulting calcium influx is now pharmacologically isolated. Because the ER is empty and SOCE is blocked, the signal represents pure TRP channel conductance.
Frequently Asked Questions (FAQs)
Q: Can I use genetic approaches instead of pharmacological blockers to reduce off-target effects?A: Yes. Using CRISPR/Cas9 to generate Orai1 knockout (KO) cell lines (e.g., Orai1-KO HEK293) is the gold standard for eliminating the biphasic SOCE interference of Dithienyl-APB. When testing TRPM7 inhibition, comparing Wild-Type to TRPM7-KO cells under Dithienyl-APB treatment provides a definitive control for off-target cytotoxicity 4.
Q: Does Dithienyl-APB have the same IC50 for IP3R as standard 2-APB?A: While exact binding kinetics vary slightly due to the lipophilicity of the thienyl rings, the functional IC50 remains highly comparable (approximately 40-50 µM) 21. Therefore, the same concentration optimization rules apply: use the lowest effective dose for your target TRP channel to minimize IP3R blockade.
Q: Why do my patch-clamp results look different from my calcium imaging results when using Dithienyl-APB?A: Calcium imaging measures global intracellular calcium, which is the sum of plasma membrane influx, ER release, and mitochondrial buffering. Patch-clamp electrophysiology measures isolated ionic currents across the plasma membrane. Because Dithienyl-APB affects intracellular organelles (ER, mitochondria), calcium imaging is highly susceptible to these off-target effects, whereas whole-cell voltage-clamp effectively bypasses them by directly controlling the membrane potential and dialyzing the intracellular space.
References
MDPI. "TRP Channels as Drug Targets to Relieve Itch." International Journal of Molecular Sciences.[Link]
PMC. "2-APB and CBD-Mediated Targeting of Charged Cytotoxic Compounds Into Tumor Cells Suggests the Involvement of TRPV2 Channels." Frontiers in Pharmacology.[Link]
ResearchGate. "Le recrutement du neutrophile au site de l'inflammation."[Link]
PMC. "The Role of Transient Receptor Potential Melastatin 7 (TRPM7) in Cell Viability: A Potential Target to Suppress Breast Cancer Cell Cycle." Cancers (Basel).[Link]
Technical Support Center: Troubleshooting Dithienyl-APB Precipitation in Aqueous Media
Welcome to the Advanced Application Scientist Support Portal. 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB) is a potent, highly hydrophobic analog of 2-APB used to modulate Store-Operated Cal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Scientist Support Portal. 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB) is a potent, highly hydrophobic analog of 2-APB used to modulate Store-Operated Calcium Entry (SOCE) and TRP channels. Because of the substitution of phenyl rings with thienyl rings, this compound presents severe solubility challenges when transitioning from organic solvents to physiological buffers.
This guide is structured as a diagnostic Q&A to help you troubleshoot precipitation, validate your solubilization workflows, and ensure the scientific integrity of your calcium imaging or electrophysiology assays.
Diagnostic Q&A: Understanding the Failure Modes
Q: Why does dithienyl-APB precipitate instantly when I pipette my DMSO stock directly into cell culture media?A: You are observing a phenomenon known as "Solvent Shock" (Rapid Nucleation).
As a highly hydrophobic molecule, dithienyl-APB relies entirely on the low dielectric constant of DMSO to remain solvated. When a high-concentration stock (e.g., 100 mM) is injected directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic thienyl rings can be accommodated by the aqueous environment. This sudden shift leaves the compound stranded in a high-dielectric medium, causing the local concentration to massively exceed its aqueous solubility limit. The result is rapid thermodynamic nucleation and instant crystallization.
Q: My solution looks clear initially, but my assay loses efficacy and the media becomes slightly cloudy after 30 minutes in the incubator. What is happening?A: The compound is undergoing Aqueous Hydrolysis.
Like its parent compound 2-APB, dithienyl-APB contains a Boron-Oxygen Core (BOC) that is highly susceptible to nucleophilic attack by water. Recent studies demonstrate that borinate esters readily hydrolyze in aqueous physiological buffers, breaking down into borinic acid derivatives and ethanolamine 1[1]. This hydrolytic degradation not only alters the effective concentration of the active modulator but also generates insoluble byproducts that aggregate over time.
Caption: Logical relationship between solvent dynamics, hydrolysis, and dithienyl-APB precipitation.
Quantitative Data Summary
To design a robust experiment, you must respect the physicochemical limits of the compound. Below is a comparative solubility and stability profile for 2-APB and its thienyl analog.
Compound
Solvent Environment
Max Stable Concentration
Stability at 37°C
Primary Target
2-APB
Anhydrous DMSO
100 - 200 mM
Stable (Months at -20°C)
IP3R, SOCE, TRP
Dithienyl-APB
Anhydrous DMSO
~50 - 100 mM
Stable (Months at -20°C)
SOCE, TRP
2-APB
Aqueous Media / H2O
< 1.5 mM (Requires sonication)
< 1 hour (Hydrolyzes)
IP3R, SOCE, TRP
Dithienyl-APB
Aqueous Media / H2O
< 50 µM (High precipitation risk)
< 30 minutes (Hydrolyzes)
SOCE, TRP
Data synthesized from 2[2] and structural analog behavioral studies 3[3].
Protocol Q&A: The Zero-Precipitation Workflow
Q: How can I prepare and apply dithienyl-APB without triggering solvent shock or hydrolysis?A: You must utilize a self-validating "Carrier-Cushion" methodology.
By using Pluronic F-127 (a non-ionic surfactant) and BSA (a carrier protein), you can encapsulate the hydrophobic thienyl rings before they encounter the bulk aqueous phase.
Step-by-Step Methodology: The Carrier-Cushion Protocol
Objective: Achieve a final assay concentration of 50 µM dithienyl-APB without micro-precipitation.
Phase 1: Anhydrous Stock Generation
Equilibration: Bring the lyophilized dithienyl-APB vial to room temperature in a desiccator before opening. Causality: Ambient moisture condensation inside the vial will initiate premature hydrolysis of the borinate ester.
Reconstitution: Add high-purity, anhydrous DMSO (≤0.005% water) to create a 50 mM stock. Vortex vigorously for 1-2 minutes.
Validation Checkpoint 1 (Visual Clarity): Hold the tube against a dark background under a bright light. The solution must be perfectly transparent without schlieren lines (wavy refractive index gradients).
Phase 2: The Carrier Cushion (Intermediate Dilution)
Micelle Formation: In a fresh microcentrifuge tube, mix 10 µL of the 50 mM dithienyl-APB stock with 10 µL of 20% (w/v) Pluronic F-127 in DMSO. Pipette up and down to ensure the surfactant coats the compound.
Protein Binding: Add this 20 µL mixture dropwise into 980 µL of pre-warmed (37°C) intermediate buffer containing 0.1% BSA. You must vortex the buffer constantly while adding the DMSO mixture.
Validation Checkpoint 2 (Tyndall Effect Diagnostic): Shine a 532 nm (green) or 650 nm (red) laser pointer through the intermediate tube. If the beam path is sharply visible as a solid line of light, colloidal micro-precipitates have formed. A successfully solvated solution will scatter minimal light. If the Tyndall effect is strong, discard and restart.
Phase 3: Assay Integration
Final Application: Add the validated intermediate solution to your final assay media immediately before applying it to the cells.
Causality: Because the compound degrades rapidly in aqueous buffers 1[1], minimizing incubation time ensures you are measuring the effect of intact dithienyl-APB, rather than its inactive degradation products.
Caption: Step-by-step optimized workflow for solubilizing dithienyl-APB without precipitation.
Pathway Q&A: Biological Impact of Precipitation
Q: If micro-precipitation occurs but I proceed with the experiment anyway, how does it affect my SOCE assays?A: Precipitation causes severe dose-response artifacts and loss of target modulation.
Dithienyl-APB and similar analogs exhibit complex, dose-dependent polypharmacology. At low concentrations, they can potentiate SOCE, while at higher concentrations, they act as potent inhibitors 4[4]. If the compound precipitates, the effective concentration in the media drops unpredictably. You may intend to deliver an inhibitory dose (e.g., 50 µM), but due to precipitation, the cells only experience a potentiating dose (e.g., 2 µM), leading to completely inverted experimental results.
Caption: Dithienyl-APB modulation of the Store-Operated Calcium Entry (SOCE) signaling pathway.
Frequently Asked Questions (FAQs)
Q: Can I store the diluted aqueous working solution for experiments later in the week?A: Absolutely not. Because the boron-oxygen core degrades rapidly in the presence of water, aqueous working solutions must be prepared fresh and used within 15–30 minutes. Always store the compound as an anhydrous DMSO stock at -20°C in single-use aliquots to avoid freeze-thaw cycles.
Q: Does the presence of serum (FBS) in the media affect dithienyl-APB solubility?A: Yes, serum generally improves apparent solubility but complicates free-drug concentration. The albumin in FBS acts as a natural carrier protein, binding the hydrophobic thienyl rings and preventing macroscopic precipitation. However, highly protein-bound drugs have lower free concentrations available to interact with STIM1/Orai1 complexes. You may need to empirically adjust your dosage curve if transitioning from serum-free to serum-containing media.
Q: I don't have Pluronic F-127. Can I just warm the media to 37°C before adding the DMSO stock?A: Warming the media is necessary, but rarely sufficient on its own. Thermal shock (adding cold DMSO to cold media) guarantees precipitation, so pre-warming to 37°C helps maintain the thermodynamic solubility limit. However, without a carrier like BSA or Pluronic to manage the solvent shock of the hydrophobic rings, micro-precipitation (detectable via the Tyndall effect) is still highly likely to occur at concentrations above 10 µM.
References
Kandasamy, P., et al. "Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells." ResearchGate.[Link]
Dellis, O., et al. "Le recrutement du neutrophile au site de l'inflammation..." (Discussion of 2-APB analogues including dithienyl-APB). ResearchGate.[Link]
Technical Support Center: Preventing Auto-Fluorescence in 2-Aminoethyl Di(2-Thienyl)Borinate Imaging
Welcome to the Advanced Imaging Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critical optical artifact encountered by researchers: the intrinsic auto-fluoresc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Imaging Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critical optical artifact encountered by researchers: the intrinsic auto-fluorescence of 2-aminoethyl di(2-thienyl)borinate (dithienyl-APB).
Dithienyl-APB is a highly potent structural analog of 2-APB, widely utilized by drug development professionals to modulate Store-Operated Calcium Entry (SOCE) and IP3 receptors [1]. However, its unique photophysics can severely compromise fluorescence readouts. This guide provides the mechanistic causality behind these artifacts and field-proven, self-validating protocols to ensure absolute data integrity.
Q: Why does dithienyl-APB exhibit such strong auto-fluorescence in my live-cell assays?A: The auto-fluorescence is a direct consequence of the molecule's chemical structure and its intracellular interactions. Dithienyl-APB contains a borinate core flanked by thienyl rings. When this molecule enters the cell, the borinate core forms coordinate covalent bonds with endogenous cis-diols, reactive oxygen species, and flavonoids [3]. This complexation locks the molecule into a rigid, planar conformation. Because structural rigidity prevents energy dissipation via non-radiative decay (vibrational heat loss), the absorbed photon energy is forcibly emitted as fluorescence. The extended
π
-conjugation of the thienyl rings shifts this absorption strongly into the UV/near-UV spectrum, with broad emission in the green/yellow visible range.
Q: How exactly does this interfere with my Fura-2 or Indo-1 calcium imaging?A: It creates a dual-artifact system: inner-filter effects and spectral emission overlap. Ratiometric dyes like Fura-2 and Indo-1 require excitation in the UV/near-UV range (340/380 nm and 350 nm, respectively) [4]. Dithienyl-APB heavily absorbs these exact wavelengths, acting as an inner filter that artificially reduces the excitation light reaching your calcium indicator. Subsequently, the compound auto-fluoresces between 450–550 nm, directly contaminating the emission detection windows of Fura-2 (510 nm) and Indo-1 (405/480 nm). This leads to false-positive calcium transients or skewed ratiometric baselines.
Module 2: Experimental Workflows & Solutions
To eliminate dithienyl-APB interference, you must either optically bypass its absorption spectrum or mathematically isolate its emission. Below are two self-validating protocols.
Protocol A: Optical Bypassing via Red-Shifted Indicators (Recommended)
Causality: By shifting the excitation source beyond 500 nm, you fail to provide the energetic threshold required to excite the dithienyl-APB
π
-system, completely preventing the generation of auto-fluorescence.
Step-by-Step Methodology:
Dye Preparation: Reconstitute a red-shifted calcium indicator, such as Calcium Ruby-Me or Rhod-2 AM, in anhydrous DMSO with 20% Pluronic F-127 [2].
Cell Loading: Incubate the cellular monolayer in a physiological buffer (e.g., HBSS + 20 mM HEPES) containing 5 µM of the red-shifted dye for 45 minutes at 37°C in the dark.
De-esterification: Wash the cells three times with dye-free buffer and incubate for an additional 20 minutes to allow complete intracellular cleavage of the AM esters.
Imaging Setup: Configure your microscope for long-wavelength excitation (e.g., 560–580 nm) and emission collection (>600 nm).
Validation Step (Self-Validating System): Before applying your primary stimulus (e.g., Thapsigargin), perfuse the target concentration of dithienyl-APB (typically 1–30 µM) [1] into the bath. The baseline fluorescence must remain perfectly flat. If the baseline deviates by <1%, you have successfully validated the absence of spectral crosstalk and can proceed with the experiment.
Protocol B: Dynamic Background Subtraction for UV-Excited Dyes
Causality: If experimental constraints mandate the use of Fura-2 (e.g., strict ratiometric quantification requirements), you must empirically measure the temporal kinetics of dithienyl-APB auto-fluorescence and subtract it from the gross signal.
Step-by-Step Methodology:
Blank Cohort Measurement: Prepare a cohort of cells identical to your experimental group, but do not load them with Fura-2.
Auto-fluorescence Profiling: Mount the blank cells and excite at 340 nm and 380 nm. Perfuse dithienyl-APB and record the raw fluorescence intensity (
Fauto340
and
Fauto380
) over your planned experimental timeframe.
Experimental Cohort Measurement: Load your experimental cells with Fura-2 AM [4]. Record the raw fluorescence (
Fraw340
and
Fraw380
) during dithienyl-APB application.
Algorithmic Correction: Apply the following subtraction before calculating the ratio (
R
):
R=(Fraw340−Fauto340)/(Fraw380−Fauto380)
Validation Step (Self-Validating System): Apply this exact subtraction algorithm to a vehicle-only (DMSO) treated Fura-2 cohort. The resulting corrected baseline must not deviate by more than ±2% upon vehicle addition, confirming that your mathematical correction does not introduce artificial noise.
Module 3: Quantitative Data Presentation
The following table summarizes the spectral overlap severity between dithienyl-APB and standard calcium indicators, guiding your fluorophore selection.
Fluorophore
Excitation (nm)
Emission (nm)
Dithienyl-APB Interference Level
Recommended Action
Indo-1
350
405 / 480
Critical (Direct overlap)
Abandon use with this compound.
Fura-2
340 / 380
510
Severe (Inner-filter + Emission)
Use Protocol B (Subtraction).
Fluo-4
488
516
Moderate (Partial excitation)
Lower compound dose; use tight bandpass.
Rhod-2
552
581
None (Optically bypassed)
Safe for standard use.
Calcium Ruby
586
604
None (Optically bypassed)
Optimal for Two-Photon/Confocal [2].
Module 4: Workflow Visualization
Decision tree for mitigating dithienyl-APB autofluorescence in calcium imaging workflows.
References
Goto, J. I., et al. "Two novel 2-aminoethyl diphenylborinate (2-APB) analogues differentially activate and inhibit store-operated Ca2+ entry via STIM proteins." Cell Calcium. [Link]
Collot, M., et al. "Calcium Rubies: A Family of Red-Emitting Functionalizable Indicators Suitable for Two-Photon Ca2+ Imaging." Journal of the American Chemical Society. [Link]
Donaldson, L. "Autofluorescence in Plants." Molecules. [Link]
Kawanai, T., et al. "Heavy metal chelator TPEN attenuates fura-2 fluorescence changes induced by cadmium, mercury and methylmercury." Toxicology in Vitro. [Link]
Troubleshooting
Technical Support Center: Improving Long-Term Storage Stability of 2-Aminoethyl Di(2-thienyl)borinate
As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when utilizing borinate ester modulators. 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when utilizing borinate ester modulators. 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB) is a potent structural analog of 2-APB, utilized primarily as a modulator of Store-Operated Calcium Entry (SOCE)[1]. While replacing the phenyl rings of 2-APB with 2-thienyl groups alters its pharmacological profile and channel specificity, it introduces significant chemical liabilities.
This technical guide provides a self-validating framework to troubleshoot, handle, and store dithienyl-APB, ensuring high-fidelity data in your calcium imaging and electrophysiology assays.
Part 1: The Core Causality of Instability
To stabilize a compound, you must first understand the mechanistic causality of its degradation. Dithienyl-APB is susceptible to two sequential degradation pathways that destroy its biological efficacy:
Coordinate Bond Hydrolysis: The borinate ester network (the B-N coordinate bond and B-O ester bond) is highly unstable in aqueous environments. Similar to its parent compound 2-APB, dithienyl-APB undergoes rapid hydrolysis in physiological buffers, breaking down into di(2-thienyl)borinic acid and 2-aminoethanol[2]. This hydrolysis fundamentally alters its ability to interact with STIM/Orai complexes[3].
Protodeboronation of Thienyl Groups: Once hydrolyzed, the resulting di(2-thienyl)borinic acid faces a second, more destructive threat. Electron-rich heteroaromatic rings, such as the 2-thienyl group, are exceptionally prone to protodeboronation—the irreversible cleavage of the carbon-boron (C-B) bond[4]. This reaction is catalyzed by both Brønsted acids and bases, ultimately yielding inactive thiophene and boric acid derivatives[5].
Diagram 1: Sequential chemical degradation pathways of dithienyl-APB in aqueous environments.
Part 2: Troubleshooting Guide & FAQs
Q: My dithienyl-APB stock solution lost its SOCE inhibitory potency after a week in the fridge. Why?A: If your stock was prepared in a non-anhydrous solvent or exposed to atmospheric moisture, the compound has likely undergone complete hydrolysis and subsequent protodeboronation[2][4]. The resulting degradation products (thiophene and boric acid) are biologically inactive against SOCE channels.
Solution: Always prepare stock solutions in strictly anhydrous solvents and store them under an inert atmosphere.
Q: I observe inconsistent calcium imaging results (e.g., FLIPR assays) across different wells on the same plate. How can I fix this?A: This is a classic symptom of "in-assay degradation." Dithienyl-APB hydrolyzes in standard physiological buffers (like HBSS) within minutes[2]. If the compound sits in the aqueous assay buffer for varying amounts of time before being applied to the cells, the effective concentration of the intact modulator will vary drastically.
Solution: Prepare intermediate aqueous dilutions immediately (< 5 minutes) before application.
Q: The solid powder in my vial has turned slightly discolored and sticky. Is it still viable?A: No. Discoloration and a change in physical state indicate that the solid has been exposed to moisture and light, leading to oxidation of the thienyl rings and hydrolytic breakdown.
Solution: Discard the compromised batch. Store new crystalline solid batches desiccated at -20°C, protected from light.
Part 3: Standardized Experimental Protocols
To prevent the degradation mechanisms outlined above, adhere to the following self-validating workflows for stock preparation and assay execution.
Protocol A: Preparation and Storage of Anhydrous Stock Solutions
Equilibration: Remove the sealed vial of solid dithienyl-APB from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation upon opening.
Dissolution: Dissolve the solid in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 to 50 mM.
Aliquotting: Divide the stock solution into single-use, opaque (or amber) microcentrifuge tubes to protect from light.
Inert Purging: Gently purge the headspace of each tube with a stream of dry Argon or Nitrogen gas to displace atmospheric moisture and oxygen.
Storage: Flash-freeze the aliquots in liquid nitrogen and store immediately at -20°C or -80°C.
Protocol B: Reconstitution for Live-Cell Assays
Thawing: Thaw a single-use aliquot of the DMSO stock immediately prior to the experiment.
Dilution: Dilute the stock into your physiological assay buffer to the final working concentration (e.g., 1–50 µM). Ensure the final DMSO concentration remains below 0.1% (v/v) to avoid solvent toxicity.
Application: Vortex briefly and apply the solution to the cell plate within 5 minutes of aqueous reconstitution.
Disposal: Discard any remaining aqueous solution. Do not refreeze or attempt to reuse the thawed DMSO aliquot.
Diagram 2: Optimized workflow for the preparation, storage, and assay application of dithienyl-APB.
Part 4: Quantitative Stability Data
The following table summarizes the expected stability of Dithienyl-APB across various laboratory conditions, emphasizing the critical need for anhydrous storage.
Storage Condition
Temperature
Estimated Half-Life
Primary Degradation Pathway
Solid (Desiccated, Inert Gas)
-20°C
> 2 Years
None
Anhydrous DMSO
-20°C
> 6 Months
None
Anhydrous DMSO
25°C
~ 1–2 Weeks
Slow Protodeboronation
Aqueous Buffer (pH 7.4)
37°C
< 1 Hour
Rapid Hydrolysis → Protodeboronation
References
Le recrutement du neutrophile au site de l'inflammation. a) Les... - ResearchGate.
The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2 - PMC.
A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC.
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications.
Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - MDPI.
Technical Support Center: Mitigating Cytotoxicity of High-Concentration 2-Aminoethyl Di(2-thienyl)borinate
Welcome to the Technical Support Center for 2-aminoethyl di(2-thienyl)borinate (often referred to as dithienyl-APB). While this compound is a highly effective structural analogue of 2-APB used to modulate Store-Operated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-aminoethyl di(2-thienyl)borinate (often referred to as dithienyl-APB). While this compound is a highly effective structural analogue of 2-APB used to modulate Store-Operated Calcium Entry (SOCE) and Inositol 1,4,5-trisphosphate receptors (IP3R), researchers frequently encounter severe cytotoxicity when applying it at high concentrations (>30 µM)[1].
This guide is engineered for scientists and drug development professionals. It provides causal troubleshooting, optimized self-validating protocols, and mechanistic insights to bypass toxicological barriers without compromising your experimental integrity.
Part 1: Mechanistic Architecture of Dithienyl-APB Cytotoxicity
Q: Why does dithienyl-APB cause rapid cell death at high concentrations, despite being an IP3R/SOCE inhibitor?
A: Dithienyl-APB exhibits a bimodal pharmacological profile. At low concentrations (≤10 µM), it effectively modulates SOCE. However, at higher concentrations (≥30 µM), the molecule loses specificity[2]. The substitution of phenyl rings with thienyl groups alters the lipophilicity of the boron-oxygen core (BOC), leading to two distinct cytotoxic cascades:
Off-Target Channel Activation: High doses paradoxically activate off-target Transient Receptor Potential (TRP) channels (such as TRPV2 and TRPM2), causing a massive influx of extracellular calcium[3].
ER-Mitochondria Crosstalk Disruption: The resulting cytosolic calcium surge is funneled into the mitochondrial matrix via the Endoplasmic Reticulum (ER)-mitochondria tethering complex. This mitochondrial calcium overload collapses the membrane potential and forces Complex III of the electron transport chain to generate lethal levels of mitochondrial reactive oxygen species (mtROS)[4],[5].
Pathway of dithienyl-APB-induced cytotoxicity via calcium overload and ROS.
Part 2: Troubleshooting Guide for Cytotoxicity
Q: I am observing acute necrosis within 2 hours of applying 50 µM dithienyl-APB. How can I prevent this?
A: Acute necrosis is driven by the immediate cytosolic calcium shock from off-target TRP channel activation, not by your target IP3R inhibition[6].
Causality: The sudden influx of extracellular calcium overwhelms the cell's buffering capacity, leading to rapid osmotic swelling and necrotic rupture.
Solution: Perform the initial high-concentration loading in a nominally calcium-free extracellular buffer supplemented with 1 mM EGTA. Once the compound has equilibrated intracellularly (typically 15-20 minutes), reintroduce physiological calcium levels gradually. This prevents the acute TRP-mediated calcium shock.
Q: My cells survive the initial treatment, but I see delayed apoptosis and poor viability at 24 hours. What is going wrong?
A: Delayed apoptosis is a hallmark of mtROS accumulation and lipid peroxidation resulting from the aforementioned ER-mitochondria crosstalk disruption[5].
Causality: High-dose borinate compounds chemically stress the mitochondrial respiratory chain, leading to sustained superoxide radical generation over several hours.
Solution: Pre-condition your cell cultures with mitochondrial-targeted antioxidants. Co-administering Mito-TEMPO (10 µM) or N-acetylcysteine (NAC, 5 mM) 1 hour prior to dithienyl-APB application scavenges mtROS without interfering with the primary SOCE/IP3R inhibitory action.
Quantitative Mitigation Data
The following table summarizes the expected outcomes when applying our mitigation strategies during a 50 µM dithienyl-APB assay:
Experimental Condition
Dithienyl-APB Dose
Viability (24h)
mtROS Level (Fold Change)
Cytotoxicity Mechanism Mitigated
Control (Vehicle)
0 µM
>95%
1.0x
N/A
Unoptimized Treatment
50 µM
<40%
4.5x
None (Severe Toxicity)
+ 1 mM EGTA (Loading)
50 µM
65%
3.2x
Acute TRP-mediated Ca2+ influx
+ 10 µM Mito-TEMPO
50 µM
78%
1.4x
Delayed mtROS accumulation
Optimized Protocol
50 µM
>88%
1.1x
Synergistic mitigation
Part 3: Optimized Experimental Protocol
To ensure scientific integrity, every protocol must be a self-validating system. Follow this step-by-step methodology to apply high-concentration dithienyl-APB safely.
Step-by-step protocol to mitigate dithienyl-APB cytotoxicity during assays.
Step-by-Step Methodology
Step 1: Antioxidant Pre-conditioning (T = -1 hour)
Supplement your standard culture media with 10 µM Mito-TEMPO.
Causality: Pre-loading mitochondrial antioxidants neutralizes superoxide radicals generated by borinate-induced Complex III stress before they can trigger the apoptotic cascade[5].
Step 2: Buffer Exchange & Calcium Chelation (T = 0)
Wash the cells and replace the media with a nominally calcium-free extracellular buffer containing 1 mM EGTA.
Causality: Removing extracellular calcium strictly prevents the acute cytosolic calcium surge caused by off-target TRP channel activation during the initial compound exposure[3].
Step 3: Dithienyl-APB Application (T = 0 to 20 mins)
Apply the desired high concentration (e.g., 50 µM) of dithienyl-APB. Allow exactly 20 minutes for intracellular equilibration.
Step 4: Gradual Calcium Reintroduction (T = +20 mins)
Gradually spike the buffer with CaCl₂ to reach physiological levels (e.g., 1.8 mM), or perform a slow buffer exchange to standard assay media containing the compound.
Causality: Gradual reintroduction prevents electrochemical shock, allowing you to study SOCE/IP3R inhibition without acute necrotic interference.
Validation Logic: If the mitigation is successful, Fura-2 will show stable baseline calcium (confirming TRP blockade via EGTA) and MitoSOX will show no upward drift (confirming mtROS scavenging). If MitoSOX spikes, the antioxidant pre-conditioning failed, invalidating the viability of your downstream assay.
Part 4: Frequently Asked Questions (FAQs)
Q: How does dithienyl-APB differ from standard 2-APB in terms of toxicity?A: Dithienyl-APB replaces the phenyl rings of 2-APB with thienyl rings[1]. While this modification increases structural rigidity and alters its potency against certain SOCE pathways, the thienyl groups change the lipophilicity of the molecule. This increases its tendency to accumulate in the mitochondrial membrane, making dithienyl-APB slightly more prone to inducing mtROS at high concentrations compared to standard 2-APB.
Q: Can I use BAPTA-AM instead of EGTA to prevent toxicity?A: It is highly discouraged. BAPTA-AM is a membrane-permeable intracellular calcium chelator. While it will buffer the cytosolic calcium surge and prevent cell death, it will also completely mask the intracellular calcium signaling dynamics (like IP3R release) you are likely trying to measure. EGTA only chelates extracellular calcium, preventing the initial influx while preserving internal store dynamics.
Q: Does dithienyl-APB directly damage DNA?A: No. The cytotoxicity is secondary to calcium dysregulation and oxidative stress. The compound itself does not intercalate into DNA. If you observe DNA fragmentation, it is a downstream result of the mtROS-induced apoptotic cascade[4].
References
Dellis et al. "Le recrutement du neutrophile au site de l'inflammation..." ResearchGate. Available at: [Link]
"2-APB and CBD-Mediated Targeting of Charged Cytotoxic Compounds Into Tumor Cells Suggests the Involvement of TRPV2 Channels" PMC / NIH. Available at:[Link]
"Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells" MDPI. Available at:[Link]
"A distinct signalling circuit upregulates cytotoxic ROS production in a cellular model of Parkinson's disease: key roles for TRPM2, Zn2+ and complex III" bioRxiv. Available at:[Link]
"Endoplasmic reticulum Ca 2+ release causes Rieske iron–sulfur protein-mediated mitochondrial ROS generation in pulmonary artery smooth muscle cells" Portland Press. Available at:[Link]
"CSE-Induced ER-Mitochondria Crosstalk Promotes Oxidative Stress and Impairs Bronchial Contractile Response" MDPI. Available at:[Link]
mitigating DMSO solvent toxicity when using 2-aminoethyl di(2-thienyl)borinate
Technical Support Center: 2-Aminoethyl di(2-thienyl)borinate & DMSO A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the use of 2-aminoethyl di(2-thienyl...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-Aminoethyl di(2-thienyl)borinate & DMSO
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the use of 2-aminoethyl di(2-thienyl)borinate in biological systems. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with solvent-induced toxicity, specifically when using Dimethyl Sulfoxide (DMSO) as a vehicle. Our goal is to equip you with the knowledge and protocols necessary to ensure the scientific integrity of your experiments.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental properties of your compound and the solvent, which are crucial for troubleshooting.
Q1: What is 2-aminoethyl di(2-thienyl)borinate and what is its primary application?
A1: 2-aminoethyl di(2-thienyl)borinate is an organoboron compound. While specific data for the di(2-thienyl) derivative is limited in publicly available literature, its close analog, 2-aminoethyl diphenylborinate (2-APB), is well-characterized as a modulator of intracellular calcium (Ca²⁺) signaling. 2-APB is known to inhibit IP₃ receptors and various TRP channels, making it a valuable tool in studying calcium-dependent cellular processes.[1] It is plausible that the di(2-thienyl) derivative is being investigated for similar or novel modulatory effects on ion channels or other biological targets. The replacement of phenyl rings with thienyl rings can alter the compound's electronic properties, lipophilicity, and steric profile, potentially leading to different activity and selectivity.
Q2: Why is DMSO a common solvent for compounds like this?
A2: DMSO is a powerful, polar aprotic solvent often called a "universal solvent" for its ability to dissolve a wide range of both hydrophobic and hydrophilic compounds that are poorly soluble in water.[2] For many novel organic molecules like boronate esters, which may have limited aqueous solubility, DMSO is often the first choice for creating concentrated stock solutions for use in in vitro assays.[3][4] For example, the related compound 2-APB is highly soluble in DMSO (approx. 20 mg/mL), allowing for the preparation of concentrated stocks that can be highly diluted into aqueous cell culture media.[5]
Q3: What are the mechanisms of DMSO toxicity in cell culture?
A3: DMSO is not biologically inert and can exert toxic effects through several mechanisms, especially at higher concentrations. These include:
Membrane Disruption: As an amphipathic molecule, DMSO can insert into the lipid bilayer of cell membranes, increasing their permeability and fluidity. At high concentrations (>10% v/v), this can lead to pore formation and loss of cellular integrity.[6][7]
Oxidative Stress: DMSO exposure can induce the production of reactive oxygen species (ROS) within cells, leading to mitochondrial damage and triggering apoptotic or necrotic cell death pathways.[6][8]
Protein Denaturation: Although less common at the low concentrations used in assays, DMSO can affect the secondary and tertiary structures of proteins, potentially altering their function.[6]
Induction of Cell Differentiation or Apoptosis: In certain sensitive cell types, such as hematopoietic and embryonic stem cells, even low concentrations of DMSO can act as a differentiation inductor or trigger programmed cell death.[7]
Section 2: Troubleshooting Guide
This section provides direct answers to common problems encountered during experimentation.
Q4: I'm observing high cell death in my experiment. How do I know if it's my compound or the DMSO?
A4: This is the most critical question in any experiment using a solvent vehicle. The answer is to use a vehicle control .
Causality: The vehicle control isolates the effect of the solvent from the effect of the dissolved compound (the test article). Without it, you cannot definitively conclude that your experimental observations are due to your compound.
Correct Implementation: Your experimental setup must include a group of cells treated with the exact same concentration of DMSO as your highest-dose compound-treated group, but without the compound itself.[9] For example, if your highest concentration of 2-aminoethyl di(2-thienyl)borinate requires a final DMSO concentration of 0.5%, your vehicle control wells must also contain 0.5% DMSO in media.[9][10]
Interpreting Results:
If the vehicle control shows similar toxicity to your compound-treated group, the DMSO concentration is too high.
If the vehicle control shows healthy cells (comparable to the untreated control), but the compound-treated group shows toxicity, the effect is likely due to your compound.
If both the vehicle and compound-treated groups show some toxicity, but the compound group is significantly worse, it indicates a combination of solvent and compound toxicity.
Q5: What is a "safe" final concentration of DMSO for my cells?
A5: There is no universal "safe" concentration; it is highly dependent on the cell line and the duration of the experiment.[9][11]
General Guideline: A final concentration of ≤ 0.1% (v/v) is widely considered safe and non-toxic for most mammalian cell lines in experiments lasting 24-72 hours.[11][12]
Tolerable Upper Limit: Many robust cell lines can tolerate up to 0.5%, but viability may start to be impacted above this limit.[9][11][13] Concentrations of 1% or higher often lead to significant cytotoxicity.[12][14]
The Critical Factor is Empiricism: The only way to be certain is to perform a DMSO tolerance assay for your specific cell line and experimental duration. See Protocol 1 for a detailed methodology.
These cells are often vulnerable to DMSO-induced differentiation or apoptosis.[7]
Moderately Sensitive (e.g., many adherent cancer lines like MCF-7, HepG2)
0.1% - 0.5%
Tolerance varies. A dose-response curve is essential.[13][14]
Robust (e.g., HEK293, CHO)
≤ 1%
Can often tolerate higher concentrations, but validation is still required.[11]
Q6: My compound isn't soluble enough at a low DMSO percentage. What should I do?
A6: This is a common challenge. Here is a logical workflow to address it:
Caption: Workflow for the DMSO Tolerance Assay.
Protocol 2: Preliminary Solubility & Stability Test for 2-aminoethyl di(2-thienyl)borinate
Objective: To assess the solubility of your compound in DMSO and its stability in stock solution. Boronate esters can be susceptible to hydrolysis, so stability is a key concern.
[15]
Methodology:
Solubility Test:
Weigh a small, known amount of your compound (e.g., 1 mg) into a glass vial.
Add a precise volume of high-purity, anhydrous DMSO (e.g., 20 µL) to target a high concentration (e.g., 50 mg/mL).
Vortex and gently warm (if necessary) to see if it dissolves completely. If not, add DMSO incrementally until it does, recording the final volume to calculate the approximate solubility.
Stability Test (Visual & Functional):
Prepare a fresh stock solution in anhydrous DMSO. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.
[16] * Observe the stock solution for any color changes over time, as this can indicate degradation.
[17] * After a period of storage (e.g., 1 week), test a fresh aliquot in a simple, rapid functional assay alongside a newly prepared stock. A significant drop in activity suggests instability.
Rationale: Boron-containing compounds can degrade over time, and repeated freeze-thaw cycles can introduce moisture, accelerating hydrolysis. [17][18]Using fresh, single-use aliquots is crucial for reproducibility.
[16]
Section 4: Alternative Strategies
If DMSO proves to be problematic even at low concentrations, or if your compound is unstable or insoluble in it, consider these alternatives.
Q8: Are there other solvents I can use instead of DMSO?
A8: Yes, several other organic solvents are used in cell culture, but each comes with its own set of challenges and requires its own vehicle control testing.
Solvent
Properties & Use Cases
Potential Issues
Ethanol
Good solvent for many organic compounds. Often used at final concentrations of 0.1-0.5%.
Can be more cytotoxic than DMSO for some cell lines and can cause protein precipitation. [19][20]
Dimethylformamide (DMF)
A strong polar aprotic solvent, similar to DMSO.
Generally considered more toxic than DMSO and should be used with caution and at very low final concentrations.
Propylene Glycol (PG)
A non-volatile solvent that is generally less toxic than DMSO or ethanol. [20]
Can be viscous, making pipetting small volumes difficult. [20]
Cyrene™
A bio-based, biodegradable aprotic solvent with solvating properties similar to DMSO but reported to have lower toxicity in some systems. [3][21][22][23]
A newer solvent, so less established in the literature. May be more expensive.
Q9: Can I avoid organic solvents altogether?
A9: In some cases, yes.
Aqueous Buffers: Test the solubility of your compound directly in aqueous buffers (like PBS or media). While the diphenyl analog has very low PBS solubility (~0.05 mg/mL), the thienyl version may differ. [5]Solubility might be improved by adjusting the pH.
Formulation with Excipients: For in vivo studies or some in vitro work, compounds can be formulated with solubilizing agents like cyclodextrins, or prepared as a suspension with agents like Tween 80. [24][25]This requires significant formulation development and characterization.
References
Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]
Scott, F. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. Available at: [Link]
Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. ResearchGate. Available at: [Link]
Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. Available at: [Link]
Garella, G., et al. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. Green Chemistry. Available at: [Link]
Taylor, P., et al. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryobiology. Available at: [Link]
Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Available at: [Link]
Hassan, S. N. H., & Ahmad, F. (n.d.). considering dimethyl sulfoxide solvent toxicity to mammalian cells and its biological effects. Experimental Oncology. Available at: [Link]
Hassan, S. N. H., & Ahmad, F. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. PubMed. Available at: [Link]
Hassan, S. N. H., & Ahmad, F. (2024). Considering Dimethyl Sulfoxide Solvent Toxicity to Mammalian Cells And its Biological Effects. Semantic Scholar. Available at: [Link]
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US. Available at: [Link]
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
Various Authors. (2021). Alternatives to DMSO? Acetonitrile in biology? Reddit. Available at: [Link]
Di, L., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
Cox, P. A., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. Available at: [Link]
Al-Dulaimi, M. K., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. bioRxiv. Available at: [Link]
Various Authors. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate. Available at: [Link]
Various Authors. (2023). How to do proper DMSO control for cell culture drug treatments? ResearchGate. Available at: [Link]
Various Authors. (2022). MTT assay DMSO vehicle? ResearchGate. Available at: [Link]
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Available at: [Link]
Mastalerz, M., et al. (2012). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence Corporation. Available at: [Link]
Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Available at: [Link]
Rissiek, B., et al. (2024). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]
Various Authors. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
Yusoff, N. A. M., et al. (2022). Effect of Stability of Two-Dimensional (2D) Aminoethyl Methacrylate Perovskite Using Lead-Based Materials for Ammonia Gas Sensor Application. MDPI. Available at: [Link]
Coderre, J. A., et al. (2013). Improved pharmaceutical stability of a boronphenylalanine mannitol formulation for boron neutron capture therapy. International Journal of Pharmaceutics. Available at: [Link]
Prhavc, M., et al. (2003). 2′-Substituted 2-amino-3-methylpyridine ribonucleosides in triplex-forming oligonucleotides: triplex stability is determined by chemical environment. Organic & Biomolecular Chemistry. Available at: [Link]
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
de Vaan, J. R. M., et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Available at: [Link]
refining patch-clamp wash-out steps for 2-aminoethyl di(2-thienyl)borinate
Knowledge Base: Refining Wash-Out Steps for 2-Aminoethyl Di(2-thienyl)borinate Welcome to the Electrophysiology Technical Support Portal. This guide is designed for researchers and drug development professionals experien...
Author: BenchChem Technical Support Team. Date: April 2026
Knowledge Base: Refining Wash-Out Steps for 2-Aminoethyl Di(2-thienyl)borinate
Welcome to the Electrophysiology Technical Support Portal. This guide is designed for researchers and drug development professionals experiencing kinetic artifacts, incomplete baseline recovery, or persistent tail currents when using 2-aminoethyl di(2-thienyl)borinate (often referred to as dithienyl-APB) in patch-clamp assays.
Below, we address the most critical troubleshooting questions, combining thermodynamic principles with field-proven rig optimizations to ensure absolute data integrity.
Section 1: The Causality of Wash-Out Failure
Q: Why does 2-aminoethyl di(2-thienyl)borinate fail to wash out completely, even after 15+ minutes of continuous bath perfusion?
A: The root cause is a thermodynamic issue, not a fluidic one. 2-aminoethyl di(2-thienyl)borinate is a highly lipophilic analog of 2-APB. Its molecular structure—featuring a boron-nitrogen coordinate bond flanked by two hydrophobic thienyl rings—gives it a high partition coefficient (logP)[1].
When applied during an experiment, the compound rapidly partitions out of the aqueous buffer and accumulates in two primary "sinks":
The Plasma Membrane: It embeds deeply into the lipid bilayer of your patched cell[2].
The Perfusion Rig: It absorbs into the hydrophobic polymers of standard tubing and chamber walls.
During a standard aqueous wash-out, the concentration gradient reverses. However, because the compound is highly hydrophobic, it slowly leaches back out of the plastics and the lipid bilayer over time. This creates a persistent, localized micro-concentration around the cell, making complete baseline recovery nearly impossible using standard Artificial Cerebrospinal Fluid (ACSF)[3].
Section 2: Hardware & Rig Optimization
Q: How should I modify my perfusion rig to prevent drug trapping?
A: You must eliminate all highly absorptive materials from your fluidic path. Standard materials act as chemical sponges for lipophilic borinate compounds. Upgrading your fluidic lines to inert fluoropolymers is a mandatory first step before attempting to optimize the biological wash-out.
Table 1: Material Compatibility & Partitioning Risk for 2-Aminoethyl Di(2-thienyl)borinate
Rig Component
Standard Material (High Risk)
Optimized Material (Low Risk)
Partitioning Risk Level
Recommendation
Tubing
Tygon / Silicone
PTFE (Teflon) / FEP
Critical
Replace immediately. Tygon will cause >20 min wash-out delays.
Recording Chamber
Polycarbonate / Acrylic
Quartz / Glass-bottom
High
Use glass inserts or coat acrylic chambers with Sylgard.
Valve Manifold
Polycarbonate
PEEK / PTFE
Moderate
Keep manifold-to-chamber dead volume as low as possible.
Section 3: The "Lipid Sink" Wash-Out Protocol
Q: Even with Teflon tubing, my wash-out is too slow. How can I actively strip the compound from the cell membrane?
A: You must alter the thermodynamic equilibrium by providing a higher-affinity hydrophobic environment in your wash buffer. Adding a "lipid sink"—such as Bovine Serum Albumin (BSA) or Methyl-β-cyclodextrin (MβCD)—actively extracts lipophilic molecules from the plasma membrane without rupturing the gigaseal[4].
Step-by-Step Methodology: The BSA-Enhanced Fast-Step Protocol
This protocol is a self-validating system designed to ensure complete compound clearance.
Buffer Formulation: Prepare a fresh wash-out solution containing your standard extracellular buffer (e.g., ACSF) supplemented with 0.1% to 0.5% (w/v) fatty-acid-free BSA . Note: Using "fatty-acid-free" BSA is critical; standard BSA contains bound lipids that can inadvertently modulate mechanosensitive or TRP channels.
Local Perfusion Positioning: Position a fast-step perfusion manifold (e.g., theta glass or a multi-barrel capillary) within 50–100 µm of the patched cell. Whole-chamber gravity perfusion is kinetically insufficient for this compound.
Execution: Immediately upon completing the drug exposure sweep, electronically switch the manifold to the BSA-ACSF line. Ensure the flow rate is optimized (typically ~1–2 mL/min) to prevent mechanical shear stress on the seal.
Self-Validating Monitoring: Apply continuous hyperpolarizing test pulses (e.g., -10 mV for 20 ms at 0.5 Hz) during the wash-out phase. Monitor the input resistance (
Rin
) and holding current in real-time.
Verification & Reset: Wash-out is deemed complete only when
Rin
and the holding current return to within 5% of the pre-drug baseline[5]. Once the baseline is achieved, switch the perfusion back to standard (BSA-free) ACSF for 30 seconds to clear residual albumin before initiating the next experimental sweep.
Table 2: Wash-out Kinetics Comparison
Wash-out Method
Time to 90% Recovery (
t90
)
Tail Current Artifact
Primary Clearance Mechanism
Standard ACSF (Bath)
> 15.0 min
Severe
Passive aqueous diffusion
Standard ACSF (Fast-Step)
5.0 - 8.0 min
Moderate
Forced convective flow
0.1% BSA ACSF (Fast-Step)
< 1.5 min
Minimal
Active thermodynamic extraction
Section 4: Visualizing the Optimized Workflow
Fig 1. Logical flow of standard vs. optimized wash-out strategies for lipophilic borinate compounds.
Section 5: Troubleshooting Signal Artifacts
Q: I observe a transient spike in channel activity (or a sudden inward current) right when I initiate the wash-out. Is this a mechanical artifact from the perfusion switch?
A: No, this is rarely a mechanical artifact. It is a classic pharmacological phenomenon known as the "biphasic tail effect."
Like its parent compound, 2-aminoethyl di(2-thienyl)borinate can exhibit complex, concentration-dependent biphasic effects. For many ion channels, these compounds act as robust inhibitors at high concentrations (e.g., >50 µM) but act as paradoxical activators at lower concentrations (e.g., 1–10 µM)[6].
As the wash-out buffer dilutes the drug, the localized concentration at the cell membrane transiently drops from the inhibitory range into the activating range before being fully cleared. This manifests as a temporary spike in current. Utilizing the BSA-enhanced fast-step protocol compresses this temporal window, rapidly pulling the concentration to zero and effectively eliminating the artifact.
Fig 2. Mechanism of the biphasic tail current artifact during the wash-out of 2-APB analogs.
References
2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons
Source: National Institutes of Health (PMC)
URL:[Link]
Inhibition of KCa3.1 by Depolarisation and 2-Aminoethoxydiphenyl Borate (2-APB)
Source: University of Cambridge Repository
URL:[Link]
Delicate balance between entropy and polarity in 54 analogs of 2-APB
Source: ResearchGate
URL:[Link]
2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels
Source: National Institutes of Health (PMC)
URL:[Link]
Molecular determinants of 2-aminoethoxydiphenyl borate sensitivity of transient receptor potential vanilloid 2
Source: National Institutes of Health (PMC)
URL:[Link]
Comprehensive Comparison Guide: 2-Aminoethyl Di(2-thienyl)borinate vs. 2-APB in SOCE Inhibition
Store-Operated Calcium Entry (SOCE) is a critical signaling pathway in non-excitable cells, governing diverse physiological responses from immune cell activation to cellular proliferation. The pharmacological modulation...
Author: BenchChem Technical Support Team. Date: April 2026
Store-Operated Calcium Entry (SOCE) is a critical signaling pathway in non-excitable cells, governing diverse physiological responses from immune cell activation to cellular proliferation. The pharmacological modulation of SOCE primarily targets the interaction between the endoplasmic reticulum (ER) Ca²⁺ sensor STIM1 and the plasma membrane pore-forming protein Orai1.
For decades, 2-aminoethyl diphenylborinate (2-APB) has served as the benchmark pharmacological tool for studying SOCE. However, its complex bimodal action and off-target effects have driven the synthesis of numerous structural analogues. This guide provides an in-depth technical comparison between classic 2-APB and its heterocyclic analogue, 2-aminoethyl di(2-thienyl)borinate (often referred to as dithienyl-APB), analyzing their pharmacodynamics, structural causality, and experimental applications[1][2].
Mechanistic Overview: Borinates and SOCE
Both 2-APB and dithienyl-APB belong to a class of borinate compounds characterized by a central Boron-Oxygen Core (BOC). The BOC, combined with an internal B-N coordinate bond formed by an ethanolamine chain, is the absolute structural requirement for modulating SOCE[1]. These compounds exert a bimodal effect: at low concentrations, they facilitate STIM1-Orai1 coupling (potentiating Ca²⁺ influx), while at high concentrations, they disrupt this coupling and block the Orai1 pore (inhibiting Ca²⁺ influx)[2][3].
Mechanistic pathway of SOCE activation and concentration-dependent modulation by borinate compounds.
Structural Causality & Pharmacodynamics
To understand why an application scientist would choose one compound over the other, we must examine the causality behind their structural differences.
The Benchmark: 2-APB
2-APB consists of the BOC, the ethanolamine chain, and two phenyl rings . The phenyl rings provide the specific steric bulk and lipophilicity required for high-affinity binding to the regulatory domains of STIM1 and Orai1.
Potentiation: Occurs at 1–5 µM .
Inhibition: Full SOCE blockade occurs at 20–50 µM [2].
Drawbacks: 2-APB is notoriously non-specific. At inhibitory concentrations, it also blocks Inositol 1,4,5-trisphosphate receptors (IP3Rs), inhibits Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, and activates certain TRP channels[2][4].
The Analogue: 2-Aminoethyl Di(2-thienyl)borinate (Dithienyl-APB)
In this analogue, the two six-membered phenyl rings are replaced by two five-membered, sulfur-containing thienyl rings .
Causality of the Shift: The thienyl substitution alters the electron density distribution around the boron core and reduces the steric volume of the hydrophobic tail. This structural modification significantly decreases the compound's binding affinity for the STIM/Orai complex.
Pharmacodynamic Impact: Because of the reduced affinity, the entire dose-response curve shifts to the right. Maximum SOCE potentiation requires ~30 µM (achieving ~186% potentiation), and full inhibition requires concentrations >300 µM [1].
Quantitative Comparison
Property
2-APB (2-Aminoethyl diphenylborinate)
2-Aminoethyl di(2-thienyl)borinate
Aromatic Rings
Two Phenyl rings (6-membered)
Two Thienyl rings (5-membered, S-heterocycle)
Max Potentiation Conc.
1 – 5 µM
~30 µM
Full Inhibition Conc.
20 – 50 µM
> 300 µM
Bimodal Action
Yes
Yes
Primary Targets
STIM1, Orai1, IP3R, SERCA, TRP channels
STIM1, Orai1 (Lower affinity)
Experimental Methodologies: The Self-Validating Ca²⁺ Add-Back Assay
To objectively compare the efficacy of these two inhibitors, researchers must utilize a protocol that isolates SOCE from other intracellular calcium release events. The Ca²⁺ Add-Back Assay is the gold standard. The following protocol is designed as a self-validating system: the use of EGTA ensures baseline stability, while the sequential addition of Thapsigargin and the borinate compound isolates the mechanism of action.
Step-by-Step Protocol
Dye Loading & Preparation:
Wash target cells (e.g., Jurkat T cells or MDA-MB-231) and resuspend in standard HEPES-buffered saline (HBS) containing 1 mM CaCl₂.
Incubate with 2 µM of a ratiometric calcium indicator (Fura-2 AM or Indo-1 AM) for 30–45 minutes at 37°C in the dark.
Causality: Ratiometric dyes are chosen over single-wavelength dyes (like Fluo-4) because they correct for uneven dye loading, photobleaching, and variations in cell thickness, ensuring trustworthy quantitative data[2].
Baseline Establishment (The Validation Step):
Wash cells twice to remove extracellular dye.
Resuspend in Ca²⁺-free HBS supplemented with 0.5 mM EGTA .
Record baseline fluorescence for 1–2 minutes. Self-Validation: A stable baseline in the presence of EGTA confirms that no extracellular calcium is leaking into the cells, isolating subsequent signals to intracellular stores.
ER Store Depletion:
Inject 1 µM Thapsigargin (TG) . TG irreversibly inhibits SERCA pumps, causing passive depletion of the ER Ca²⁺ stores and triggering STIM1 translocation.
Monitor the transient cytosolic Ca²⁺ spike until it returns to baseline (typically 5–10 minutes).
Modulator Application:
Add the target compound (e.g., 50 µM 2-APB or 350 µM Dithienyl-APB for inhibition) 30 to 60 seconds prior to calcium reintroduction.
Causality: This brief pre-incubation allows the lipophilic borinates to cross the plasma membrane and bind to STIM1/Orai1 complexes without causing prolonged off-target toxicity or unintended ER leakage before the measurement phase[2].
SOCE Measurement (Ca²⁺ Add-Back):
Inject CaCl₂ to achieve a final extracellular concentration of 1–2 mM.
Measure the rapid influx of Ca²⁺ through the activated Orai1 channels as a sharp increase in the fluorescence ratio. The efficacy of the inhibitor is quantified by calculating the area under the curve (AUC) or peak amplitude compared to a DMSO vehicle control.
Standard fluorometric workflow for isolating and measuring SOCE using the Ca²⁺ add-back protocol.
Expert Insights for Drug Development Professionals
When selecting between 2-APB and 2-aminoethyl di(2-thienyl)borinate for an experimental pipeline, consider the following field-proven insights:
Avoid Dithienyl-APB for High-Throughput Inhibition: Because dithienyl-APB requires concentrations exceeding 300 µM to achieve full SOCE blockade, it is highly prone to causing solvent (DMSO) toxicity and non-specific membrane disruption in delicate cell lines[1]. 2-APB remains superior if a generic borinate inhibitor is required.
Structural Mapping Utility: Dithienyl-APB is primarily valuable for structure-activity relationship (SAR) studies. The rightward shift in its dose-response curve proves that the aromatic rings of 2-APB are not just structural spacers, but active participants in the binding pocket of the STIM/Orai complex.
Modern Alternatives: If the goal is highly specific SOCE inhibition without the bimodal potentiation or IP3R/SERCA off-target effects of 2-APB, modern researchers should look toward dimeric 2-APB derivatives (such as DPB162-AE , which inhibits SOCE at sub-micromolar concentrations) or heterocyclic compounds like Synta66 and GSK-7975A[3][4].
References
Dellis, O., et al. (2011). "2-Aminoethyl diphenylborinate (2-APB) analogues: selective inhibition or potentiation of store-operated Ca2+ entry (SOCE)." Cell Calcium, 50(5), 415-423.[Link]
"Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range" - International Journal of Molecular Sciences, 2020.[Link]
"Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells" - International Journal of Molecular Sciences, 2020.[Link]
"DPB162-AE, an inhibitor of store-operated Ca2+ entry, can deplete the endoplasmic reticulum Ca2+ store" - Cell Calcium, 2017.[Link]
A Researcher's Guide to Navigating Calcium Signaling Modulation: 2-APB vs. DPBA
In the intricate world of cellular communication, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes. The ability to precisely manipulate intracell...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of cellular communication, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes. The ability to precisely manipulate intracellular Ca²⁺ signals is paramount for researchers seeking to unravel complex biological questions. For years, 2-aminoethoxydiphenyl borate (2-APB) has been a workhorse in this field. However, its promiscuous nature has led to a search for more specific tools. This guide provides an in-depth, evidence-based comparison of 2-APB and a related compound, diphenylborinic anhydride (DPBA), to assist researchers in making informed decisions for their experimental designs.
The Landscape of Intracellular Calcium Signaling
To understand the utility of these compounds, we must first appreciate the fundamental mechanisms they target. A primary pathway for elevating cytosolic Ca²⁺ begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.
This depletion of ER Ca²⁺ stores is sensed by stromal interaction molecule (STIM) proteins, which then translocate and cluster near the plasma membrane. This action activates Orai channels, the primary pores for store-operated calcium entry (SOCE), a critical mechanism for replenishing ER stores and sustaining Ca²⁺ signaling. Transient Receptor Potential (TRP) channels also play a significant role in Ca²⁺ influx and are modulated by a wide range of stimuli.
Profiling the Modulators: 2-APB and DPBA
2-Aminoethoxydiphenyl Borate (2-APB): The Versatile but Complex Tool
2-APB is a membrane-permeable compound initially characterized as an antagonist of the IP₃ receptor. This action prevents the release of Ca²⁺ from the ER. However, subsequent research has unveiled a far more complex pharmacological profile. 2-APB exhibits biphasic and often contradictory effects on SOCE and TRP channels, making data interpretation a significant challenge.
Diphenylborinic Anhydride (DPBA): A Sharper Implement?
DPBA is structurally related to 2-APB and has emerged as a modulator of TRP channels, particularly as an agonist for TRPV3. While less extensively studied than 2-APB, the available data suggests it may offer a more targeted approach for specific research questions, particularly those focused on TRP channel-mediated Ca²⁺ entry.
A Head-to-Head Comparison of Mechanisms
The efficacy of a chemical tool is defined by its specificity. The primary distinction between 2-APB and DPBA lies in their range of molecular targets within the Ca²⁺ signaling cascade.
The Promiscuity of 2-APB
2-APB's reputation as a "dirty" drug stems from its multifaceted interactions:
IP₃ Receptors: It is a known inhibitor of IP₃-induced Ca²⁺ release, with an IC₅₀ of 42 μM. However, this inhibition can be inconsistent and shows selectivity for the type 1 IP₃ receptor (IP₃R1).
SOCE (STIM-Orai Pathway): 2-APB has complex, dose-dependent effects. At low concentrations (1-5 µM), it can potentiate SOCE, while at higher concentrations (≥10 µM), it is inhibitory. It can also directly block the formation of STIM1 puncta, a crucial step in SOCE activation.
TRP Channels: Its effects are remarkably diverse. It activates TRPV1, TRPV2, and TRPV3 at higher concentrations but blocks a host of others, including TRPC3, TRPC5, TRPC6, and TRPM3.
Other Off-Target Effects: 2-APB has been shown to inhibit SERCA pumps (slowing Ca²⁺ reuptake into the ER) and affect mitochondrial Ca²⁺ handling. Furthermore, it is known to hydrolyze in physiological buffers, which can affect its stability and effective concentration over time.
The Focused Action of DPBA
Research on DPBA is less extensive, but it appears to be a more specific TRP channel modulator. It has been identified as an agonist of TRPV3 with an EC₅₀ of 85.1 µM. This more defined action makes it a potentially cleaner tool for studying the roles of specific TRP channels in Ca²⁺ signaling, without the confounding effects on IP₃Rs and the STIM-Orai pathway that plague experiments with 2-APB.
Caption: Intracellular Ca²⁺ signaling pathways showing points of modulation by 2-APB and DPBA.
Quantitative Efficacy at a Glance
To facilitate direct comparison, the table below summarizes the known targets and effective concentrations of both compounds. The wide range of targets for 2-APB underscores the critical need for careful concentration selection and appropriate controls in experimental design.
Feature
2-Aminoethoxydiphenyl Borate (2-APB)
Diphenylborinic Anhydride (DPBA)
Primary Target(s)
IP₃ Receptors, SOCE (STIM/Orai), TRP Channels
TRP Channels (specifically TRPV3)
IP₃R Modulation
Antagonist (IC₅₀ = 42 µM)
Not reported as a primary target
SOCE Modulation
Biphasic: Potentiates at 1-5 µM, Inhibits at ≥10 µM
High promiscuity, chemical instability in aqueous buffer
More targeted action, but less studied overall
A Practical Guide: Experimental Comparison Protocol
To empirically determine the most suitable compound for your research, a direct comparative assay is invaluable. Here, we outline a standard fluorescence-based protocol to assess the effects of 2-APB and DPBA on SOCE.
Rationale: This "calcium add-back" assay is a robust method to isolate and measure SOCE. By first depleting ER stores in a Ca²⁺-free environment with a SERCA inhibitor like thapsigargin, we can ensure that the subsequent rise in cytosolic Ca²⁺ upon its reintroduction is due to influx through store-operated channels, not release from internal stores.
Caption: Workflow for a comparative calcium add-back assay.
Step-by-Step Methodology
Cell Preparation: Plate cells (e.g., HEK293, HeLa) on glass-bottom dishes suitable for fluorescence microscopy. Allow them to adhere and grow to 70-80% confluency.
Dye Loading: Incubate cells with a ratiometric Ca²⁺ indicator like Fura-2 AM (e.g., 2-5 µM) in a physiological saline buffer (e.g., HBSS) for 30-45 minutes at 37°C. Fura-2 is preferred as its ratiometric nature (340/380 nm excitation) minimizes artifacts from dye loading variations or photobleaching.
Washing: Gently wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.
Baseline & Pre-incubation: Place the dish on the microscope stage. Perfuse with Ca²⁺-free HBSS and record a stable baseline fluorescence ratio for 2-3 minutes. Then, perfuse with Ca²⁺-free HBSS containing the desired concentration of your test compound (2-APB, DPBA) or a vehicle control (DMSO) for 5-10 minutes.
ER Store Depletion: While still in Ca²⁺-free buffer containing the test compound, add thapsigargin (e.g., 1-2 µM) to irreversibly inhibit the SERCA pump and deplete ER Ca²⁺ stores. A transient rise in cytosolic Ca²⁺ will be observed as Ca²⁺ leaks from the ER. Wait for this signal to return to a new, stable plateau.
Initiation of SOCE: Reintroduce Ca²⁺ to the extracellular medium by perfusing with HBSS containing 2 mM CaCl₂ (and the test compound). This will trigger Ca²⁺ influx through the now-open store-operated channels.
Data Acquisition: Record the Fura-2 fluorescence ratio throughout the experiment.
Analysis: Quantify the magnitude of SOCE by measuring the peak increase in the Fura-2 ratio after the re-addition of extracellular Ca²⁺. Compare the results from the 2-APB and DPBA-treated cells to the vehicle control.
Conclusion and Recommendations
The choice between 2-APB and DPBA is fundamentally a choice between broad-spectrum modulation and targeted action.
Choose 2-APB with caution when you need to inhibit IP₃-mediated Ca²⁺ release and SOCE simultaneously, and are prepared to perform extensive control experiments. Its use requires careful dose-response analysis to navigate its biphasic effects, and its off-target actions on mitochondria and SERCA pumps must be considered in data interpretation.
Choose DPBA when your research question centers on the role of specific TRP channels, such as TRPV3. Its more focused mechanism of action provides a cleaner experimental system, reducing the likelihood of confounding off-target effects. As research into DPBA and other 2-APB analogues continues, more specific and potent tools for dissecting Ca²⁺ signaling pathways will undoubtedly emerge.
Ultimately, the most rigorous science is conducted with the sharpest tools. While 2-APB has been instrumental in shaping our understanding of Ca²⁺ signaling, the development of more specific modulators like DPBA represents a critical step forward, enabling researchers to ask more precise questions and obtain more reliable answers.
References
Bootman, M. D., et al. (2002). 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release. FASEB journal, 16(10), 1145-1150. [Link]
Prakriya, M., & Lewis, R. S. (2001). Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. The Journal of physiology, 536(Pt 1), 3–19. [Link]
Lindinger, S., et al. (2023). The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2. Redox Biology, 61, 102654. [Link]
Gregory, R. B., et al. (2002). 2-aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release. The FASEB Journal, 16(10), 1145-1150. [Link]
Prakriya, M., & Lewis, R. S. (2001). Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. The Journal of Physiology, 536(1), 3-19. [Link]
Iwasaki, H., et al. (2001). 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. Receptors & Channels, 7(6), 429-439. [Link]
DeHaven, W. I., et al. (2008). Complex Actions of 2-Aminoethyldiphenyl Borate on Store-operated Calcium Entry. Journal of Biological Chemistry, 283(28), 19265–19273. [Link]
Bootman, M. D., et al. (2003). 2-Aminoethoxydiphenyl borate (2-APB)
Validation
structural activity relationship of 2-aminoethyl di(2-thienyl)borinate
Comprehensive SAR Guide: 2-Aminoethyl di(2-thienyl)borinate vs. 2-APB in Calcium Signaling Executive Rationale & Pharmacological Context In the landscape of intracellular calcium signaling, Store-Operated Calcium Entry (...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive SAR Guide: 2-Aminoethyl di(2-thienyl)borinate vs. 2-APB in Calcium Signaling
Executive Rationale & Pharmacological Context
In the landscape of intracellular calcium signaling, Store-Operated Calcium Entry (SOCE) is a critical pathway for immune cell activation, particularly in T lymphocytes and neutrophils. For decades, 2-aminoethyl diphenylborinate (2-APB) has served as the baseline pharmacological tool for modulating SOCE. However, its utility in advanced drug development is severely hampered by a lack of target specificity; 2-APB is known to indiscriminately inhibit Inositol 1,4,5-trisphosphate receptors (IP3R), Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA) pumps, and various Transient Receptor Potential (TRP) channels[1].
To overcome these limitations and map the structural requirements for SOCE modulation, researchers have developed targeted analogs. 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB) was synthesized by replacing the phenyl rings of 2-APB with thienyl rings[1]. This guide provides a definitive Structural Activity Relationship (SAR) analysis, comparing dithienyl-APB against its predecessor to empower researchers with the mechanistic insights needed for precise experimental design.
Structural Activity Relationship (SAR) Analysis
The pharmacological efficacy of borinate analogs in modulating SOCE hinges on two primary structural domains: the Boron-Oxygen Core (BOC) and the aromatic substituents.
The Boron-Oxygen Core (BOC): The BOC is the non-negotiable functional anchor for SOCE potentiation. Experimental data demonstrates that analogs lacking the BOC (such as DMBA, where the boron atom is bound to a terminal hydroxyl group) completely lose their capacity to potentiate SOCE[1].
Aromatic Substitutions: The aromatic rings dictate the compound's concentration sensitivity and binding affinity. By modifying the phenyl rings to thienyl rings, dithienyl-APB presents as a sterically smaller analog[1]. This substitution proves that while the phenyl rings are not strictly required for the mechanism of biphasic modulation, the nature of the aromatic ring shifts the concentration threshold required for channel gating[1].
Logical mapping of the Structure-Activity Relationship (SAR) for 2-APB analogs.
Mechanistic Pathway: Biphasic Modulation of SOCE
Both 2-APB and dithienyl-APB exhibit a highly specific biphasic effect on the STIM1/Orai1 complex. At low concentrations, these compounds facilitate the coupling of the ER calcium sensor (STIM1) to the plasma membrane channel (Orai1), thereby potentiating calcium influx. At high concentrations, they act as pore blockers or uncouplers, resulting in full inhibition of the SOCE current[1]. Furthermore, high concentrations of these borinates effectively suppress downstream functional responses, such as Reactive Oxygen Species (ROS) production and phagocytosis in neutrophils, due to their concurrent inhibition of IP3Rs[1].
Mechanism of Store-Operated Calcium Entry (SOCE) and modulation by borinate analogs.
Quantitative Performance Comparison
The following table synthesizes the quantitative performance of dithienyl-APB against 2-APB and a BOC-deficient control (DMBA) in Jurkat T cell models.
Data Insight: Dithienyl-APB proves that replacing phenyls with thienyls preserves the biphasic nature of the molecule but shifts the maximum potentiation threshold to 30 µM and the full inhibition threshold to >300 µM[1].
Self-Validating Experimental Methodologies
To accurately capture the biphasic nature of these compounds, researchers must employ self-validating experimental designs. The following protocol utilizes ratiometric calcium imaging to eliminate optical artifacts and strictly isolates SOCE from basal ER calcium release.
Protocol: Ratiometric Measurement of SOCE in Jurkat T Cells
Causality & Rationale: We utilize Indo-1 because its apparent dissociation constant (Kd) for Ca2+ is ~250 nM[1]. By calculating the ratio (R) of fluorescence at 405 nm over 480 nm, we normalize the data against dye leakage, photobleaching, and variations in cell thickness[1].
Dye Loading: Incubate Jurkat T cells with 3 µM Indo-1 AM for 45 minutes at room temperature. Wash twice to remove extracellular dye.
Baseline & ER Depletion (The Validation Step): Resuspend cells in a Ca2+-free buffer (supplemented with 0.5 mM EGTA). Stimulate the cells with 10 µg/ml phytohemagglutinin (PHA)[2].
Why? Performing this step in the absence of extracellular calcium ensures that the initial transient spike is strictly due to ER calcium release via IP3R, effectively depleting the stores and oligomerizing STIM1 without triggering premature SOCE.
Compound Incubation: Add dithienyl-APB (e.g., 30 µM for potentiation, 300 µM for inhibition)[1] and incubate for 3–5 minutes to allow equilibration at the plasma membrane.
SOCE Triggering: Spike the buffer with CaCl2 to achieve a final extracellular concentration of 2 mM.
Why? The sudden reintroduction of calcium creates a steep concentration gradient. Because STIM1 is already coupled to Orai1 (from Step 2), the resulting immediate influx is exclusively SOCE.
Quantification: Record the 405 nm / 480 nm emission ratio. Compare the peak influx slope and maximum amplitude against vehicle-treated controls.
Self-validating ratiometric calcium imaging workflow for SOCE quantification.
Conclusion
For researchers investigating the STIM1/Orai1 axis, 2-aminoethyl di(2-thienyl)borinate (dithienyl-APB) serves as a highly valuable structural probe. While it mimics the biphasic behavior of 2-APB, its shifted concentration curve (potentiation at 30 µM, inhibition at >300 µM) and modified steric profile provide a distinct pharmacological signature. When designing assays, maintaining the Boron-Oxygen Core is absolute, while manipulating the aromatic rings allows for the fine-tuning of channel sensitivity.
References
Title: Le recrutement du neutrophile au site de l'inflammation
Source: ResearchGate
URL
Title: Le recrutement du neutrophile au site de l'inflammation (Extended Data)
Publish Comparison Guide: Cross-Reactivity of 2-Aminoethyl Di(2-thienyl)borinate with SERCA Pumps
Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Context In the field of intracellular calcium (Ca²⁺) signaling, borinate-bas...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Context
In the field of intracellular calcium (Ca²⁺) signaling, borinate-based compounds are heavily utilized to probe Store-Operated Calcium Entry (SOCE) and inositol 1,4,5-trisphosphate receptor (IP3R) dynamics. 2-aminoethyl di(2-thienyl)borinate (often referred to in literature as dithienyl-APB) is a structural analog of the widely used modulator 2-APB, synthesized by replacing the two phenyl rings with thienyl rings to alter its binding affinity and lipophilicity [1, 2].
While dithienyl-APB is deployed to modulate IP3R and Orai1/STIM1 complexes, a critical pitfall in assay design is its cross-reactivity with the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump . Like its parent compound 2-APB, the boron-oxygen core and ethanolamine chain of dithienyl-APB interfere with the Ca²⁺-binding sites of SERCA, reducing both Ca²⁺ affinity and phosphoryl transfer from ATP [3].
The Causality of Confounded Data: If a researcher applies dithienyl-APB at micromolar concentrations (>30 µM) intending to block IP3R, the simultaneous inhibition of SERCA prevents the refilling of the endoplasmic reticulum (ER). This causes passive ER Ca²⁺ depletion, which paradoxically triggers STIM1 aggregation and activates SOCE independently of IP3R [4]. Understanding this cross-reactivity is paramount for designing self-validating experimental systems.
Signaling Pathway Visualization
The following diagram maps the intersection of these targets, illustrating why SERCA cross-reactivity confounds SOCE and IP3R data.
Mechanistic pathway illustrating the cross-reactivity of 2-aminoethyl di(2-thienyl)borinate with SERCA.
Comparative Performance Analysis
To objectively evaluate 2-aminoethyl di(2-thienyl)borinate, we must benchmark it against standard SERCA and IP3R modulators. The table below synthesizes quantitative performance metrics to guide compound selection.
Compound
Primary Target
SERCA Inhibition (IC₅₀)
Reversibility
Mechanism of Action on SERCA
2-aminoethyl di(2-thienyl)borinate
SOCE / IP3R
Moderate (~100–300 µM)*
Reversible
Decreases Ca²⁺ binding affinity & phosphoryl transfer
2-APB
SOCE / IP3R
Moderate (325–725 µM) [3]
Reversible
Binds near L6-7 loop, reducing Ca²⁺ access
Thapsigargin
SERCA
High (<1 nM)
Irreversible
Forms a dead-end complex (E2 state)
Cyclopiazonic Acid (CPA)
SERCA
High (~100 nM)
Reversible
Blocks the Ca²⁺ access channel
Xestospongin C
IP3R
None (>100 µM)
Reversible
Competitive IP3R block without SERCA cross-reactivity
*Note: Dithienyl-APB shares the borinate core of 2-APB. While sub-micromolar doses (<1 µM) avoid SERCA[2], the micromolar doses typically required for full SOCE inhibition will inevitably induce SERCA cross-reactivity.
As a Senior Application Scientist, I strongly advise against relying solely on live-cell Ca²⁺ imaging to rule out SERCA cross-reactivity, as compensatory extrusion mechanisms (e.g., PMCA, NCX) can mask ER leak. Instead, the following NADH-Coupled ATPase Activity Assay provides a self-validating, biochemically isolated system to quantify direct SERCA inhibition.
Experimental Workflow Visualization
Step-by-step experimental workflow for validating SERCA pump inhibition via NADH-coupled ATPase assay.
Action: Isolate SR vesicles from skeletal muscle or target cell lines using differential centrifugation, suspending the final pellet in a buffer containing 250 mM sucrose and 20 mM MOPS (pH 7.2).
Causality & Expertise: Using isolated vesicles removes the influence of cytosolic Ca²⁺ buffers and plasma membrane channels. Sucrose maintains osmotic stability, preventing vesicle lysis which would uncouple the ATPase from the membrane environment.
Step 2: NADH-Coupled Assay Setup
Action: Add 50 µg/mL of SR vesicles to an assay buffer containing 50 mM MOPS (pH 7.2), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM CaCl₂ (yielding ~10 µM free Ca²⁺), 0.2 mM NADH, 0.5 mM phosphoenolpyruvate, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
Causality & Expertise: We utilize an NADH-coupled assay rather than a direct Pi-release assay because it provides real-time kinetic data. ATP hydrolysis by SERCA produces ADP, which PK uses to convert phosphoenolpyruvate to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The drop in NADH absorbance at 340 nm is directly proportional to SERCA ATPase activity.
Step 3: Addition of A23187 Ionophore
Action: Introduce 2 µM of the Ca²⁺ ionophore A23187 to the cuvette prior to initiating the reaction with ATP.
Causality & Expertise: SERCA pumps are allosterically inhibited by high luminal (intra-vesicular) Ca²⁺ concentrations. By adding A23187, the vesicular membrane becomes freely permeable to Ca²⁺. This dissipates the gradient, ensuring the measured ATP hydrolysis rate reflects the maximum velocity (
Vmax
) unhindered by back-inhibition.
Step 4: Titration of 2-aminoethyl di(2-thienyl)borinate
Action: Titrate the compound from 1 µM to 500 µM. Ensure the final DMSO concentration remains strictly below 0.1% v/v.
Causality & Expertise: Borinate compounds are highly lipophilic. Exceeding 0.1% DMSO will fluidize the SR lipid bilayer, artificially altering SERCA conformational kinetics and generating false-positive inhibition data.
Step 5: Internal Validation via Thapsigargin
Action: At the end of the kinetic read, add 1 µM Thapsigargin.
Causality & Expertise: This is the critical self-validating step. Thapsigargin is a highly specific, irreversible SERCA inhibitor. If the absorbance drop at 340 nm does not completely halt upon Thapsigargin addition, it indicates background ATP hydrolysis from non-SERCA ATPases (e.g., contaminating mitochondrial ATPases), invalidating the specific assay run.
Conclusion & Best Practices
When utilizing 2-aminoethyl di(2-thienyl)borinate to study IP3R or SOCE, researchers must account for its SERCA cross-reactivity. Field-proven insight: If your experimental design requires concentrations exceeding 10 µM to achieve target inhibition, you are almost certainly inducing partial SERCA blockade. To isolate IP3R-specific effects without SERCA interference, researchers should either utilize highly selective agents like Xestospongin C or perform parallel control experiments using reversible SERCA inhibitors (like CPA) to subtract the baseline ER leak artifact.
References
Le Guilcher, C., Luyten, T., Parys, J. B., Pucheault, M., & Dellis, O. (2020). "Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range." International Journal of Molecular Sciences, 22(1), 105. URL:[Link]
Dellis, O., et al. (2011). "The store-operated calcium entry, better known as SOCE, forms the main Ca2+ influx pathway in non-excitable cells." Biochemical and Biophysical Research Communications, 406(4), 633-638. URL:[Link]
Bilmen, J. G., Wootton, L. L., Godfrey, R. E., Smart, O. S., & Michelangeli, F. (2002). "Inhibition of SERCA Ca2+ pumps by 2-aminoethoxydiphenyl borate (2-APB)." European Journal of Biochemistry, 269(15), 3678-3687. URL:[Link]
Bootman, M. D., Collins, T. J., Mackenzie, L., Roderick, H. L., Berridge, M. J., & Peppiatt, C. M. (2002). "2-Aminoethoxydiphenyl borate (2-APB) is a reliable blocker of store-operated Ca2+ entry but an inconsistent inhibitor of InsP3-induced Ca2+ release." The FASEB Journal, 16(10), 1145-1150. URL:[Link]
Validation
Decoupling Calcium Signaling: A Comparative Guide to 2-APB Analogs in Electrophysiology
For decades, 2-aminoethoxydiphenyl borate (2-APB) has served as a cornerstone pharmacological tool for investigating intracellular calcium dynamics. However, its notorious promiscuity—acting simultaneously as an inositol...
Author: BenchChem Technical Support Team. Date: April 2026
For decades, 2-aminoethoxydiphenyl borate (2-APB) has served as a cornerstone pharmacological tool for investigating intracellular calcium dynamics. However, its notorious promiscuity—acting simultaneously as an inositol 1,4,5-trisphosphate receptor (IP3R) inhibitor, a Transient Receptor Potential (TRP) channel modulator, and a dual-action modulator of Store-Operated Calcium Entry (SOCE)—creates significant confounding variables in high-resolution electrophysiology.
To isolate specific mechanistic pathways, structural analogs of 2-APB have been developed. This guide provides an in-depth, objective comparison of two critical derivatives: methoxy-APB (2-aminoethyl 3-methoxyphenyl(phenyl)borinate) and dithienyl-APB (2-aminoethyl di(2-thienyl)borinate). By analyzing their distinct electrophysiological profiles, researchers can select the optimal compound for precise modulation of the STIM/Orai axis and TRP channels[1].
Mechanistic Divergence: Structural Causality
The pharmacological behavior of 2-APB is heavily dictated by the free rotation and steric bulk of its two phenyl rings. Modifying these rings fundamentally alters the compound's interaction with the STIM1-Orai1 coupling interface.
Methoxy-APB: By adding a methoxy group to only one of the phenyl rings (leaving the second intact), this analog retains the classic "dual-action" signature of 2-APB. It potentiates SOCE at low concentrations (typically 1–10 µM) and inhibits it at higher concentrations[2]. The methoxy substitution subtly shifts the dose-response curve, making it an excellent tool for studying the conformational changes associated with STIM1-Orai1 potentiation without completely abolishing the mechanism.
2-aminoethyl di(2-thienyl)borinate (Dithienyl-APB): Replacing both phenyl rings with thienyl groups structurally restricts the molecule. This profound modification completely abolishes the low-dose potentiation capacity[2]. Consequently, dithienyl-APB acts as a pure, unidirectional inhibitor of SOCE. This is highly advantageous for researchers who require a clean block of the Calcium Release-Activated Calcium current (
ICRAC
) without the confounding transient activation artifact[3].
Fig 1: Differential modulation of the STIM1-Orai1 SOCE pathway by 2-APB analogs.
Quantitative Electrophysiological Profiling
The following table summarizes the comparative efficacy and target specificity of these compounds based on whole-cell patch-clamp and ratiometric calcium imaging data[1][2].
Parameter
Standard 2-APB
Methoxy-APB
Di(2-thienyl)borinate
SOCE Potentiation
Yes (1–10 µM)
Yes (Shifted kinetics)
No (Abolished)
SOCE Inhibition (
IC50
)
~15–20 µM
~25–30 µM
~10–15 µM
Mechanism of Action
Dual-action modulator
Dual-action modulator
Pure Inhibitor
IP3R Inhibition
High
Moderate
Moderate to High
Primary Application
General screening
Studying STIM/Orai coupling
Clean SOCE blockade
Self-Validating Experimental Protocols
To accurately assess the differential effects of these analogs, researchers must utilize a self-validating electrophysiological system. The protocol below details the isolation of
ICRAC
using whole-cell patch-clamp, designed to eliminate contaminating currents and definitively prove the mechanism of action.
Protocol: Whole-Cell Patch-Clamp Isolation of
ICRAC
Rationale & Causality:ICRAC
is a minute current (often <50 pA in native cells). To measure it accurately, we must actively deplete the Endoplasmic Reticulum (ER) calcium stores while simultaneously blocking voltage-gated potassium and sodium channels.
Action: Fill the recording pipette with an intracellular solution containing 20 mM BAPTA and 0 mM added
Ca2+
.
Causality: BAPTA acts as a rapid, high-affinity calcium chelator. Upon achieving the whole-cell configuration, BAPTA diffuses into the cytosol, stripping it of free
Ca2+
. This prevents
Ca2+
-dependent inactivation of Orai1 and forces the passive depletion of ER stores, leading to the steady, controlled activation of STIM1 without the need for receptor agonists.
Step 2: Extracellular Cation Isolation
Action: Perfuse the cell with an extracellular solution where
Na+
is replaced by tetraethylammonium (TEA-Cl) or N-methyl-D-glucamine (NMDG), and supplement with 10–20 mM
Ca2+
.
Causality: Removing extracellular sodium eliminates contaminating
Na+
currents through non-selective cation channels (like TRPs). High extracellular calcium amplifies the driving force for
ICRAC
, making the tiny current easier to resolve.
Step 3: Voltage-Ramp Execution
Action: Apply a voltage ramp from -100 mV to +100 mV over 50 ms, repeated every 2 seconds.
Causality: This is the critical self-validation step.
ICRAC
possesses a highly specific, inwardly rectifying Current-Voltage (I-V) relationship. By using a ramp, you confirm the identity of the current: you should observe a large inward current at negative potentials and virtually zero outward current at positive potentials. If the I-V curve is linear, the recording is contaminated by a TRP channel or a leak current.
Step 4: Analog Application
Action: Once the inward current at -100 mV reaches a steady-state plateau (typically 3–5 minutes post-break-in), perfuse either 5 µM Methoxy-APB or 15 µM Di(2-thienyl)borinate.
Expected Result: Methoxy-APB will cause a transient spike (potentiation) in the inward current before eventual block at higher doses. Di(2-thienyl)borinate will induce a rapid, monotonic decay of the inward current, validating its role as a pure inhibitor.
Fig 2: Self-validating whole-cell patch-clamp workflow for isolating ICRAC.
Application Selection Guide
Choosing between these two analogs requires aligning the compound's structural behavior with your experimental endpoints:
Choose Methoxy-APB when: You are investigating the allosteric mechanisms of STIM1-Orai1 interaction. Because it retains the potentiation phase, it is an ideal probe for trapping the channel complex in an open state at low concentrations, which is highly useful for FRET (Förster Resonance Energy Transfer) microscopy or structural biology preparations.
Choose 2-aminoethyl di(2-thienyl)borinate when: You are conducting functional assays (e.g., cell proliferation, cytokine release, or migration assays) where transient calcium spikes would trigger unwanted downstream signaling cascades. Its pure inhibitory profile ensures that SOCE is silenced without accidentally activating calcium-dependent kinases (like CaMKII) during the onset of perfusion.
References
Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range. MDPI. Retrieved from [Link]
Le recrutement du neutrophile au site de l'inflammation. ResearchGate. Retrieved from [Link]
Store-operated Ca²⁺Entry (SOCE) Plays a Role in the Polarization of Neutrophil-like HL-60 Cells. ResearchGate. Retrieved from [Link]
in vivo vs in vitro efficacy validation of 2-aminoethyl di(2-thienyl)borinate
As a Senior Application Scientist navigating the complex landscape of intracellular calcium signaling, I frequently encounter a recurring translational hurdle: compounds that exhibit exquisite precision in vitro often di...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complex landscape of intracellular calcium signaling, I frequently encounter a recurring translational hurdle: compounds that exhibit exquisite precision in vitro often display pleiotropic, unpredictable behaviors in vivo.
Few molecules exemplify this paradox better than 2-aminoethyl di(2-thienyl)borinate (2-APB) . Originally characterized as a membrane-permeant inhibitor of inositol 1,4,5-trisphosphate receptors (IP3Rs), 2-APB is now recognized as a potent, albeit complex, modulator of Store-Operated Calcium Entry (SOCE), STIM/Orai complexes, and Transient Receptor Potential (TRP) channels[1][2].
This guide provides an objective, data-driven framework for validating the efficacy of 2-APB. By deconstructing both in vitro cellular assays and in vivo systemic models, we will explore the causality behind experimental design, compare 2-APB against alternative modulators, and bridge the pharmacokinetic gap between the petri dish and the living organism.
The Mechanistic Architecture of 2-APB
Before designing an efficacy validation protocol, we must understand the target landscape. 2-APB does not operate as a simple binary switch; its pharmacological profile is highly concentration-dependent and bimodal[3]. At low concentrations (≤10 µM), 2-APB potentiates SOCE and Ca2+ release-activated Ca2+ (CRAC) currents. At higher concentrations (≥30 µM), it induces a transient activation followed by robust inhibition[4].
Fig 1: Pleiotropic molecular targets of 2-APB in cellular calcium signaling pathways.
In Vitro Efficacy Validation: Isolating the Calcium Flux
To validate 2-APB in vitro, we must design a self-validating system that isolates specific calcium pathways from the noise of global cellular signaling. The gold standard for this is ratiometric calcium imaging using Fura-2AM.
Step-by-Step Protocol: Fura-2AM Ratiometric Imaging of SOCE
This protocol is engineered to isolate plasma membrane calcium influx from endoplasmic reticulum (ER) calcium release[3].
Fluorophore Loading : Incubate cells (e.g., MDA-MB-231 or HEK293) with 2 µM Fura-2AM for 30 minutes at 37°C.
The Causality: Fura-2AM is a ratiometric dye (excitation at 340 nm and 380 nm). Using a ratio mathematically eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, ensuring the signal is strictly proportional to intracellular free Ca2+.
Baseline Establishment : Perfuse cells with Nominal Calcium-Free (NCF) buffer.
The Causality: Removing extracellular calcium prevents premature influx, establishing a stable baseline for intracellular resting Ca2+.
Passive Store Depletion : Apply 1 µM Thapsigargin in NCF buffer.
The Causality: Thapsigargin irreversibly blocks SERCA pumps. Without SERCA, Ca2+ naturally leaking from the ER cannot be re-sequestered. This passively depletes the ER without activating IP3Rs, triggering STIM1 oligomerization and priming the Orai channels[3].
Target Engagement (Compound Application) : Perfuse with 50 µM 2-APB in NCF buffer for 5 minutes.
The Causality: Pre-incubating the compound before reintroducing calcium allows 2-APB to bind its targets (STIM/Orai complexes) without competing against active, high-velocity ion fluxes[4].
SOCE Quantification : Switch to a buffer containing 2 mM CaCl₂ + 50 µM 2-APB.
The Causality: The sudden availability of extracellular Ca2+ drives a massive influx through the now-open CRAC channels. Efficacy is quantified by calculating the area under the curve (AUC) or peak suppression relative to a vehicle control.
Comparative In Vitro Performance
When selecting an inhibitor for in vitro assays, researchers must weigh specificity against membrane permeability. Table 1 outlines how 2-APB compares to leading alternatives.
In Vivo Efficacy Validation: The Systemic Translation
Translating 2-APB from in vitro to in vivo models reveals a fascinating pharmacological plot twist. While in vitro assays focus on its role as an ion channel blocker, in vivo efficacy is often driven by off-target or secondary mechanisms, such as direct reactive oxygen species (ROS) scavenging[5] or disrupting parasitic homeostasis[6].
Fig 2: Experimental translation workflow from in vitro target isolation to in vivo systemic efficacy.
This protocol leverages 2-APB to prevent cellular necrosis following myocardial infarction[5].
Surgical Ischemia Induction : Anesthetize C57BL/6 mice, perform a left thoracotomy, and reversibly ligate the left anterior descending (LAD) coronary artery for 30 minutes.
The Causality: This mimics acute myocardial infarction. The ischemic period depletes ATP and primes the tissue, but the majority of lethal cellular damage actually occurs upon the reintroduction of oxygen (reperfusion).
Temporal Dosing : Administer 2-APB (e.g., 2 mg/kg via intravenous bolus) immediately prior to releasing the LAD ligature.
The Causality: Reperfusion triggers a massive, instantaneous burst of ROS and a lethal influx of calcium. Administering 2-APB at this exact temporal window intercepts the ROS burst. Interestingly, studies show that in vivo cardioprotection by 2-APB is heavily mediated by its direct chemical scavenging of H₂O₂, rather than pure channel blockade[5].
Reperfusion & Recovery : Release the ligature and allow blood flow to return for 24 hours.
Self-Validating Quantification (Evans Blue/TTC Staining) : Re-ligate the LAD, inject Evans Blue dye systemically, excise the heart, slice it, and incubate in Triphenyltetrazolium chloride (TTC).
The Causality: This is a dual-validation system. Evans Blue stains all perfused tissue blue, leaving the "Area at Risk" (AAR) unstained. This validates that the surgical ligation was consistent across animals. TTC stains viable tissue within the AAR red, leaving necrotic (infarcted) tissue white. Efficacy is objectively calculated as the ratio of Infarct Area to Area at Risk (IA/AAR).
Quantitative In Vivo Efficacy Data
Experimental Model
Dose / Route
Primary Phenotypic Outcome
Proposed In Vivo Mechanism
Reference
Murine Cardiac I/R Injury
2 mg/kg, Intravenous
Significant reduction in myocardial infarct size (IA/AAR)
Direct ROS (H₂O₂) scavenging; prevention of Ca2+ overload
The Application Scientist's Verdict: Bridging the Gap
When transitioning 2-APB from in vitro screens to in vivo therapeutics, researchers must account for its dual personality.
In vitro, 2-APB is an indispensable, highly membrane-permeant tool for dissecting STIM/Orai coupling and IP3R function, provided the researcher strictly controls the concentration to navigate its bimodal activation/inhibition curve[2][4].
However, in vivo, its efficacy cannot be solely attributed to ion channel modulation. The lipophilic nature of 2-APB allows it to readily cross cell membranes and the blood-brain barrier, but its systemic success in models like ischemia-reperfusion[5] and drug-resistant malaria[6] is a product of polypharmacology—combining calcium homeostasis disruption with potent anti-oxidative properties. Therefore, when designing in vivo protocols, dose-response curves must be re-calibrated entirely, as the in vitro IC₅₀ will rarely predict the optimal systemic dose.
References
ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets. National Institutes of Health (NIH). Available at:[Link]
2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. ResearchGate. Available at:[Link]
Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells. MDPI. Available at:[Link]
Potentiation and inhibition of Ca2+ release-activated Ca2+ channels by 2-aminoethyldiphenyl borate (2-APB) occurs independently of IP3 receptors. National Institutes of Health (NIH). Available at:[Link]
2-aminoethoxydiphenyl borate provides an anti-oxidative effect and mediates cardioprotection during ischemia reperfusion in mice. PLOS One. Available at:[Link]
Simultaneous administration of 2-aminoethyl diphenylborinate and chloroquine reverses chloroquine resistance in malaria parasites. National Institutes of Health (NIH). Available at:[Link]
Simultaneous Administration of 2-Aminoethyl Diphenylborinate and Chloroquine Reverses Chloroquine Resistance in Malaria Parasites. ASM Journals. Available at:[Link]
Operational Guide: Proper Disposal Procedures for 2-Aminoethyl di(2-thienyl)borinate In the landscape of drug development and cellular biology, 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB) h...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal Procedures for 2-Aminoethyl di(2-thienyl)borinate
In the landscape of drug development and cellular biology, 2-Aminoethyl di(2-thienyl)borinate (commonly referred to as dithienyl-APB) has emerged as a specialized research tool. As a structural analogue of 2-APB, it is utilized to probe Store-Operated Calcium Entry (SOCE) mechanisms and Transient Receptor Potential (TRP) channel dynamics . However, the structural complexity of dithienyl-APB—specifically the presence of a borinic ester core flanked by thiophene rings and an aminoethyl group—necessitates rigorous, specialized disposal protocols.
Improper handling of organoboron and organosulfur compounds can lead to environmental toxicity and hazardous laboratory conditions. As a Senior Application Scientist, I have designed this guide to provide a self-validating, causally-driven framework for the safe and compliant disposal of dithienyl-APB in professional laboratory settings.
Chemical Causality in Waste Management
To design an effective disposal strategy, we must first understand the chemical behavior of the molecule and why standard disposal methods fail:
Borinic Ester Hydrolysis : The boron-oxygen core is susceptible to hydrolysis, potentially yielding borinic acids and ethanolamine derivatives. This dictates that the waste should not be indiscriminately mixed with aqueous acidic or basic streams, which could catalyze unpredictable degradation and gas evolution.
Thiophene Ring Stability : The sulfur-containing thiophene rings are environmentally persistent and toxic to aquatic life. Consequently, aqueous drain disposal is strictly prohibited.
Combustion Byproducts : When incinerated, the molecule generates sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, the waste must be segregated and routed to a facility equipped with flue-gas desulfurization (FGD) systems, rather than standard municipal incinerators .
Waste Categorization and Containment Matrix
Summarizing the physical states of the waste ensures that laboratory personnel can quickly identify the correct disposal route and compatible containment vessels.
Table 1: Waste Categorization and Compatibility Matrix for Dithienyl-APB
Waste State
Common Matrix
Primary Hazard
Recommended Primary Container
Final Disposal Route
Solid
Neat powder
Target organ toxicity
Original glass vial
Lab pack for incineration
Liquid
DMSO solution
Solvent toxicity, skin absorption
HDPE or Glass
Organic waste (Non-halogenated)
Liquid
Ethanol solution
Flammability
HDPE or Glass
Flammable organic waste
Consumables
Pipette tips, gloves
Trace contamination
Puncture-resistant bag
Solid hazardous waste
Operational Protocol: Liquid Waste Segregation and Containment
This protocol establishes a self-validating system for managing dithienyl-APB solutions (e.g., dissolved in DMSO or Ethanol). Every step includes a built-in validation check to ensure operational integrity.
Step 1: Solvent Compatibility Verification
Action : Determine the primary solvent of the dithienyl-APB stock solution. Cross-reference this solvent with the current waste container log.
Causality : Mixing incompatible solvents (e.g., introducing an oxidizer into an organic waste stream) can trigger exothermic reactions or pressure buildup.
Validation : The protocol is validated when the technician signs the waste log, confirming that the added solvent strictly matches the established chemical profile of the container.
Step 2: Fume Hood Transfer
Action : Perform all waste transfers inside a certified chemical fume hood, pouring the solution into a high-density polyethylene (HDPE) or glass waste container.
Causality : Aerosolization of DMSO solutions can facilitate rapid dermal absorption of the dissolved borinate complex. The fume hood mitigates inhalation risks, while HDPE/glass prevents container degradation.
Validation : Ensure the fume hood sash is at the correct operational height and the flow monitor indicates a safe face velocity (typically 80–100 fpm) prior to opening the primary vial.
Step 3: Hazard Labeling and Classification
Action : Affix a standard hazardous waste tag to the container. Explicitly write: "Organoboron and Organosulfur Waste (Contains 2-Aminoethyl di(2-thienyl)borinate)".
Causality : Downstream environmental health and safety (EHS) teams rely on accurate elemental composition to route the waste to an appropriate high-temperature incinerator equipped with SOx/NOx scrubbers .
Validation : A secondary lab member must visually verify the label against the original reagent bottle before the waste container is moved to the central accumulation area.
Step 4: Secondary Containment Integration
Action : Place the primary waste container inside a chemically resistant secondary containment tray.
Causality : Secondary containment captures catastrophic failures of the primary vessel, preventing the spread of hazardous materials across the laboratory floor or into sink drains.
Validation : Visually inspect the secondary containment tray weekly. A completely dry tray serves as positive validation of the primary container's structural integrity.
Disposal Workflow Visualization
The following diagram maps the logical progression of dithienyl-APB waste from generation to final destruction.
Figure 1: Workflow for segregation, containment, and disposal of dithienyl-APB waste.
Final Disposal Mechanism
The ultimate destruction of dithienyl-APB must be conducted via high-temperature incineration. Because the molecule contains boron, sulfur, and nitrogen, standard combustion will yield boric oxide particulates, sulfur dioxide, and nitrogen oxides. Certified hazardous waste facilities manage this by injecting the waste into a rotary kiln operating above 1,000°C, followed by a secondary combustion chamber. The exhaust gases are then passed through alkaline wet scrubbers to neutralize the acidic SOx and NOx gases, ensuring compliance with environmental emission standards.
References
Title: Le recrutement du neutrophile au site de l'inflammation.
Source: ResearchGate (2015).
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Source: National Research Council / National Academies Press (2011).
URL: [Link]
Title: Hazardous Waste Management System.
Source: United States Environmental Protection Agency (EPA).
URL: [Link]
Handling
Personal protective equipment for handling 2-Aminoethyl di(2-thienyl)borinate
Comprehensive Safety and Operational Guide for Handling 2-Aminoethyl di(2-thienyl)borinate (Dithienyl-APB) As a Senior Application Scientist, I recognize that handling highly potent channel modulators requires more than...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 2-Aminoethyl di(2-thienyl)borinate (Dithienyl-APB)
As a Senior Application Scientist, I recognize that handling highly potent channel modulators requires more than just a basic safety sheet; it requires a deep understanding of the chemical’s mechanistic behavior, its physical properties, and the causality behind every safety protocol.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for handling 2-Aminoethyl di(2-thienyl)borinate (commonly known as dithienyl-APB), a critical analog used in Store-Operated Calcium Entry (SOCE) research.
Mechanistic Context & Chemical Identity
Dithienyl-APB is a structurally modified analog of the well-known calcium channel modulator 2-aminoethoxydiphenyl borate (2-APB). By substituting the phenyl rings of 2-APB with thienyl groups, researchers have developed a molecule with distinct pharmacological kinetics[1].
Understanding its mechanism is critical for operational success. The molecule’s central boron-oxygen core (BOC) is strictly responsible for its ability to potentiate SOCE[2]. However, like its parent compound, dithienyl-APB exhibits a highly concentration-dependent dual effect: it potentiates calcium influx at low micromolar ranges and fully inhibits it at higher concentrations[3].
Mechanism of Dithienyl-APB modulating Store-Operated Calcium Entry (SOCE) via IP3R and Orai1.
Quantitative Pharmacological Profile:
To prevent accidental experimental skewing due to improper dilution, refer to the following quantitative operational thresholds[3]:
Used as a negative control in calcium influx assays.
Hazard Profile & Risk Assessment
While a standalone Safety Data Sheet (SDS) for the specific dithienyl-APB analog may be rare, its hazard profile is directly extrapolated from its parent compound, 2-APB, and the general borinate ester class[4].
Acute Toxicity (Oral) - Category 4: Harmful if swallowed.
Specific Target Organ Toxicity (Single Exposure) - Category 3: Aerosolized powder may cause severe respiratory irritation[5].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following self-validating PPE system must be employed before handling the raw powder or concentrated stock solutions.
Protection Category
Recommended Equipment
Mechanistic Justification
Eye/Face
Safety goggles with side shields.
Protects against corneal irritation from aerosolized borinate powder during weighing[5].
Skin/Body
Flame-resistant lab coat, closed-toe shoes.
Prevents dermal exposure; borinates are lipophilic and can absorb through compromised skin[4].
Hand
Nitrile gloves (min. 0.11 mm thickness).
Nitrile provides excellent chemical resistance against DMSO (the primary reconstitution solvent).
Respiratory
N95 respirator or Fume Hood.
Mitigates STOT SE 3 risks; prevents inhalation of fine particulate matter[5].
Standard Operating Procedure (SOP) for Handling
Because borinate esters are prone to hydrolysis in aqueous environments[2], the structural integrity of the compound relies entirely on your formulation workflow.
Standard operating procedure for the safe handling and disposal of Dithienyl-APB.
Phase 1: Reagent Preparation & Formulation
Environmental Setup: Ensure the chemical fume hood has a verified face velocity of 80-100 FPM.
Weighing: Use an anti-static spatula to weigh the dithienyl-APB powder. Causality: Borinate powders can carry static charges, leading to sudden aerosolization and respiratory exposure.
Reconstitution: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Causality: Dithienyl-APB is highly lipophilic. Attempting an initial aqueous reconstitution leads to rapid hydrolysis of the boron-oxygen core, irreversibly destroying its SOCE-modulating properties[2].
Validation Checkpoint: The solution must be entirely clear and colorless. Turbidity indicates incomplete dissolution or moisture contamination.
Aliquot & Storage: Aliquot the stock solution into amber microcentrifuge tubes and store at -20°C. Causality: Repeated freeze-thaw cycles degrade the compound. Amber tubes prevent potential photolytic degradation.
Phase 2: Experimental Execution
Serial Dilution: Dilute the DMSO stock into the final aqueous assay buffer immediately before application to the cell culture. Causality: This minimizes the time the compound spends in an aqueous environment prior to interacting with the target cells, preserving the BOC integrity.
Application: Apply to the in vitro model, strictly adhering to the quantitative thresholds established in Section 1 to achieve either potentiation or inhibition[3].
Spill Management & Disposal Plans
Spill Response Protocols:
Solid Spills (Powder): Do not dry sweep, as this aerosolizes the irritant[5]. Moisten the spill gently with a 10% ethanol solution to suppress dust, then wipe up with absorbent laboratory pads.
Liquid Spills (DMSO Stock): Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills, as DMSO can act as a carrier for the toxic borinate across organic barriers.
Disposal Plan:
Segregation: Dispose of all contaminated materials and liquid waste in clearly labeled hazardous chemical waste containers[4].
Aqueous vs. Solvent: Segregate the final diluted aqueous assay waste from the concentrated DMSO stock waste. Dithienyl-APB waste should be treated as non-halogenated organic waste unless mixed with other halogenated assay reagents.